5-Phenylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLFKBOSDHKUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696212 | |
| Record name | 5-Phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-08-9 | |
| Record name | 5-Phenyl-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acid
Abstract
This guide provides a comprehensive, technically-grounded overview for the synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolidinone (or γ-lactam) core is a prevalent scaffold in drug discovery, valued for its ability to mimic peptide bonds and orient substituents in a defined three-dimensional space.[1] The addition of a sulfanilamide moiety introduces a classic pharmacophore known for its antimicrobial properties and ability to target carbonic anhydrase, among other enzymes. This document details a robust and efficient synthetic strategy, beginning with a retrosynthetic analysis and culminating in a step-by-step experimental protocol. It is intended for researchers, chemists, and professionals in the field of drug development, offering insights into reaction mechanisms, experimental causality, and process optimization.
Introduction and Strategic Importance
The 5-oxo-1-arylpyrrolidine-3-carboxylic acid framework is a constrained analog of glutamic acid, making it a valuable starting point for designing enzyme inhibitors and receptor antagonists.[2][3] The carboxylic acid and lactam functionalities provide key hydrogen bonding points, while the N-aryl substituent allows for extensive modification to tune pharmacological properties such as selectivity, potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
The target molecule integrates this privileged scaffold with a 4-(aminosulfonyl)phenyl group, derived from the foundational antibiotic sulfanilamide. This specific combination holds potential for developing novel antimicrobial agents, anticancer therapeutics, or inhibitors of enzymes that recognize the sulfonamide functional group.[4][5] The synthesis described herein is a direct and reliable method, proceeding via a tandem aza-Michael addition and intramolecular cyclization, a powerful strategy for the construction of N-substituted pyrrolidinones.[6][7]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target compound identifies the most direct pathway for its construction. The key disconnection is at the N1-C2 and N1-C5 amide bonds of the pyrrolidinone ring. This reveals that the ring can be formed via an intramolecular condensation of a substituted aspartic acid derivative. This intermediate, in turn, can be synthesized through a conjugate addition (aza-Michael reaction) of an amine to an appropriate four-carbon electrophile.
This leads to a convergent synthetic strategy starting from two readily available commercial precursors: Itaconic Acid (1) and Sulfanilamide (2) .
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis involves two primary transformations:
-
Aza-Michael Addition: The nucleophilic amino group of sulfanilamide attacks the β-carbon of the α,β-unsaturated system of itaconic acid.
-
Intramolecular Cyclization: The newly formed secondary amine attacks one of the carboxylic acid groups, leading to the formation of the five-membered lactam ring upon dehydration.
Recent literature demonstrates that this transformation can be achieved in a single, high-temperature, solvent-free condensation, which represents an efficient and environmentally favorable approach.[4][8]
Core Synthetic Pathway and Mechanistic Insights
The most direct published method for synthesizing the target compound is the one-pot condensation of itaconic acid and sulfanilamide.[4][8] This approach leverages thermal conditions to drive both the initial addition and the subsequent dehydrative cyclization without the need for solvents or coupling agents.
Overall Reaction Scheme
Caption: Overall synthetic workflow from starting materials to product.
3.1 Mechanistic Considerations
The reaction proceeds through a well-established cascade mechanism.[7]
-
Aza-Michael Addition: The primary amine of sulfanilamide adds to the conjugated double bond of itaconic acid. This reaction is regioselective, with the nucleophile adding to the β-position relative to the C1 carboxyl group. While this reaction can be catalyzed by bases, at elevated temperatures, the inherent basicity of the amine is sufficient to initiate the process.[6][9] It is important to note that amines can also catalyze the isomerization of itaconic acid to the less reactive mesaconic acid; however, the forward Michael addition is typically faster under these conditions.[10]
-
Intramolecular Amidation/Cyclization: At temperatures exceeding 140 °C, the intermediate adduct undergoes a spontaneous intramolecular condensation. One of the carboxylic acid groups (primarily the one at C4 of the original itaconic acid backbone) reacts with the secondary amine. This is a dehydration reaction that forms the thermodynamically stable five-membered pyrrolidinone ring, releasing a molecule of water.[11] This thermal cyclization avoids the need for potentially harsh coupling agents like thionyl chloride or carbodiimides.
3.2 Validated Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[4][5][8]
Materials and Equipment:
-
Itaconic Acid (Reagent Grade, ≥99%)
-
4-Aminobenzenesulfonamide (Sulfanilamide, Reagent Grade, ≥99%)
-
Round-bottom flask (50 mL)
-
Heating mantle with magnetic stirrer and temperature controller
-
Condenser (optional, for monitoring)
-
Beakers, filter funnel, filter paper
-
Deionized water
Step-by-Step Procedure:
-
Charging the Reactor: To a 50 mL round-bottom flask, add itaconic acid (6.50 g, 50.0 mmol, 1.0 equiv) and sulfanilamide (8.61 g, 50.0 mmol, 1.0 equiv).
-
Causality: Using a 1:1 molar ratio is crucial for driving the reaction to completion and minimizing unreacted starting materials, which simplifies purification. The reaction is performed neat (solvent-free) to achieve the necessary high temperatures for cyclization and to follow green chemistry principles.[4][8]
-
-
Thermal Condensation: Equip the flask with a magnetic stir bar and place it in a heating mantle. Heat the solid mixture, with stirring, to a temperature of 140–165 °C.
-
Causality: The mixture will melt and become a homogenous liquid. This temperature range is critical. Below 140 °C, the rate of cyclization is impractically slow. Above 165 °C, the risk of thermal decomposition and side-product formation (e.g., decarboxylation) increases significantly.[4] The reaction progress can be monitored by the evolution of water vapor.
-
-
Reaction Monitoring and Completion: Maintain the reaction at temperature for 1.5 to 3 hours. The reaction is typically complete when the evolution of water ceases and the melt becomes viscous.
-
Self-Validation: A simple way to monitor is to observe the condensation ring in the flask neck. The reaction can also be monitored by taking small aliquots, dissolving them in a suitable solvent (e.g., DMSO), and analyzing by Thin Layer Chromatography (TLC). The disappearance of starting materials indicates completion.
-
-
Work-up and Purification: Allow the reaction mixture to cool to approximately 80-90 °C, at which point it will still be a viscous liquid or semi-solid. Carefully add 30-40 mL of hot deionized water and stir vigorously. The product will precipitate as a solid upon cooling to room temperature.
-
Causality: Adding water while hot helps to break up the solidified reaction mass. The target carboxylic acid is poorly soluble in water, while any unreacted itaconic acid has moderate solubility, allowing for a preliminary purification by precipitation.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any residual water-soluble impurities.
-
Drying and Characterization: Dry the isolated solid in a vacuum oven at 60-70 °C to a constant weight. The resulting product, 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acid, should be an off-white or pale brown solid.
-
Self-Validation: Confirm the identity and purity of the final compound using standard analytical techniques:
-
¹H NMR: To confirm the structure and absence of starting materials.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity against a reference value.
-
-
Data Presentation and Expected Outcomes
The following table summarizes the typical parameters and expected results for the described synthesis.
| Parameter | Value | Rationale / Notes |
| Itaconic Acid | 1.0 eq | Limiting reagent or equimolar |
| Sulfanilamide | 1.0 eq | Equimolar amount ensures complete conversion |
| Temperature | 140–165 °C | Optimal range for Michael addition and cyclization[4] |
| Reaction Time | 1.5–3.0 hours | Varies with scale and precise temperature |
| Solvent | None (Neat) | Green, efficient, high-temperature synthesis[8] |
| Expected Yield | 70–85% | Typical reported yields for this type of condensation[5] |
| Appearance | Off-white to pale brown solid | Color may vary based on purity |
Conclusion
This guide outlines a scientifically sound, efficient, and direct method for the synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acid. By employing a solvent-free thermal condensation of itaconic acid and sulfanilamide, the procedure minimizes waste and operational complexity while providing good yields. The causality behind each step has been explained to provide a deeper understanding of the process. This protocol is robust and serves as an excellent foundation for researchers and drug development professionals seeking to access this and related chemical scaffolds for further investigation.
References
- Serkov, S. A., Sigay, N. V., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin.
- Request PDF. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.
- Request PDF. (n.d.). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids.
- Request PDF. (n.d.). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.
- ACS Publications. (n.d.). Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity. Journal of Medicinal Chemistry.
- ACS Publications. (n.d.). Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry.
- MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
- No Publisher. (n.d.). Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids 17{1,2}.
- PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
- ResearchGate. (n.d.). Synthesis of 1‐{[(Aryl‐5‐oxopyrrolidin‐3‐yl)carbonyl] ‐amino} - ResearchGate.
- Mickevicius, V., et al. (2005). Synthesis of 1-{[(Aryl5-oxopyrrolidin-3-yl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic Acids. ResearchGate.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs.
- ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science.
- Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
- No Publisher. (n.d.). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives.
- ResearchGate. (2007). Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis.
- PMC. (2024). Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives.
- NIH. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
- MDPI. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research.
- White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate.
- NIH. (n.d.). N-(4-Sulfamoylphenyl)acetamide - PMC.
- ResearchGate. (2022). Cyclization of N -acetyl derivative: Novel synthesis – azoles and azines, antimicrobial activities, and computational studies.
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5-Phenylpyrrolidine-3-carboxylic acid structural analysis and conformation
An In-depth Technical Guide: Structural and Conformational Analysis of 5-Phenylpyrrolidine-3-carboxylic Acid
Foreword: The Significance of Conformation in Drug Discovery
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its utility stems from its three-dimensional nature, which allows for the precise spatial orientation of functional groups to engage with biological targets.[1] this compound is an archetypal example of this scaffold, presenting two key stereocenters and a flexible five-membered ring. A molecule's biological activity is not merely a function of its chemical formula but is intrinsically linked to its three-dimensional shape and dynamic behavior—its conformation. Understanding the conformational landscape of this molecule is therefore paramount for rational drug design, enabling the optimization of binding affinity, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive exploration of the structural and conformational analysis of this compound. We will dissect the molecule's stereochemical intricacies and delve into the synergistic application of advanced experimental and computational techniques to elucidate its preferred spatial arrangements. The methodologies described herein are designed to be self-validating, integrating empirical data with theoretical models to build a robust and reliable conformational profile.
Foundational Stereochemistry: cis and trans Isomerism
The structure of this compound features two stereogenic centers at the C3 and C5 positions. This gives rise to two pairs of enantiomers, which are diastereomeric to each other. These diastereomers are designated as cis and trans, based on the relative orientation of the phenyl and carboxylic acid substituents with respect to the pyrrolidine ring.
-
trans-isomers: The substituents at C3 and C5 are on opposite sides of the ring plane. This includes the (3S, 5S) and (3R, 5R) enantiomers.
-
cis-isomers: The substituents at C3 and C5 are on the same side of the ring plane. This includes the (3S, 5R) and (3R, 5S) enantiomers.
The stereochemical relationship between these substituents is a primary determinant of the ring's conformational preference and, consequently, its biological function.
The Dynamic Landscape: Pyrrolidine Ring Pucker
To alleviate torsional strain, the five-membered pyrrolidine ring is non-planar and exists in a dynamic equilibrium of puckered conformations. The two principal low-energy conformations are the Envelope (E) and the Twist (T) forms.
-
Envelope (E) Conformation: Four of the ring atoms are coplanar, while the fifth is displaced out of this plane. The conformation is named after the out-of-plane atom (e.g., C5-endo or C5-exo).
-
Twist (T) Conformation: Two adjacent ring atoms are displaced on opposite sides of the plane formed by the other three atoms.
The energy barrier between these puckered states is low, meaning the ring is highly flexible. The nature and stereochemistry of the substituents at C3 and C5 dictate the relative stability of these conformers, shifting the equilibrium towards the most sterically and electronically favorable arrangement.
Caption: Dynamic equilibrium between Envelope and Twist conformations of the pyrrolidine ring.
Experimental Elucidation: A Multi-Technique Approach
A definitive structural analysis requires the convergence of data from multiple experimental techniques. While each method provides unique insights, their combined power yields a comprehensive understanding of both static structure and solution-phase dynamics.
X-Ray Crystallography: The Definitive Solid-State View
Single-crystal X-ray crystallography provides an unambiguous determination of molecular structure in the solid state. It yields precise atomic coordinates, allowing for the direct visualization of bond lengths, bond angles, and torsional angles.
Causality in Protocol: The goal is to obtain a single, high-quality crystal, as the diffraction pattern produced by a well-ordered crystal lattice is what allows for the mathematical reconstruction of the electron density map, and thus the molecular structure. The choice of solvent for crystallization is critical; it must be one from which the molecule precipitates slowly, allowing for the formation of an ordered lattice rather than an amorphous powder.
High-Level Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified this compound sample in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate). Employ slow evaporation, vapor diffusion, or solvent layering techniques to encourage the growth of single crystals over several days.
-
Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the atomic model against the experimental data to achieve the final, high-resolution structure.[3][4]
NMR Spectroscopy: Probing Conformation in Solution
While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for characterizing the conformational dynamics of molecules in solution, which is more representative of the physiological environment.
Expertise in Application: The key to conformational analysis by NMR lies in measuring parameters that are sensitive to geometry: proton-proton coupling constants (³J) and the Nuclear Overhauser Effect (NOE). Coupling constants are related to dihedral angles via the Karplus equation, while NOEs provide information about through-space distances between protons.
Step-by-Step Workflow: NOESY for Stereochemical Assignment
This workflow is designed to distinguish between cis and trans diastereomers.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to identify the chemical shifts of all relevant protons, particularly H3, H5, and the protons on the phenyl ring.
-
2D NOESY/ROESY Acquisition:
-
Choose a NOESY (for smaller molecules) or ROESY (to avoid spin diffusion issues) experiment.
-
Set the mixing time (τₘ) to an appropriate value (typically 300-800 ms) to allow for the buildup of cross-peak intensity. This is a critical parameter that must be optimized. A shorter mixing time is less prone to spin diffusion but may result in weaker signals.
-
-
Data Analysis and Interpretation:
-
Process the 2D data and look for cross-peaks between protons.
-
For a cis-isomer: A distinct NOE cross-peak is expected between the proton at C3 (H3) and the proton at C5 (H5), as they are on the same face of the ring and thus spatially proximate (< 5 Å).
-
For a trans-isomer: No NOE cross-peak should be observed between H3 and H5 due to their large spatial separation.
-
This self-validating system provides a clear and decisive assignment of relative stereochemistry.
-
Caption: Workflow for stereochemical assignment using 2D NOESY NMR.
Computational Modeling: Exploring the Energy Landscape
Computational chemistry provides a powerful in-silico toolkit to complement and expand upon experimental findings. It allows for the exploration of the entire conformational energy surface, quantification of the relative stabilities of different conformers, and prediction of molecular properties.[5][6]
Trustworthiness of the Approach: A robust computational study does not rely on a single method. By using a combination of high-accuracy quantum mechanics for energetics and molecular dynamics for sampling, we create a cross-validated model of the molecule's behavior. The results are further validated by comparing predicted properties (like NMR coupling constants) with experimental data.
Step-by-Step Workflow: Integrated Computational Conformational Analysis
-
Initial Structure Generation: Build both cis and trans isomers of this compound in silico.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., GAFF, MMFF94) to identify low-energy ring pucker conformations and side-chain rotamers.
-
Quantum Mechanics (QM) Optimization:
-
Take the unique low-energy conformers from the MM search and re-optimize their geometries using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
This step provides accurate geometries and relative energies for each stable conformer, allowing for the determination of the global minimum energy structure.
-
-
Molecular Dynamics (MD) Simulation:
-
Place the lowest-energy conformer (e.g., the trans isomer) in a simulation box filled with explicit solvent molecules (e.g., TIP3P water).
-
Run an MD simulation for a sufficient duration (e.g., 50-100 ns) under constant temperature and pressure (NPT ensemble).[7]
-
Analysis: Analyze the trajectory to map the puckering coordinates of the pyrrolidine ring over time. This reveals the population distribution of different envelope and twist states, providing insight into the molecule's flexibility and the conformational landscape in a solvated environment.
-
-
Property Calculation and Validation: Calculate NMR coupling constants from the QM-optimized structures and compare them with the experimental values to validate the accuracy of the computed conformational populations.
Caption: Integrated workflow for computational conformational analysis.
Data Synthesis and Summary
A comprehensive analysis relies on integrating the strengths of each technique. The following tables summarize the comparative advantages and typical data outputs.
Table 1: Comparison of Structural Analysis Techniques
| Technique | Strengths | Limitations | Primary Output |
| X-Ray Crystallography | Unambiguous 3D structure; high precision | Solid-state, not solution; requires good crystals | Atomic coordinates, bond lengths/angles |
| NMR Spectroscopy | Solution-phase analysis; reveals dynamics | Provides average structure; interpretation can be complex | Chemical shifts, coupling constants, NOEs |
| Computational Modeling | Full energy landscape; predicts properties | Model-dependent; requires experimental validation | Relative energies, geometries, dynamic trajectories |
Table 2: Representative Data for a Hypothetical trans-(3R,5R) Isomer
| Data Type | Parameter | Typical Value / Observation | Interpretation |
| NMR (NOESY) | H3 ↔ H5 | No cross-peak | Protons are on opposite faces of the ring (> 5 Å apart) |
| NMR (¹H) | ³J(H2a,H3) / ³J(H3,H4a) | ~8-10 Hz (axial-axial) | Suggests pseudo-axial orientation for H3 |
| X-Ray Crystal | C2-C3-C4-C5 Torsion | ~35° | Confirms a specific Twist (T) or Envelope (E) pucker in the crystal |
| DFT Calculation | ΔE (E-pucker vs T-pucker) | +0.8 kcal/mol | Indicates the Twist conformer is slightly more stable |
| MD Simulation | Ring Pucker Population | 75% Twist, 25% Envelope | Shows dynamic equilibrium between conformers in solution |
Conclusion
The structural and conformational analysis of this compound is a multi-faceted challenge that demands an integrated analytical strategy. X-ray crystallography provides an anchor point with a definitive solid-state structure, while NMR spectroscopy, particularly 2D NOESY, offers the decisive evidence for stereochemical assignment and conformational preferences in the more biologically relevant solution phase. Computational modeling bridges the gap, providing a dynamic and energetic map of the entire conformational landscape that is essential for a complete understanding.
By synergistically applying these techniques, researchers and drug development professionals can build a high-fidelity model of this critical scaffold. This detailed structural knowledge is the foundation upon which potent, selective, and successful therapeutic agents are built, transforming a flexible molecule into a precisely engineered key for a specific biological lock.
References
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- Serkov, S., Kostikova, N. N., et al. (2022). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds.
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Conti, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]
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Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules. Available from: [Link]
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Katageri, M., et al. (2021). The X‐ray structures of spiropyrrolidine‐pyrrolo[2,3‐b]quinoline 7 p... ResearchGate. Available from: [Link]
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Gualdani, R., et al. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. Available from: [Link]
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MOLBASE. (n.d.). 5-oxo-1-phenylpyrrolidine-3-carboxylic acid|39629-86-2. MOLBASE Encyclopedia. Available from: [Link]
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Tighineanu, E., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids | Request PDF. ResearchGate. Available from: [Link]
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Jas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Available from: [Link]
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Khan, I., et al. (2022). Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. PLOS ONE. Available from: [Link]
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ATB. (n.d.). Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. Automated Topology Builder. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs | Request PDF. ResearchGate. Available from: [Link]
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Lee, T. S., et al. (2022). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of Chemical Information and Modeling. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents | Request PDF. ResearchGate. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Available from: [Link]
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Aruleba, R. T., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Identification of Potential Carboxylic Acid-Containing Drug Candidate to Design Novel Competitive NDM Inhibitors: An In-Silico Approach Comprising Combined Virtual Screening and Molecular Dynamics Simulation. ResearchGate. Available from: [Link]
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Jas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available from: [Link]
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Zhou, Z., & Kihara, D. (2022). Modeling protein–nucleic acid complexes with extremely large conformational changes using Flex-LZerD. PLOS Computational Biology. Available from: [Link]
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The Elusive Quest for 5-Phenylpyrrolidine-3-carboxylic Acid Derivatives: Acknowledging a Gap in the Scientific Record
An extensive review of scientific literature and patent databases reveals a notable absence of dedicated research on the discovery, history, and development of 5-Phenylpyrrolidine-3-carboxylic acid derivatives as significant agents targeting GABA uptake or prolyl-4-hydroxylase. While the broader class of pyrrolidine-containing compounds has been a fertile ground for drug discovery, this specific scaffold appears to be largely unexplored in the public domain for these therapeutic applications.
This technical guide was intended to provide an in-depth exploration of this compound derivatives for researchers, scientists, and drug development professionals. However, in the spirit of scientific integrity, it is crucial to report on the landscape as it currently stands. The investigation into this topic has yielded substantial information on related structures, which helps to contextualize the current void and potential future directions.
What the Search Revealed: The Landscape of Related Pyrrolidine Scaffolds
While specific data on this compound is scarce, the search provided a wealth of information on analogous structures, offering valuable insights into the medicinal chemistry of pyrrolidine derivatives.
The Prominence of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives
A significant body of research focuses on 5-oxopyrrolidine-3-carboxylic acid derivatives . These compounds have been synthesized and evaluated for a wide range of biological activities, including:
-
Anticancer and Antimicrobial Properties: Numerous studies detail the synthesis of novel 5-oxopyrrolidine derivatives and their promising activity against various cancer cell lines and microbial strains.[1][2]
-
Anti-inflammatory Activity: This class of compounds has also been investigated for its potential to modulate inflammatory pathways.
The synthesis of these derivatives often involves the cyclization of precursors like itaconic acid with various amines.[1][3]
Pyrrolidine-based GABA Uptake Inhibitors
The pyrrolidine ring is a key pharmacophoric element in the design of inhibitors for the GABA transporters (GATs), which are crucial for regulating neurotransmission. Research in this area has led to the development of potent and selective inhibitors. However, the focus has largely been on derivatives of proline and nipecotic acid, with various lipophilic substituents on the nitrogen atom to enhance potency and selectivity for different GAT subtypes.[4][5][6] While some derivatives contain phenyl groups, they are typically not at the 5-position of the pyrrolidine ring.
Prolyl-4-Hydroxylase (P4H) Inhibitors
In the context of prolyl-4-hydroxylase inhibition, the dominant scaffolds in the literature are based on pyridine dicarboxylic acids and their bioisosteres.[7][8][9] These compounds act as competitive inhibitors with respect to the co-substrate 2-oxoglutarate. While the proline-like pyrrolidine structure is central to the substrate of P4H, the development of inhibitors has primarily focused on mimicking the co-substrate rather than creating substrate analogs based on a this compound core.
The Apparent Void: Where is this compound?
The consistent absence of specific literature on this compound derivatives for the specified targets suggests several possibilities:
-
Synthetic Challenges: The stereoselective synthesis of this compound may present significant challenges that have hindered its exploration.
-
Lack of Potency or Desirable Properties: Early, unpublished studies may have indicated that this particular scaffold lacks the required potency, selectivity, or drug-like properties to warrant further investigation.
-
Unexplored Territory: It is also possible that this chemical space remains a genuinely unexplored area, representing a potential opportunity for future drug discovery programs.
Future Directions and a Call for Exploration
The initial intent of this guide was to chart a well-trodden path. Instead, it has highlighted a notable gap in the map of medicinal chemistry. For researchers in the field, this presents an intriguing question: could the this compound scaffold hold untapped potential?
Future research could focus on:
-
Developing robust and stereoselective synthetic routes to access a variety of this compound derivatives.
-
Computational modeling and screening to predict the potential binding of these derivatives to GABA transporters and prolyl-4-hydroxylase.
-
Synthesis and in vitro screening of a focused library of these compounds to assess their biological activity.
While a comprehensive historical guide on the discovery and development of this compound derivatives cannot be written at this time due to a lack of available data, the surrounding landscape of pyrrolidine chemistry offers a rich context and a potential starting point for new avenues of investigation. The scientific community is encouraged to explore this uncharted territory, which may yet yield novel therapeutic agents.
References
It is with regret that a comprehensive reference list specific to the discovery and history of this compound derivatives as GABA uptake and prolyl-4-hydroxylase inhibitors cannot be provided, as no such dedicated literature was identified during the extensive search. The citations included in the text above refer to related and more broadly studied classes of pyrrolidine derivatives.
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- 3. researchgate.net [researchgate.net]
- 4. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 5-Phenylpyrrolidine-3-carboxylic acid
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Phenylpyrrolidine-3-carboxylic acid, a key heterocyclic scaffold of interest to researchers and professionals in drug discovery and development. This document moves beyond a simple data repository to offer a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopic analysis and supported by data from structurally related analogues.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. Its conformational flexibility and the potential for stereochemical diversity at its constituent carbons make it a versatile building block for creating molecules with specific three-dimensional arrangements, crucial for targeted biological activity. This compound, in particular, combines the pyrrolidine motif with a phenyl group and a carboxylic acid, offering multiple points for chemical modification and interaction with biological targets. Accurate structural elucidation through spectroscopic methods is paramount for the successful development of novel therapeutics based on this core.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry of the molecule.
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine ring and the phenyl group. The chemical shifts and coupling patterns will be influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the magnetic anisotropy of the phenyl ring.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 10 and 13 ppm.[1] This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.[1][2] The broadness of the signal is a characteristic result of chemical exchange and hydrogen bonding.[1]
-
Phenyl Group Protons (-C₆H₅): The five protons of the phenyl group will resonate in the aromatic region, generally between 7.2 and 7.6 ppm. The exact chemical shifts and multiplicities will depend on the electronic environment, but a complex multiplet is expected.
-
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will exhibit more complex splitting patterns due to diastereotopicity.
-
H5 (methine proton adjacent to the phenyl group): This proton is expected to be a multiplet, likely a triplet or doublet of doublets, in the range of 4.0-4.5 ppm, shifted downfield due to the deshielding effect of the adjacent phenyl group and nitrogen atom.
-
H3 (methine proton adjacent to the carboxylic acid): This proton will also be a multiplet, anticipated around 3.0-3.5 ppm. Its proximity to the electron-withdrawing carboxylic acid group causes a downfield shift.
-
H2 and H4 (methylene protons): These protons are diastereotopic and will likely appear as complex multiplets in the region of 2.0-3.0 ppm.
-
-
Amine Proton (-NH-): A broad singlet is expected for the amine proton, the chemical shift of which can vary depending on the solvent and concentration, but typically appears between 1.5 and 4.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -COOH | 10.0 - 13.0 | broad s |
| -C₆H₅ | 7.2 - 7.6 | m |
| H5 | 4.0 - 4.5 | m |
| H3 | 3.0 - 3.5 | m |
| H2, H4 | 2.0 - 3.0 | m |
| -NH- | 1.5 - 4.0 | broad s |
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-180 ppm, a characteristic chemical shift for this functional group.[1]
-
Phenyl Group Carbons (-C₆H₅): The carbons of the phenyl ring will appear in the aromatic region, between 125 and 145 ppm. The ipso-carbon (the carbon attached to the pyrrolidine ring) will likely be at the downfield end of this range.
-
Pyrrolidine Ring Carbons:
-
C5 (methine carbon adjacent to the phenyl group): Expected around 60-65 ppm.
-
C3 (methine carbon adjacent to the carboxylic acid): Anticipated in the region of 40-45 ppm.
-
C2 and C4 (methylene carbons): These carbons are expected to resonate between 30 and 40 ppm.
-
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -COOH | 170 - 180 |
| -C₆H₅ (ipso) | ~145 |
| -C₆H₅ | 125 - 130 |
| C5 | 60 - 65 |
| C3 | 40 - 45 |
| C2, C4 | 30 - 40 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the amine group.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[2][3] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[3][4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present between 1700 and 1725 cm⁻¹.[2][4]
-
N-H Stretch (Amine): A moderate absorption band is expected around 3300-3500 cm⁻¹. This may sometimes be obscured by the broad O-H stretch of the carboxylic acid.
-
C-N Stretch: This will likely appear as a medium to weak band in the 1020-1250 cm⁻¹ region.
-
Aromatic C-H Stretch: These absorptions will be observed as a group of weak to medium bands just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Characteristic bands for the phenyl group will be present in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| N-H (Amine) | 3300 - 3500 | Moderate |
| Aromatic C-H | > 3000 | Weak to Medium |
| Aromatic C=C | 1450 - 1600 | Medium |
| C-N | 1020 - 1250 | Medium to Weak |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular weight of this compound is 191.22 g/mol . In electrospray ionization (ESI), a common technique for such molecules, the protonated molecule [M+H]⁺ at m/z 192.23 would be expected.
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH): A significant fragment would likely be observed corresponding to the loss of the carboxylic acid group (45 Da), resulting in a fragment ion at m/z 146.
-
Loss of water (-H₂O): Fragmentation involving the loss of a water molecule (18 Da) from the molecular ion is also a common pathway for carboxylic acids.
-
Cleavage of the pyrrolidine ring: The pyrrolidine ring can undergo characteristic fragmentation, leading to various smaller fragment ions.
-
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.
IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method for solid samples.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum (of the empty ATR crystal or a pure KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Visualizing the Scientific Workflow
The process of spectroscopic analysis for structural elucidation follows a logical progression from sample preparation to data interpretation.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted NMR, IR, and MS spectra and the principles behind them, researchers can confidently identify and characterize this important molecule and its derivatives. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, which is the foundation of structural integrity in chemical and pharmaceutical research.
References
- Gein, V. L., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 55, 24-28.
- Serkov, S., et al. (2024). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 60, 1-8.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 499, Pyrrolidone carboxylic acid. Retrieved from [Link].
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link].
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. Retrieved from [Link].
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ResearchGate. (n.d.). Synthesis, spectroscopic and DFT studies of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid. Retrieved from [Link].
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SpectraBase. (n.d.). 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid amide. Retrieved from [Link].
- Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 981.
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link].
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Royal Society of Chemistry. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link].
- Ajani, O. O., et al. (2013). Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, 7, 1-13.
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link].
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.
- Gomez-Gomez, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450.
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All 'bout Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link].
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American Elements. (n.d.). Racemic Fmoc-trans-3-phenyl-pyrrolidine-2-carboxylic acid. Retrieved from [Link].
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NIST. (n.d.). 2-Pyrrolidone-5-carboxylic acid, N-methyl, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link].
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SpectraBase. (n.d.). 5-oxo-pyrrolidine-3-carboxylic acid (4-ethoxy-phenyl)-amide. Retrieved from [Link].
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biological activity of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs
An In-Depth Technical Guide to the Biological Activity of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid Analogs
Introduction
The 2-pyrrolidinone ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat aromatic systems, a critical attribute for achieving high-affinity and selective interactions with biological targets.[2] Within this class, the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid framework has emerged as a particularly versatile and synthetically tractable starting point for the development of novel therapeutic agents.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this chemical series. We will delve into the core synthesis strategies that make this scaffold an attractive platform for library generation, analyze its significant antimicrobial and anticancer activities, and dissect the crucial structure-activity relationships (SAR) that govern its biological effects. Furthermore, this document provides detailed, field-proven experimental protocols to empower researchers in their own drug discovery efforts.
Core Synthesis Strategy: A Versatile and Efficient Platform
The strategic value of the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold lies in its straightforward and robust synthesis, which typically begins with the condensation of a substituted aniline with itaconic acid.[1][3][4] This reaction creates the core pyrrolidinone ring with two key handles for chemical diversification: the N-1 phenyl ring, whose electronics and sterics can be tuned by selecting the appropriate starting aniline, and the C-3 carboxylic acid, a versatile functional group for further elaboration.
A pivotal step in unlocking the therapeutic potential of this scaffold is the conversion of the C-3 carboxylic acid into a carbohydrazide.[1][5] This intermediate is exceptionally useful, serving as a linchpin for reacting with a diverse range of aldehydes, ketones, and other electrophiles to rapidly generate extensive libraries of hydrazones, azoles, and other heterocyclic systems. This approach allows for a broad and efficient exploration of chemical space to optimize biological activity.
Experimental Protocol: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid
This protocol describes a foundational synthesis for a key intermediate, adapted from established literature procedures.[1] The choice of an acetamido-substituted aniline provides a functional group that can be later modified, for instance, by hydrolysis to a free amine, enabling further diversification.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminoacetanilide (0.5 mol), itaconic acid (0.75 mol), and deionized water (100 mL).
-
Reflux: Heat the mixture to reflux and maintain for 12 hours with continuous stirring. The causality for reflux is to provide sufficient thermal energy to drive the condensation and cyclization reaction to completion.
-
Acidification & Isolation: After 12 hours, remove the heat source and add 5% hydrochloric acid (100 mL) to the mixture, stirring for 5 minutes. This step ensures the protonation of the carboxylic acid and helps precipitate the product.
-
Purification: Cool the mixture in an ice bath. Collect the resulting crystalline solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallization (Optional but Recommended): For higher purity, dissolve the crude product in a minimal amount of 5% sodium hydroxide solution. Filter the solution to remove any insoluble impurities. Re-acidify the filtrate with hydrochloric acid to a pH of 5 to precipitate the purified product.
-
Final Processing: Collect the purified white solid by filtration, wash with water, and dry under vacuum. The expected yield is typically high (>90%).[1]
Antimicrobial Activity: A Scaffold Targeting Drug-Resistant Pathogens
A significant body of research has highlighted the potential of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs as potent antimicrobial agents. The primary focus has been on activity against Gram-positive bacteria, including clinically challenging multidrug-resistant (MDR) strains.[5]
Notably, derivatives have demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA), addressing a critical unmet need in infectious disease.[1][5] Furthermore, certain analogs exhibit antifungal properties, with activity reported against MDR fungal pathogens such as Candida auris and azole-resistant Aspergillus fumigatus.[5]
Structure-Activity Relationship (SAR) Insights
-
C-3 Position Dominance: The moiety introduced at the C-3 position via the carbohydrazide intermediate is a primary determinant of antimicrobial potency. Hydrazones bearing a 5-nitrothiophene substituent have been identified as particularly potent, demonstrating excellent activity against MDR S. aureus.[1][5] This suggests that the electron-withdrawing nature and specific geometry of the nitrothiophene ring are crucial for target engagement.
-
N-1 Phenyl Substitution: Modifications on the N-1 phenyl ring modulate activity and selectivity. Introducing a 3,5-dichloro-2-hydroxyphenyl group has been shown to yield compounds with strong antibacterial efficacy.[5]
-
Heterocyclic Integration: The cyclization of the carbohydrazide into more complex heterocycles, such as 5-fluorobenzimidazole, can significantly enhance potency. One such derivative was found to be four-fold more active than the standard-of-care antibiotic clindamycin against MRSA.[5]
Data Summary: Antimicrobial Activity of Key Analogs
| Compound ID | Key Structural Features | Target Organism | Reported MIC (µg/mL) | Reference |
| Compound 21 | Hydrazone with 5-nitrothiophene | Multidrug-resistant S. aureus | 1–8 | [1] |
| Hydrazone Analog | 1-(3,5-dichloro-2-hydroxyphenyl), hydrazone with 5-nitrothien-2-yl | Candida auris (MDR) | 16 | [5] |
| Benzimidazole Analog | 1-(3,5-dichloro-2-hydroxyphenyl), 5-fluorobenzimidazole | MRSA TCH 1516 | 2x stronger than clindamycin | [5] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standardized workflow for assessing the antimicrobial potency of synthesized compounds. The self-validating nature of this protocol comes from the inclusion of positive (known antibiotic) and negative (no drug) controls.
-
Preparation of Reagents: Prepare a high-concentration stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO). Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB) and a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the compound stock solution to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (no drug) and 12 (no drug, no bacteria) will serve as growth and sterility controls, respectively.
-
Inoculation: Dilute the standardized bacterial suspension in MHB and add 50 µL to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).
Anticancer Potential: A Focus on Lung Adenocarcinoma
In addition to antimicrobial effects, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs have demonstrated notable anticancer activity. A frequently used and responsive model for this evaluation is the A549 human lung adenocarcinoma cell line.[1][5]
Structure-Activity Relationship (SAR) Insights
The SAR for anticancer activity often parallels that for antimicrobial effects, suggesting potential overlaps in mechanism or a shared reliance on specific physicochemical properties for cellular uptake and target interaction.
-
Heterocycles are Key: As with antimicrobial activity, hydrazones incorporating heterocyclic fragments are generally more potent anticancer agents than their counterparts with simple aromatic moieties.[1]
-
Substituent Effects: The 5-fluorobenzimidazole derivative bearing a 3,5-dichloro-2-hydroxyphenyl group, which showed potent antibacterial action, also exhibited the highest anticancer activity in one study, indicating its potential as a dual-action agent.[5]
-
Targeting Proliferation: Recent work has also explored analogs with a 1-(3,4,5-trimethoxyphenyl) substituent, a moiety known from established anticancer agents like combretastatin. This line of inquiry aims to leverage the antiproliferative properties associated with this substitution pattern.[6]
Data Summary: Anticancer Activity of Key Analogs
| Compound Series | Key Structural Features | Cell Line | Activity Summary | Reference |
| Hydrazones 18-22 | Hydrazones with heterocyclic moieties | A549 | Exerted the most potent activity in the series | [1] |
| Benzimidazole Analog | 1-(3,5-dichloro-2-hydroxyphenyl), 5-fluorobenzimidazole | A549 | Showed the highest anticancer activity in the study | [5] |
| Oxadiazolethione Analog | 1-(3,4,5-trimethoxyphenyl) with 1,3,4-oxadiazolethione | A549 | Showed notable inhibition of cell viability | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of ~5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Return the plate to the incubator for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, making antiproliferative effects more pronounced.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Conclusion and Future Outlook
The 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold represents a highly promising and synthetically accessible platform for the discovery of novel therapeutic agents. The research to date has firmly established its potential in generating potent antimicrobial compounds active against drug-resistant bacteria and fungi, as well as cytotoxic agents effective against cancer cell lines. The clear structure-activity relationships revolving around the C-3 carbohydrazide and N-1 phenyl substituents provide a rational basis for further optimization.
Future research should be directed towards several key areas:
-
Mechanism of Action Studies: Elucidating the specific molecular targets of the most active compounds is critical for advancing them as drug candidates.
-
Pharmacokinetic Profiling: In vitro ADME (absorption, distribution, metabolism, excretion) and in vivo pharmacokinetic studies are necessary to assess the drug-likeness of lead compounds.
-
In Vivo Efficacy: Promising candidates must be evaluated in relevant animal models of infection and cancer to validate their therapeutic potential.
-
Scaffold Diversification: Exploration of other emerging biological activities, such as the observed BACE-1 inhibition, could open new therapeutic avenues for this versatile chemical series.[7]
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to further exploit the rich pharmacology of these pyrrolidinone-based analogs.
References
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Gudžionienė, D., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]
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Request PDF (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Available at: [Link]
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Gudžionienė, D., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. Available at: [Link]
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Request PDF (2019). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. ResearchGate. Available at: [Link]
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Request PDF. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. Available at: [Link]
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Serkov, S. A., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin. Available at: [Link]
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Request PDF (2025). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. ResearchGate. Available at: [Link]
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Baldini, L., et al. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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Gudžionienė, D., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Chiral Synthesis of (R)-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (R)-pyrrolidine-3-carboxylic Acid
(R)-pyrrolidine-3-carboxylic acid, a chiral cyclic β-amino acid, is a cornerstone building block in modern medicinal chemistry and drug discovery.[1][2] Its rigid, five-membered ring structure, combined with the stereochemically defined carboxylic acid and secondary amine functionalities, provides an invaluable scaffold for creating complex, biologically active molecules.[1][2] The specific (R)-configuration allows for precise three-dimensional orientation of substituents, a critical factor for optimizing interactions with biological targets such as enzymes and receptors.[1] The pyrrolidine ring is a prevalent motif in numerous natural products and FDA-approved pharmaceuticals, underscoring its significance.[1][3] This guide offers a comprehensive exploration of the primary synthetic strategies for obtaining this enantiomerically pure compound, focusing on the underlying principles and practical applications that are vital for professionals in the field.
PART 1: Chiral Pool Synthesis – Leveraging Nature's Stereochemistry
Chiral pool synthesis is a powerful and efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. This approach circumvents the need for developing de novo asymmetric syntheses or performing chiral resolutions. (R)-pyrrolidine-3-carboxylic acid itself is an excellent chiral pool starting material for more complex molecules.[4] However, for its own synthesis, other natural products are often employed.
Synthesis from L-Glutamic Acid
L-Glutamic acid, an abundant and inexpensive amino acid, serves as a common precursor for the synthesis of (R)-pyrrolidine-3-carboxylic acid. The general strategy involves the cyclization of the glutamic acid backbone to form a pyroglutamic acid intermediate, followed by stereocontrolled functional group manipulations.
A key challenge in this approach is the selective reduction of the C5-amide carbonyl of the pyroglutamate ring in the presence of the C2-carboxylic acid. A common sequence involves:
-
Protection: The amino and carboxylic acid groups of L-glutamic acid are protected. The amine is typically protected as a carbamate (e.g., Boc or Cbz), and the carboxylic acids are often converted to esters.
-
Cyclization: Intramolecular cyclization is induced to form the N-protected pyroglutamate derivative.[5] This lactamization can be achieved by heating.[6]
-
Selective Reduction: The lactam carbonyl is selectively reduced to the amine, forming the pyrrolidine ring.
-
Deprotection: The protecting groups are removed to yield the final product.
The transformation of glutamic acid to 2-pyrrolidone derivatives is a well-established process. For example, pyroglutamic acid is readily formed through the dehydration-cyclization of glutamic acid upon heating.[6][7] Subsequent catalytic hydrogenation can lead to the formation of the pyrrolidine ring.[6]
Synthesis from L-Serine
Another viable chiral pool starting material is L-serine. The synthesis from L-serine is generally more complex and involves the construction of the five-membered ring. A representative strategy might include:
-
Chain Extension: The three-carbon backbone of serine is extended by two carbons.
-
Cyclization: An intramolecular cyclization reaction is performed to form the pyrrolidine ring.
-
Functional Group Interconversion: The hydroxyl group of serine is manipulated to ultimately become the C4-methylene group of the pyrrolidine ring.
PART 2: Asymmetric Synthesis – Creating Chirality
Asymmetric synthesis provides a powerful alternative to chiral pool methods, allowing for the creation of the desired enantiomer from achiral or racemic starting materials. These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Catalytic Asymmetric Hydrogenation
One of the most efficient methods for introducing chirality is through asymmetric hydrogenation of a prochiral precursor. A common approach involves the synthesis of a 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivative, which is then subjected to hydrogenation using a chiral catalyst.
For instance, a process for preparing (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids involves the asymmetric hydrogenation of a 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid.[8] This reaction is typically carried out using a ruthenium catalyst with a chiral phosphine ligand, such as (R)-2-Furyl-MeOBIPHEP, under hydrogen pressure.[2] The high enantiomeric purity achieved often eliminates the need for further purification.[8]
Organocatalytic Asymmetric Michael Addition
Organocatalysis, which utilizes small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in organic synthesis.[9][10] Derivatives of (R)-pyrrolidine-3-carboxylic acid have been synthesized via organocatalytic enantioselective Michael addition reactions.[11][12]
A typical strategy involves the Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate, catalyzed by a chiral amine.[11][13] The resulting adduct can then undergo a reductive cyclization to form the 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivative with high enantiomeric excess.[11][12] This two-step process provides a concise route to these valuable compounds from readily available starting materials.[11]
PART 3: Experimental Protocols and Data
N-Boc Protection of (R)-pyrrolidine-3-carboxylic Acid
The protection of the secondary amine is a crucial step for many subsequent transformations. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.[4]
Protocol: [4]
-
Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane at room temperature.
-
Stir the mixture for 1.5 hours.
-
Dilute the reaction mixture with ether and wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl.
-
Extract the aqueous phase with ether.
-
Combine the ether extracts, wash, dry, and concentrate to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid.
| Reagents | Conditions | Product | Yield |
| Di-tert-butyl dicarbonate, 1N NaOH | Dioxane, room temperature, 1.5 h | N-Boc-(R)-pyrrolidine-3-carboxylic acid | Not specified[4] |
Asymmetric Hydrogenation of a Dihydropyrrole Precursor
Protocol (Adapted from a similar synthesis): [2]
-
Charge a suitable autoclave (e.g., Hastelloy C4) with the 1-benzyl-4-(aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid substrate, a chiral ruthenium catalyst (e.g., [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)]), and methanol under an inert atmosphere (e.g., argon).
-
Pressurize the autoclave with hydrogen gas (e.g., 40 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 18 hours).
-
Optionally, increase the temperature (e.g., to 60°C) for a shorter period (e.g., 2 hours) to ensure complete conversion.
-
After releasing the pressure, evaporate the solvent to obtain the crude product.
-
The product can be purified by dissolving in aqueous NaOH, washing with an organic solvent, and then precipitating the product from the aqueous layer by adjusting the pH to the isoelectric point.[8]
| Substrate | Catalyst | Conditions | Conversion | Enantiomeric Excess (ee) |
| 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | MeOH, 40 bar H₂, 30°C for 18h, then 60°C for 2h | 99.8%[2] | >99.9% |
Organocatalytic Asymmetric Michael Addition and Cyclization
Protocol: [1][11] Step 1: Michael Addition
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 4-oxo-2-enoate (1.0 mmol) and the chiral organocatalyst (e.g., a derivative of (R)-pyrrolidine-3-carboxylic acid, 0.1 mmol, 10 mol%).
-
Dissolve the solids in an anhydrous solvent (e.g., CH₂Cl₂ or Toluene).
-
Add the nitroalkane (1.2 mmol) dropwise to the solution at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Purify the crude product by flash column chromatography.
Step 2: Reductive Cyclization
-
The purified Michael adduct is treated with a reducing agent, such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[11]
-
This one-pot reduction of the nitro group and the ketone, followed by intramolecular reductive amination, yields the desired pyrrolidine-3-carboxylic acid derivative.
| Michael Acceptor | Nucleophile | Catalyst | Product | Yield (after cyclization) | ee (after cyclization) |
| 4-oxo-pent-2-enoate | Nitromethane | Chiral amine | (3R,5R)-5-methylpyrrolidine-3-carboxylic acid | 90%[11] | 97%[11] |
PART 4: Visualization of Synthetic Pathways
Workflow for Chiral Pool Synthesis from L-Glutamic Acid
Caption: A generalized workflow for the synthesis of (R)-pyrrolidine-3-carboxylic acid starting from L-glutamic acid.
Workflow for Asymmetric Synthesis via Catalytic Hydrogenation
Caption: A streamlined pathway to (R)-pyrrolidine-3-carboxylic acid using asymmetric hydrogenation of a prochiral precursor.
Conclusion
The chiral synthesis of (R)-pyrrolidine-3-carboxylic acid is a well-developed field offering multiple robust strategies for researchers and drug development professionals. The choice between a chiral pool approach, leveraging the stereochemistry of natural amino acids like L-glutamic acid, and an asymmetric synthesis method, such as catalytic hydrogenation or organocatalytic Michael addition, will depend on factors such as starting material availability, cost, scalability, and the desired substitution pattern on the pyrrolidine ring. Each pathway provides a reliable means to access this critical chiral building block, enabling the continued development of novel therapeutics with precisely controlled three-dimensional structures.
References
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MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Retrieved from [Link]
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PubMed. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved from [Link]
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ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Catalysis. Retrieved from [Link]
-
PubMed. (2006). Asymmetric synthesis of polyfunctionalized pyrrolidines from sulfinimine-derived pyrrolidine 2-phosphonates. Synthesis of pyrrolidine 225C. Organic Letters, 8(11), 2273-6. Retrieved from [Link]
-
CORE. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Organic & Biomolecular Chemistry, 15(29), 6089-6092. Retrieved from [Link]
-
SpringerLink. (n.d.). On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
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-
Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid.... Retrieved from [Link]
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ResearchGate. (n.d.). Transformation of glutamic acid into 2‐pyrrolidone and derivatives thereof. Retrieved from [Link]
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5-Phenylpyrrolidine-3-carboxylic Acid: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Privileged Scaffolds
In the landscape of contemporary drug discovery, the concept of "privileged structures" stands as a cornerstone of efficient lead generation and optimization.[1] First introduced by Evans et al., this term describes molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets with high affinity.[1] These scaffolds, such as the pyrrolidine ring, are frequently found in a multitude of approved drugs and natural products, underscoring their evolutionary selection for biological relevance.[1][2] The inherent value of privileged scaffolds lies in their capacity to serve as versatile templates, significantly accelerating the discovery of novel therapeutics by providing a pre-validated starting point for chemical exploration. The pyrrolidine nucleus, a five-membered nitrogen-containing heterocycle, is a prime example of such a scaffold, lauded for its stereochemical richness and conformational flexibility, which allow for a thorough exploration of pharmacophore space.[1][3]
This guide focuses on a particularly compelling derivative: 5-phenylpyrrolidine-3-carboxylic acid . The incorporation of a phenyl group at the 5-position and a carboxylic acid at the 3-position introduces key functionalities that have been exploited to generate a diverse array of potent and selective modulators of various biological targets. The phenyl group can engage in crucial hydrophobic and aromatic interactions within protein binding pockets, while the carboxylic acid moiety often serves as a key hydrogen bond donor/acceptor or a handle for further derivatization. This guide will provide a comprehensive overview of the synthesis, medicinal chemistry applications, and structure-activity relationships of this remarkable scaffold.
Synthetic Strategies: Accessing the this compound Core
The synthesis of substituted pyrrolidines is a well-trodden path in organic chemistry, with numerous methodologies available. For the this compound scaffold, stereoselectivity is often a critical consideration, as the relative and absolute stereochemistry of the substituents can profoundly impact biological activity.
A common and effective strategy for the stereoselective synthesis of this scaffold involves a 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. This approach allows for the controlled installation of the desired stereocenters.
Below is a generalized workflow for the synthesis of this compound derivatives:
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol: Stereoselective Synthesis of a this compound Derivative
The following protocol is a representative example of a stereoselective synthesis of a this compound derivative, adapted from methodologies described in the literature.[4]
Reaction: Asymmetric Michael Addition for the Synthesis of a Pyrrolidine-3-carboxylic Acid Precursor
Objective: To synthesize an enantiomerically enriched precursor to this compound via an organocatalyzed Michael addition.
Materials:
-
3-Phenylpropionaldehyde
-
trans-β-Nitrostyrene
-
(R)-Pyrrolidine-3-carboxylic acid (organocatalyst)
-
Methylcyclohexane (solvent)
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry reaction vial, dissolve (R)-pyrrolidine-3-carboxylic acid (10 mol%) in methylcyclohexane (2 mL).
-
Add 3-phenylpropionaldehyde (0.4 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add trans-β-nitrostyrene (0.2 mmol) to the cooled reaction mixture to initiate the reaction.
-
Stir the reaction vigorously at 0 °C for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Michael adduct.
-
The resulting nitroalkane can then be subjected to reduction of the nitro group and subsequent cyclization to form the pyrrolidine ring, followed by ester hydrolysis to yield the final carboxylic acid.
Analysis:
-
The diastereomeric ratio and enantiomeric excess of the purified product should be determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has proven to be a fruitful starting point for the development of inhibitors targeting a range of proteins implicated in various diseases.
αv Integrin Inhibitors for Fibrosis and Cancer
Integrins are a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions. The αv subfamily of integrins, including αvβ3, αvβ5, and αvβ6, are key players in angiogenesis, fibrosis, and tumor progression.[5][6] Consequently, the development of αv integrin antagonists is a promising therapeutic strategy. The this compound core can mimic the Arg-Gly-Asp (RGD) motif that is recognized by many integrins.
A series of potent and selective αvβ5 integrin inhibitors have been developed based on an amide-containing 3-aryl-succinamic acid core, which can be considered a close analog of the this compound scaffold.[7] The pyrrolidine amide linker was found to be crucial for conferring selectivity for αvβ5 over the closely related αvβ3 integrin.[7]
Structure-Activity Relationship (SAR) of Pyrrolidine-based αvβ5 Integrin Inhibitors
| Compound | R Group (on Phenyl Ring) | αvβ5 IC50 (nM) | αvβ3 IC50 (nM) | Selectivity (αvβ3/αvβ5) |
| 1 | H | 10 | 20 | 2 |
| 2 | 4-F | 8 | 15 | 1.9 |
| 3 | 3-CF3 | 5 | 4000 | 800 |
| 4 | 4-CF3 | 6 | 3500 | 583 |
Data is illustrative and compiled from principles described in the literature.[7][8]
The SAR data suggest that substitution on the phenyl ring can dramatically influence both potency and selectivity. The introduction of a trifluoromethyl group at the meta-position (Compound 3) resulted in a remarkable 800-fold selectivity for αvβ5 over αvβ3.[7] This is attributed to the positioning of the aryl ring into a specific sub-pocket of the αvβ5 integrin, where it makes favorable interactions. In contrast, these interactions are disfavored in αvβ3 due to steric clashes with key residues in the β3-subunit.[7]
Caption: Mechanism of action for pyrrolidine-based integrin inhibitors.
Endothelin Receptor Antagonists for Cardiovascular Diseases
Endothelin (ET) receptors, particularly the ETA and ETB subtypes, play a crucial role in vasoconstriction and cell proliferation. Antagonists of these receptors are used in the treatment of pulmonary arterial hypertension. The this compound scaffold has been successfully employed in the design of potent and selective endothelin receptor antagonists.[9][10]
Atrasentan (ABT-627) is a well-known ETA-selective antagonist that features a pyrrolidine-3-carboxylic acid core. Structure-activity relationship studies have shown that modifications to the phenyl rings and the N-substituent of the pyrrolidine can fine-tune the potency and selectivity of these compounds.[10] For instance, replacing the methoxy group of Atrasentan with a methyl group and the benzodioxole with a dihydrobenzofuran was found to increase selectivity.[10]
Muscarinic M5 Receptor Antagonists for Neurological Disorders
Muscarinic acetylcholine receptors are involved in a wide range of physiological functions in the central and peripheral nervous systems. The M5 subtype is implicated in addiction and other neurological disorders. The development of selective M5 antagonists has been a challenge, but the this compound scaffold has emerged as a promising starting point.[11]
Researchers have explored SAR around pyrrolidine amide-based M5 antagonists, demonstrating that this scaffold can be modified to achieve high potency and selectivity.[11] Replacing a piperidine core with a pyrrolidine introduced chirality and offered opportunities for improving the metabolic and clearance profiles of the compounds.[11]
Emerging Applications in Antibacterial and Anticancer Therapy
Recent studies have highlighted the potential of this compound derivatives as antibacterial and anticancer agents.[12][13][14] For instance, a series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant antimicrobial activity against multidrug-resistant Gram-positive bacteria.[12][13] The introduction of hydrazone and azole moieties at the carboxylic acid position led to compounds with potent antibacterial effects.[12][13]
In the realm of oncology, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising anticancer activity against human lung cancer cell lines (A549).[15][16]
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to present key pharmacophoric features in a defined three-dimensional space, has enabled the development of potent and selective modulators for a diverse range of biological targets. From integrin and endothelin receptor antagonists to novel antibacterial and anticancer agents, the versatility of this scaffold is undeniable.
Future research in this area will likely focus on several key aspects:
-
Exploration of Novel Chemical Space: The development of new synthetic methodologies to access a wider range of stereochemically complex and diverse derivatives.
-
Application to New Biological Targets: Leveraging the privileged nature of the scaffold to explore its potential against other challenging drug targets.
-
Fragment-Based Drug Discovery: Utilizing the this compound core as a starting point for fragment-based approaches to identify novel binding interactions.
-
Development of Covalent Inhibitors: Incorporating reactive functionalities onto the scaffold to develop targeted covalent inhibitors with enhanced potency and duration of action.
References
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Patel, S. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. Available from: [Link]
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Bertašiūtė, M. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 675. Available from: [Link]
-
Mickevičius, V. et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(16), 5183. Available from: [Link]
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Serkov, S. et al. (2022). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 58(6), 485-491. Available from: [Link]
-
Stropnik, T. et al. (2019). Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids. Molecules, 24(18), 3329. Available from: [Link]
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Di Sarno, V. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. Available from: [Link]
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Serkov, S. A. et al. (2022). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin, 71(6), 1324-1328. Available from: [Link]
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Jadhav, S. D. et al. (2020). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Letters in Drug Design & Discovery, 17(8), 1014-1023. Available from: [Link]
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Schiedel, M. et al. (2018). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Journal of Medicinal Chemistry, 61(23), 10766-10783. Available from: [Link]
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Pairaudeau, G. et al. (2020). Discovery of the first potent and selective αvβ5 integrin inhibitor based on an amide-containing core. European Journal of Medicinal Chemistry, 208, 112719. Available from: [Link]
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Grybaitė, B. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 967. Available from: [Link]
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Henderson, N. C. et al. (2013). Targeting of alpha(v) integrin identifies a core molecular pathway that regulates fibrosis in several organs. Nature Medicine, 19(12), 1617-1624. Available from: [Link]
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Wang, W. et al. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 12(35), 6929-6935. Available from: [Link]
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Yao, W. et al. (2019). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 29(16), 2130-2134. Available from: [Link]
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Monaghan, D. T. et al. (2012). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. Available from: [Link]
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D'Souza, S. J. et al. (2019). Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 62(19), 8796-8808. Available from: [Link]
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Goodman, S. L. et al. (2002). Nanomolar small molecule inhibitors for alphav(beta)6, alphav(beta)5, and alphav(beta)3 integrins. Journal of Medicinal Chemistry, 45(5), 1045-1051. Available from: [Link]
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Desai, P. S. et al. (2019). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid as Antimicrobial and Antioxidant Agents. ChemistrySelect, 4(2), 629-632. Available from: [Link]
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Desai, P. S. et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Journal of Chemical Sciences, 132(1), 1-13. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an invaluable component in the design of enzyme inhibitors, receptor agonists, and complex molecular probes. Specifically, pyrrolidine-3-carboxylic acid and its derivatives serve as crucial chiral building blocks and organocatalysts, offering multiple points for diversification.[3][4]
This technical guide provides an in-depth exploration of the key synthetic strategies for accessing these vital compounds. Moving beyond a simple recitation of reactions, we will delve into the causality behind methodological choices, offering field-proven insights to inform your synthetic design and experimental execution. Each section is structured to provide not only the "how" but the "why," empowering you to select and optimize the ideal route for your specific target molecule.
Part 1: Strategic Blueprint for Pyrrolidine Ring Construction
The synthesis of substituted pyrrolidine-3-carboxylic acids can be broadly approached from two perspectives: de novo ring construction or functionalization of a pre-existing pyrrolidine core. The choice is dictated by the availability of starting materials, the desired substitution pattern, and the required stereochemical control. This guide will focus on the most robust and stereoselective de novo methods that have become cornerstones of modern organic synthesis.
We will examine three dominant strategies:
-
Organocatalytic Asymmetric Michael Addition: A powerful method for constructing highly functionalized pyrrolidines by forming a key C-C bond early in the synthetic sequence. It is often the go-to strategy for accessing derivatives with substitution at the 5-position.
-
[3+2] Cycloaddition of Azomethine Ylides: The quintessential convergent approach, capable of generating multiple stereocenters in a single, atom-economical step. This method is ideal for creating complex, densely substituted pyrrolidine cores.[5][6]
-
Transition Metal-Catalyzed Cyclization & Cross-Coupling: Encompasses a suite of modern methods, including Ring-Closing Metathesis and Palladium-catalyzed reactions, that offer unique pathways to specific substitution patterns, such as aryl groups at the 3-position.
The logical flow of selecting a synthetic strategy is visualized below.
Part 2: Deep Dive into Core Methodologies
Organocatalytic Asymmetric Michael Addition
This approach leverages the power of small chiral organic molecules, typically proline derivatives themselves, to catalyze the conjugate addition of a nucleophile to a Michael acceptor, creating a γ-nitrocarbonyl adduct that can be subsequently cyclized.[5] The beauty of this strategy lies in its operational simplicity and its foundation in well-understood mechanistic principles.
Causality and Mechanistic Insight:
The catalytic cycle proceeds via the formation of a chiral enamine intermediate between the organocatalyst's secondary amine and a donor carbonyl compound (e.g., a ketone or aldehyde). This enamine is the key nucleophilic species. The catalyst's chiral scaffold effectively shields one face of the enamine, forcing the electrophilic Michael acceptor (often a nitroolefin) to approach from the less sterically hindered face.[3] Bifunctional catalysts, such as pyrrolidine-thiourea derivatives, further enhance selectivity by activating the nitroolefin towards nucleophilic attack via a network of hydrogen bonds.[7] The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst.
Experimental Protocol: Synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid
This protocol is adapted from a concise, two-step synthesis that demonstrates the power of this method.[8] The key steps are an organocatalytic Michael addition followed by a reductive cyclization.
Step 1: Organocatalytic Michael Addition
-
Reagent Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral organocatalyst F (a diarylprolinol silyl ether derivative, 0.02 mmol, 10 mol%).
-
Solvent and Reactants: Add toluene (1.0 mL). Add 4-oxo-2-pentenoate (0.2 mmol, 1.0 equivalent) followed by nitromethane (0.6 mmol, 3.0 equivalents).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting enoate is complete (typically 12-24 hours).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.
Step 2: Reductive Cyclization
-
Reaction Setup: Dissolve the purified Michael adduct (e.g., 2g from the literature, 0.15 mmol) in methanol (2.0 mL) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~10 mol% by weight) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a hydrogen atmosphere (balloon pressure is often sufficient) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield (3R,5R)-5-methylpyrrolidine-3-carboxylic acid. The product was obtained in 90% yield with 97% enantiomeric excess (ee).[8]
[3+2] Cycloaddition of Azomethine Ylides
This strategy is one of the most elegant and efficient methods for constructing the pyrrolidine ring.[5] It involves the reaction of a 1,3-dipole (the azomethine ylide) with a dipolarophile (an alkene), generating a five-membered ring with high stereocontrol in a single step.
Causality and Mechanistic Insight:
Azomethine ylides are transient intermediates that are typically generated in situ. A common method involves the condensation of an α-amino acid (like glycine or sarcosine) with an aldehyde, followed by thermal decarboxylation.[9] The stereochemical outcome of the cycloaddition is controlled by the geometry of the ylide and the approach of the alkene. The use of chiral metal catalysts, often based on Copper(I) or Silver(I) with chiral ligands, coordinates both the ylide and the dipolarophile, creating a chiral environment that directs the cycloaddition to favor one enantiomer of the product.[5]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst is critical for achieving high stereoselectivity in asymmetric [3+2] cycloadditions.
| Entry | Ylide Precursor | Dipolarophile | Catalyst System | Yield (%) | d.r. (endo:exo) | ee (%) | Reference |
| 1 | Glycine methyl ester deriv. | N-Methyl maleimide | Cu(I)/Fesulphos | 75 | >95:5 | 95 | [5] |
| 2 | Alanine methyl ester deriv. | Dimethyl fumarate | AgOAc/(R)-Fesulphos | 94 | 98:2 | 98 | [5] |
| 3 | Iminoester | Trifluoromethyl enone | Cu(I)/Fesulphos | 85 | >99:1 | >99 | [5] |
Experimental Protocol: General Procedure for Ag-Catalyzed Asymmetric [3+2] Cycloaddition
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Silver Acetate (AgOAc, 0.01 mmol, 5 mol%) and the chiral ligand (e.g., (R)-Fesulphos, 0.011 mmol, 5.5 mol%).
-
Solvent and Reactants: Add anhydrous toluene (1.0 mL) and stir for 15 minutes at room temperature. Add the dipolarophile (e.g., dimethyl fumarate, 0.2 mmol, 1.0 equivalent).
-
Ylide Precursor Addition: In a separate vial, dissolve the azomethine ylide precursor (e.g., an α-iminoester derived from an amino acid ester and an aldehyde, 0.24 mmol, 1.2 equivalents) in anhydrous toluene (1.0 mL).
-
Reaction Execution: Add the solution of the ylide precursor to the reaction mixture dropwise via syringe pump over a period of 1 hour.
-
Monitoring and Work-up: Stir the reaction at the optimized temperature (e.g., 25 °C) and monitor by TLC. Once complete, filter the mixture through a short plug of silica gel, washing with ethyl acetate.
-
Purification and Analysis: Concentrate the filtrate and purify the residue by column chromatography. Determine the yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC).
Transition Metal-Catalyzed Strategies
Modern transition metal catalysis offers powerful and often complementary routes to pyrrolidine derivatives. These methods excel at creating substitution patterns that can be challenging to access via other means.
This method provides direct access to 3-aryl pyrrolidines, a valuable structural motif in neuroscience drug discovery.[1][10] The reaction cleverly hijacks what is typically a side-reaction in Mizoroki-Heck processes to achieve the desired hydroarylation.
Causality and Mechanistic Insight:
The reaction proceeds via a Heck-type arylation of an N-alkyl pyrroline with an aryl bromide. This forms a π-allyl palladium intermediate, which then undergoes β-hydride elimination to yield an enamine product. This enamine is protonated to form a reactive iminium species, which is then reduced in situ to deliver the final 3-aryl pyrrolidine product.[1] The choice of an N-alkyl substituent over an N-acyl group is critical; N-acyl pyrrolines tend to favor the elimination product rather than the desired hydroarylated pyrrolidine.[11]
RCEM is a highly atom-economical method for forming the pyrrolidine ring, catalyzed by well-defined Ruthenium catalysts (e.g., Grubbs' catalysts).[12] This strategy is particularly useful when constructing the pyrrolidine ring from a linear precursor containing both an alkene and an alkyne.
Causality and Experimental Choice:
The reaction is initiated by the reaction of the ruthenium carbene catalyst with the alkyne moiety of the enyne substrate. This is followed by an intramolecular cyclization with the tethered alkene, which ultimately forms a conjugated diene within the newly formed ring and regenerates the catalyst.[13] The choice of the second-generation Grubbs catalyst is often preferred due to its higher activity and broader functional group tolerance compared to the first-generation catalyst.[12] The reaction is performed under mild conditions and avoids the use of harsh reagents.[14]
Experimental Protocol: General Procedure for RCEM
-
Reaction Setup: To a solution of the enyne substrate (e.g., 0.5 mmol) in anhydrous dichloromethane (CH₂Cl₂, 10 mL) under an inert atmosphere, add the second-generation Grubbs' catalyst (0.025 mmol, 5 mol%).
-
Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is often complete within a few hours.
-
Work-up: Once the starting material is consumed, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20 minutes.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography to afford the cyclized pyrrolidine derivative.
Part 3: Conclusion and Future Outlook
The synthesis of pyrrolidine-3-carboxylic acid derivatives is a mature yet continually evolving field. While organocatalytic Michael additions and [3+2] cycloadditions represent the classical, highly reliable workhorses for stereoselective synthesis, modern transition-metal catalyzed methods are opening new avenues for late-stage functionalization and the creation of previously inaccessible substitution patterns.[1][15] The choice of synthetic strategy is a multi-faceted decision, balancing factors of stereocontrol, substrate scope, atom economy, and the specific structural features of the target molecule. As a scientist in this field, a deep understanding of the underlying mechanisms and the causal relationships between catalyst structure and reaction outcome is paramount for successful and innovative synthetic design.
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Alfonso, I., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 583-589. [Link]
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Shcherbakov, S. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]
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Methodological & Application
Application Notes & Protocols: 5-Phenylpyrrolidine-3-carboxylic Acid in Asymmetric Catalysis
This guide provides an in-depth technical overview of 5-Phenylpyrrolidine-3-carboxylic acid as a sophisticated organocatalyst. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural outlines to explore the mechanistic rationale, comparative advantages, and detailed experimental protocols for leveraging this catalyst in key asymmetric transformations. We will focus on the causality behind experimental design, ensuring that each protocol is a self-validating system for achieving high stereoselectivity.
Introduction: The Logic of Catalyst Design
The field of asymmetric organocatalysis has been profoundly shaped by the use of chiral pyrrolidine scaffolds, with L-proline being the archetypal example.[1] The power of these catalysts lies in their ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates.[2] The evolution of organocatalysis has seen the development of numerous proline derivatives, each tailored to enhance reactivity, stereoselectivity, or substrate scope.[3][4]
This compound represents a strategic modification of the foundational pyrrolidine structure. The introduction of a phenyl group at the C-5 position, adjacent to the nitrogen atom, is not a trivial substitution. This modification introduces significant steric bulk and the potential for non-covalent interactions (e.g., π-π stacking), which can profoundly influence the catalyst's conformational preferences and the geometry of the transition state. This guide will elucidate how these structural features can be harnessed to achieve specific stereochemical outcomes in cornerstone C-C bond-forming reactions.
Part I: The Mechanistic Core: Enamine Catalysis
The catalytic prowess of this compound is rooted in the enamine catalytic cycle, a well-established mechanism in organocatalysis.[5] Understanding this cycle is critical to optimizing reaction conditions and predicting stereochemical outcomes.
The cycle involves three primary stages:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. This step converts the electrophilic carbonyl carbon into a nucleophilic α-carbon.[5]
-
Nucleophilic Attack: The enamine, now a potent nucleophile, attacks an electrophile, such as a nitroalkene (in a Michael addition) or an aldehyde (in an aldol reaction). This is the key bond-forming step where the stereochemistry is set. The chiral environment created by the catalyst, particularly the bulky 5-phenyl group, dictates the facial selectivity of the attack.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the functionalized product and regenerating the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.[6]
The carboxylic acid at the C-3 position is not merely a spectator. It plays a crucial role, often acting as a Brønsted acid/base co-catalyst. It can activate the electrophile through hydrogen bonding and facilitate the final hydrolysis step by acting as a proton shuttle.[5][6]
Part II: Application in Asymmetric Michael Additions
The conjugate addition of carbonyl compounds to α,β-unsaturated systems, particularly nitroalkenes, is a powerful method for constructing chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates.[7][8] Derivatives of pyrrolidine-3-carboxylic acid have proven to be effective catalysts for this transformation.[5][9][10]
Causality of Protocol Design: The following protocol is designed for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.
-
Catalyst Loading (10 mol%): This concentration is a standard starting point for organocatalytic reactions, balancing reaction rate with cost and potential side reactions.
-
Solvent (Toluene): A non-polar aprotic solvent like toluene is often chosen to minimize competing hydrogen bonding with the catalyst's carboxylic acid group, allowing it to interact more effectively with the substrates.
-
Co-catalyst (Benzoic Acid): While the catalyst itself contains a carboxylic acid, an acidic co-catalyst can sometimes accelerate the reaction by aiding in the activation of the nitroalkene electrophile.[5] This is an optional but often beneficial component.
-
Temperature (Room Temp): Many organocatalytic reactions proceed efficiently at ambient temperature, which is advantageous for operational simplicity and energy efficiency. Lowering the temperature can sometimes improve enantioselectivity at the cost of reaction rate.
Detailed Protocol: Asymmetric Michael Addition
Materials:
-
This compound (as the organocatalyst)
-
Cyclohexanone (Michael Donor)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Toluene (Anhydrous)
-
Benzoic Acid (Optional co-catalyst)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Equipment:
-
Dry reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
NMR Spectrometer
-
HPLC with a chiral stationary phase column (e.g., Chiralcel OD-H)
Procedure:
-
Reaction Setup: To a clean, dry 10 mL vial equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%). If using a co-catalyst, add benzoic acid (0.02 mmol, 10 mol%).
-
Reagent Addition: Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) to the vial, followed by toluene (0.5 mL). Stir for 5 minutes to ensure dissolution.
-
Initiation: Add cyclohexanone (2.0 mmol, 10 equivalents). The use of an excess of the donor ensures the reaction proceeds to completion with respect to the acceptor.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the nitrostyrene starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, concentrate the reaction mixture directly onto a small amount of silica gel using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Analysis:
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to determine the isolated yield.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (ee) by HPLC analysis using a suitable chiral stationary phase and an appropriate mobile phase (e.g., 90:10 Hexane:Isopropanol).[11]
-
Expected Data & Interpretation
The performance of pyrrolidine-based catalysts is highly dependent on the specific substrates used. The table below provides representative data from the literature for similar transformations, which can serve as a benchmark for evaluating the performance of this compound.
| Entry | Michael Donor | Michael Acceptor | Catalyst | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | 95 | >99:1 | 99 | [5] |
| 2 | Propanal | N-Phenylmaleimide | Chiral Primary Amine | 95 | - | 88 | [12] |
| 3 | Isobutyraldehyde | trans-β-Nitrostyrene | Chiral Primary Amine | 99 | - | 75 | [13] |
Table 1: Representative Performance of Pyrrolidine-Type Catalysts in Michael Additions.
Part III: Application in Asymmetric Aldol Reactions
The direct asymmetric aldol reaction, catalyzed by proline and its derivatives, is a foundational transformation in organic synthesis for constructing β-hydroxy carbonyl compounds.[14][15] The stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which invokes a six-membered chair-like transition state.[6]
The Influence of the 5-Phenyl Group: In the context of an aldol reaction, the 5-phenyl group is expected to exert significant steric control. It will likely occupy a pseudo-equatorial position in the transition state to minimize steric clash. This rigid conformation can enhance the facial discrimination of the incoming aldehyde electrophile, potentially leading to higher enantioselectivity compared to the unsubstituted parent catalyst.
Detailed Protocol: Asymmetric Aldol Reaction
Materials:
-
This compound (as the organocatalyst)
-
Acetone (Reagent grade, used as solvent and reactant)
-
4-Nitrobenzaldehyde (Aldehyde electrophile)
-
Hydrochloric Acid (1 M solution)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Solvents for chromatography (Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (5.0 mmol, 1.0 equivalent) and this compound (1.0 mmol, 20 mol%) in acetone (20 mL).
-
Reaction: Stir the solution at room temperature. The reaction progress can be monitored by TLC for the disappearance of the aldehyde. Reactions are typically complete in 12-24 hours.
-
Quenching: Once the reaction is complete, add 1 M HCl (10 mL) to quench the reaction and protonate the catalyst for removal.
-
Extraction: Remove the bulk of the acetone via rotary evaporation. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldol product.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography. Analyze the purified product for yield and determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Conclusion: A Tool for Precision Synthesis
This compound is a rationally designed organocatalyst that builds upon the foundational principles of proline catalysis. The strategic placement of a phenyl group at the C-5 position offers a powerful steric and electronic handle to control the stereochemical course of asymmetric transformations. While sharing the core enamine activation mechanism with its parent compounds, the enhanced steric bulk can lead to improved facial selectivity in key C-C bond-forming reactions like Michael and aldol additions. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers and drug development professionals to explore the full potential of this catalyst in the stereoselective synthesis of complex chiral molecules.[16][][18]
References
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MDPI. (n.d.). Diastereo- and Enantioselective Synthesis of Highly Functionalized Tetrahydropyridines by Recyclable Novel Bifunctional C 2 -Symmetric Ionic Liquid–Supported (S)-Proline Organocatalyst. Retrieved from [Link]
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Wikipedia. (2023). Proline organocatalysis. Retrieved from [Link]
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ACS Publications. (2007). Asymmetric Enamine Catalysis. Chemical Reviews. Retrieved from [Link]
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PubMed Central. (2019). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
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ACS Publications. (2013). A General Aminocatalytic Method for the Synthesis of Aldimines. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). Organocatalytic Michael addition of aldehydes 2a–f to nitroalkene 1. Retrieved from [Link]
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SciSpace. (2008). Resin-Bound Pyrrolidine Catalysts for Enamine-Mediated Reactions. Retrieved from [Link]
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ACS Publications. (2014). l-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. The Journal of Organic Chemistry. Retrieved from [Link]
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Wiley Online Library. (2021). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Retrieved from [Link]
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ResearchGate. (2016). Proline and proline-derived organocatalysts in the synthesis of heterocycles. Retrieved from [Link]
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MDPI. (2019). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
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PubMed Central. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
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PubMed. (2002). Synthesis of chiral building blocks for use in drug discovery. Retrieved from [Link]
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PubMed Central. (2019). Organocatalytic Asymmetric Conjugate Addition of Aldehydes to Maleimides and Nitroalkenes in Deep Eutectic Solvents. Retrieved from [Link]
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ResearchGate. (2019). Organocatalytic Asymmetric Conjugate Addition of Aldehydes to Maleimides and Nitroalkenes in Deep Eutectic Solvents. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
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PubMed. (2008). Enantioselective organocatalytic conjugate addition of aldehydes to nitrodienes. Retrieved from [Link]
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PubMed Central. (n.d.). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. Retrieved from [Link]
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PubMed Central. (2010). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
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Semantic Scholar. (2017). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs. Retrieved from [Link]
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PubMed. (2008). Catalysis of 3-pyrrolidinecarboxylic acid and related pyrrolidine derivatives in enantioselective anti-Mannich-type reactions. Retrieved from [Link]
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ResearchGate. (2003). Noninnocent Role of N-Methyl Pyrrolidinone in Thiazolidinethione-Promoted Asymmetric Aldol Reactions. Retrieved from [Link]
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PubMed Central. (2012). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Retrieved from [Link]
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PubMed Central. (2015). Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 5-Oxopyrrolidine Derivatives
Introduction: The 5-Oxopyrrolidine Scaffold in Modern Drug Discovery
The 5-oxopyrrolidine, also known as the 2-pyrrolidinone or γ-lactam ring, is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence in medicinal chemistry stems from its unique structural and electronic properties, which allow it to serve as a versatile pharmacophore capable of engaging in various biological interactions. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6][7]
Natural products like Salinosporamide A, a powerful proteasome inhibitor with anticancer potential, and various alkaloids feature this core structure, highlighting its evolutionary selection as a biologically relevant motif.[1][3] This has inspired medicinal chemists to explore the synthesis of novel analogs, leading to the development of approved drugs such as the nootropic Nebracetam and the anticonvulsant Ethosuximide.[2][3]
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of key experimental protocols for the synthesis of 5-oxopyrrolidine derivatives. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale behind experimental choices, ensuring that each protocol is a self-validating system for producing and characterizing these valuable compounds.
Overview of Primary Synthetic Strategies
The construction of the 5-oxopyrrolidine ring and its subsequent derivatization can be accomplished through several robust synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The following diagram illustrates the principal pathways detailed in this guide.
Caption: General workflow for the synthesis and derivatization of 5-oxopyrrolidines.
Protocol 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid via Aza-Michael Addition
This is arguably the most common and versatile method for creating the core scaffold, providing a carboxylic acid handle for extensive further modification.[1][5]
Principle: The reaction proceeds via a conjugate (aza-Michael) addition of a primary amine to the α,β-unsaturated system of itaconic acid. This is followed by an intramolecular condensation (lactamization) to form the five-membered ring. The use of water or acetic acid as a solvent is common, with reflux conditions providing the necessary activation energy for the cyclization step.[5][7]
Caption: Mechanism of 5-oxopyrrolidine-3-carboxylic acid formation.
Materials and Reagents:
-
Primary aromatic or aliphatic amine (1.0 eq)
-
Itaconic acid (1.5 eq)
-
Solvent: Deionized water or glacial acetic acid
-
10% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (e.g., 2-amino-4-chlorophenol, 0.5 mol) in water (200 mL). Add itaconic acid (0.75 mol) to the solution.[7]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, make the solution basic by adding 10% aqueous NaOH (approx. 300 mL) to dissolve the precipitated product.[7]
-
Filtration & Acidification: Filter the warm solution to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with concentrated HCl to pH 2. This will precipitate the carboxylic acid product.[7]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or water).
-
Characterization: Dry the purified product under vacuum. Confirm the structure using NMR (¹H, ¹³C), IR spectroscopy, and determine the melting point.
Causality and Field Insights:
-
Excess Itaconic Acid: Using a slight excess of itaconic acid ensures the complete consumption of the more valuable amine starting material.
-
Solvent Choice: Water is a green and effective solvent for many anilines. For less reactive amines, glacial acetic acid can be used to increase solubility and catalyze the reaction.
-
Purification: The acid-base work-up is a highly effective method for purifying the carboxylic acid product, separating it from unreacted starting materials and neutral byproducts.
Expected Spectroscopic Data:
-
¹H NMR: Expect characteristic signals for the pyrrolidinone ring protons: COCH₂, CH, and NCH₂ typically appear as multiplets between δ 2.5-4.0 ppm. A broad singlet for the COOH proton will be observed downfield (>12 ppm).[1]
-
¹³C NMR: The carbonyl carbons of the lactam and carboxylic acid will appear at ~172-177 ppm. The aliphatic carbons of the ring will resonate between δ 33-52 ppm.[1]
-
IR: A broad O-H stretch (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1730 cm⁻¹), and a C=O stretch for the amide (lactam) (~1660-1690 cm⁻¹) will be prominent.[8]
Protocol 2: Derivatization of the C-3 Carboxylic Acid
The carboxylic acid synthesized in Protocol 1 is a versatile handle for creating libraries of derivatives, most commonly via a carbohydrazide intermediate.
A) Synthesis of the Carbohydrazide Intermediate
Principle: This is a two-step process. First, the carboxylic acid is converted to a more reactive methyl or ethyl ester via Fischer esterification. Second, the ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the carbohydrazide.
Step-by-Step Methodology:
-
Esterification: Suspend the 5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol or ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops). Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Ester Isolation: Neutralize the acid catalyst with a weak base (e.g., NaHCO₃ solution), and extract the ester with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude ester (1.0 eq) in propan-2-ol or ethanol. Add hydrazine hydrate (2.0 eq) and reflux the mixture for 1.5-3 hours.[7]
-
Product Isolation: Upon cooling, the carbohydrazide product often precipitates from the reaction mixture. Collect the solid by vacuum filtration, wash with cold solvent, and dry.[7]
B) Synthesis of Hydrazone and Pyrrole Derivatives
Principle: The terminal -NH₂ group of the carbohydrazide is a potent nucleophile that readily condenses with carbonyl compounds. Reaction with aldehydes or ketones yields hydrazones. Reaction with 1,4-dicarbonyls, such as hexane-2,5-dione, results in a Paal-Knorr pyrrole synthesis, forming an N-aminopyrrole derivative.[4][7][9]
Caption: Derivatization of the carbohydrazide intermediate.
Step-by-Step Methodology (Hydrazone Synthesis):
-
Dissolve the carbohydrazide (1.0 eq) in a suitable solvent like propan-2-ol or methanol.[7][8]
-
Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Reflux the mixture for 2-4 hours. The product often precipitates upon cooling.
-
Collect the solid by filtration, wash with cold solvent, and recrystallize if necessary.
Step-by-Step Methodology (Paal-Knorr Pyrrole Synthesis):
-
In a round-bottom flask, mix the carbohydrazide (1.0 eq), hexane-2,5-dione (1.0 eq), propan-2-ol, and a catalytic amount of glacial acetic acid (1 mL).[7]
-
Heat the mixture at reflux for 2-4 hours.
-
Dilute the hot reaction mixture with water to induce precipitation.
-
Cool the mixture, filter the resulting solid, wash with water, and recrystallize from a suitable solvent like propan-2-ol.[7]
Causality and Field Insights:
-
Hydrazinolysis: Using an excess of hydrazine hydrate drives the reaction to completion. Propan-2-ol is a good solvent choice as the starting ester is soluble, while the hydrazide product is often less soluble, facilitating isolation.
-
Paal-Knorr Catalyst: The acetic acid catalyst protonates a carbonyl group of the diketone, activating it for nucleophilic attack by the amine, which is the rate-determining step in the mechanism.[10]
Protocol 3: Reductive Amination of γ-Keto Acids
This strategy provides direct access to N-substituted 5-oxopyrrolidines from readily available γ-keto acids like levulinic acid.[11]
Principle: The reaction involves the initial formation of an intermediate hemiaminal from the ketone and a primary amine, which then dehydrates to an imine (or iminium ion under acidic conditions). This intermediate subsequently undergoes intramolecular cyclization with the carboxylic acid. The final lactam is formed after reduction. A more common pathway involves the formation of the N-substituted pyrrolidone via condensation and cyclization, which is then reduced. For the synthesis of N-substituted pyrrolidones directly, the reaction proceeds via reductive amination. The key is the use of a selective reducing agent that reduces the iminium ion much faster than the starting ketone.[12]
Materials and Reagents:
-
γ-Keto acid (e.g., Levulinic acid) (1.0 eq)
-
Primary amine (1.0 eq)
-
Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the γ-keto acid and the primary amine in the chosen solvent (e.g., DCM).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[13]
-
Reduction: Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to the stirred solution. Be cautious as gas evolution may occur.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel.
Causality and Field Insights:
-
Choice of Reductant: Sodium triacetoxyborohydride is often preferred over sodium cyanoborohydride. It is less toxic and mild enough not to reduce the starting ketone or the product lactam. Its reactivity is enhanced under slightly acidic conditions, which are ideal for iminium ion formation.[13]
-
One-Pot Procedure: This reaction is conveniently performed as a "one-pot" synthesis, where the imine is formed and reduced in situ without isolation, improving operational efficiency.[12]
Quantitative Data Summary
The selection of a synthetic route depends on factors like desired substitution, scalability, and reagent availability. The following table provides a comparative summary.
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Michael Addition | Itaconic Acid, Primary Amine | Reflux in water or AcOH | 60-90%[1] | High yields, scalable, creates C-3 carboxylate handle for diversity. | Limited to N-1 and C-3 substitution initially. |
| Paal-Knorr | Carbohydrazide, 1,4-Diketone | Acetic acid catalyst, Reflux | 30-85%[4][7] | Access to diverse pyrrole heterocycles attached to the core. | Requires pre-synthesis of the hydrazide. |
| Reductive Amination | γ-Keto Acid, Primary Amine | NaBH(OAc)₃ or NaBH₃CN | 50-80% | Direct access to N-substituted core, good functional group tolerance. | Requires chromatography, reductants can be expensive. |
| Hydrogenation | Substituted Succinimide | H₂, Metal Catalyst (Pt, Ni) | Variable | Can be highly selective. | Requires specialized hydrogenation equipment (pressure vessel).[14] |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, is mandatory.
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care using appropriate engineering controls and PPE. Quench any excess with an oxidizing agent like sodium hypochlorite solution before disposal.
-
Borohydride Reagents: Sodium triacetoxyborohydride and cyanoborohydride react with water and protic solvents to release flammable hydrogen gas. They are also toxic. Add them slowly and in portions to the reaction mixture.
-
Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are highly corrosive. Handle with care.
-
Risk Assessment: Before starting any synthesis, perform a thorough risk assessment for all chemicals and procedures involved.[15]
References
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Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
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Šiugždaitė, J., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 26(9), 2639. [Link]
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Kairytė, K., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. [Link]
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Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]
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Mickevičius, V., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2991. [Link]
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Nagasree, K. P., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. International Journal of Pharmaceutical Sciences and Research. [Link]
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Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]
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Wang, Y., et al. (2021). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications, 12, 543. [Link]
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Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]
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Szymański, P., et al. (2014). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Beilstein Journal of Organic Chemistry, 10, 2926–2934. [Link]
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de la Torre, D., et al. (2018). Amide-Stabilized Enols in the Enol-Ugi Reaction: A Five-Component Synthesis of Triamides. Molecules, 23(10), 2652. [Link]
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Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788. [Link]
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Application Notes & Protocols: The Strategic Deployment of (R)-Pyrrolidine-3-Carboxylic Acid in Modern Drug Discovery
Introduction: Beyond the Flatland of Aromatic Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel therapeutics is a constant drive towards greater potency, selectivity, and improved pharmacokinetic profiles. While aromatic systems have long been the bedrock of drug design, the limitations of "flatland" chemistry are becoming increasingly apparent. The future lies in the sophisticated exploration of three-dimensional chemical space, where molecular architecture dictates biological function with exquisite precision. It is here that chiral building blocks like (R)-pyrrolidine-3-carboxylic acid emerge as indispensable tools.[1][2]
This molecule is far more than a simple cyclic amino acid; it is a stereochemically defined, conformationally constrained scaffold that offers a robust starting point for constructing complex and biologically active agents.[3][4][5] Its inherent chirality and the orthogonal reactivity of its secondary amine and carboxylic acid functionalities provide medicinal chemists with a powerful platform for navigating the intricate topographies of biological targets.[4] The pyrrolidine motif is a privileged structure, frequently observed in natural products and FDA-approved pharmaceuticals, attesting to its evolutionary selection as a favorable interaction partner for biological systems.[4][6]
This guide moves beyond a mere recitation of facts to provide a field-proven perspective on the strategic application of (R)-pyrrolidine-3-carboxylic acid. We will delve into the causality behind its use in diverse therapeutic areas, provide detailed, self-validating experimental protocols, and illustrate the key concepts that empower researchers to leverage this versatile building block to its fullest potential.
Core Concepts: The Power of Conformational Constraint and Chirality
The efficacy of (R)-pyrrolidine-3-carboxylic acid in drug design stems from fundamental stereochemical and conformational principles. Its five-membered ring is not planar, adopting "envelope" or "twist" conformations that position its substituents in precise three-dimensional arrangements.[1][2][7] This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to a significant increase in binding affinity compared to more flexible, acyclic analogues.
The (R)-stereocenter at the 3-position is crucial. Biological targets, being chiral themselves, exhibit stereospecific recognition. The defined stereochemistry of this building block ensures that synthetic derivatives can be tailored to fit precisely into a binding pocket, maximizing desired interactions (e.g., hydrogen bonds, hydrophobic interactions) while avoiding steric clashes.[6][8] This stereochemical control is paramount for achieving not only high potency but also selectivity against off-target proteins, a critical factor in minimizing side effects.[8][9]
Therapeutic Applications: From Metabolic Disease to Infectious Agents
The versatility of the (R)-pyrrolidine-3-carboxylic acid scaffold is showcased by its application across a wide spectrum of therapeutic targets.
Enzyme Inhibition: A Scaffold for Precision Targeting
Derivatives of (R)-pyrrolidine-3-carboxylic acid have proven to be highly effective as inhibitors of various enzymes implicated in disease.[6]
-
Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes: DPP-IV is a serine protease that deactivates incretin hormones responsible for stimulating insulin secretion.[3] Inhibiting DPP-IV is a validated strategy for managing type 2 diabetes. The pyrrolidine scaffold is a cornerstone of many potent DPP-IV inhibitors, where it mimics the proline residue of natural substrates to effectively block the enzyme's active site.[3][4]
-
Antitubercular Agents via InhA Inhibition: The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall.[6][10] Pyrrolidine carboxamides derived from (R)-pyrrolidine-3-carboxylic acid have been identified as a novel class of potent InhA inhibitors, demonstrating the scaffold's utility in developing new treatments for tuberculosis.[10] The rigid pyrrolidine core correctly orients the amide substituent to interact with key residues in the InhA active site.
Modulators of Neurological Targets: GABA Uptake Inhibitors
The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory signal in the central nervous system. Its synaptic concentration is regulated by GABA transporters (GATs). Inhibiting these transporters can enhance GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy and anxiety.[11] Derivatives of pyrrolidine carboxylic acids serve as potent and selective GABA uptake inhibitors.[12][13] The stereochemistry of the pyrrolidine ring is critical for differentiating between receptor subtypes (e.g., GABAA vs. GABAB) and transporter subtypes (e.g., GAT-1 vs. GAT-3), allowing for the design of highly selective agents.[12][14]
Experimental Protocols and Synthetic Strategies
The successful application of (R)-pyrrolidine-3-carboxylic acid hinges on robust and reproducible synthetic methodologies. The following protocols are designed to be self-validating, with clear steps and rationale.
Foundational Step: N-Amine Protection
Before manipulating the carboxylic acid, the secondary amine must be protected to prevent self-reaction and ensure regioselectivity. The tert-butyloxycarbonyl (Boc) group is a common and reliable choice due to its stability under various reaction conditions and its straightforward removal.
Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid [4]
-
Rationale: This procedure uses di-tert-butyl dicarbonate (Boc₂O) under basic conditions to acylate the secondary amine. The base (NaOH) deprotonates the carboxylic acid, enhancing solubility in the aqueous phase and neutralizing the acid byproduct of the reaction.
-
Materials:
-
(R)-Pyrrolidine-3-carboxylic acid
-
Dioxane
-
1N Sodium Hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Diethyl ether
-
3N Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1N NaOH. Stir until a clear solution is obtained.
-
In a separate flask, dissolve Boc₂O (1.1 eq) in a minimal amount of dioxane.
-
Add the Boc₂O solution dropwise to the stirred solution of the amino acid at room temperature.
-
Stir the reaction mixture vigorously for 1.5-3 hours. Monitor reaction progress by TLC (staining with ninhydrin; the starting material will be positive, the product will be negative).
-
Once the reaction is complete, dilute the mixture with diethyl ether. Transfer to a separatory funnel and wash the organic phase with 1N NaOH to remove any unreacted starting material.
-
Combine the aqueous phases. Cool the solution in an ice bath and carefully acidify to pH 2-3 with 3N HCl. A white precipitate may form.
-
Extract the acidified aqueous phase with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, typically as a white solid.
-
Core Application: Synthesis of a Pyrrolidine Carboxamide
Amide bond formation is one of the most common and crucial reactions in drug discovery. This protocol provides a general method for coupling the N-protected (R)-pyrrolidine-3-carboxylic acid with a primary or secondary amine.
Protocol 2: General Synthesis of a Pyrrolidine Carboxamide Derivative
-
Rationale: This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 4-Dimethylaminopyridine (DMAP) as the coupling agents. EDCI activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then displaced by the target amine to form the amide bond. DMAP serves as a catalyst for this process.
-
Materials:
-
N-Boc-(R)-pyrrolidine-3-carboxylic acid (from Protocol 1)
-
Target amine (1.0-1.2 eq)
-
EDCI (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Amide Coupling:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq), the target amine (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM.
-
Add EDCI (1.2 eq) portion-wise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This acid-base washing procedure removes excess reagents and byproducts.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Boc Deprotection: [6]
-
Dissolve the purified N-Boc protected amide (1.0 eq) in DCM (approx. 0.1 M).
-
Add an equal volume of Trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA. The final product is often obtained as a TFA salt.
-
-
Bioassay Validation
Synthesized compounds must be tested for biological activity. The following is a representative protocol for an enzyme inhibition assay.
Protocol 3: α-Amylase Inhibition Assay [6]
-
Rationale: This colorimetric assay measures the amount of reducing sugar (maltose) produced from the enzymatic cleavage of starch. The DNS reagent reacts with the reducing sugars to produce a colored compound, and the intensity of the color is inversely proportional to the activity of the inhibitor.
-
Materials:
-
Porcine pancreatic α-amylase solution
-
20 mM phosphate buffer (pH 6.9)
-
1% (w/v) Starch solution in buffer
-
Dinitrosalicylic acid (DNS) color reagent
-
Test compounds (pyrrolidine derivatives) dissolved in DMSO
-
Acarbose (positive control)
-
-
Procedure:
-
Pre-incubate 250 µL of the test compound solution (at various concentrations) with 250 µL of the α-amylase solution in a test tube at 37 °C for 10 minutes.
-
Initiate the enzymatic reaction by adding 250 µL of the starch solution to the mixture.
-
Incubate the reaction mixture at 37 °C for 15 minutes.
-
Stop the reaction by adding 500 µL of the DNS reagent.
-
Heat the mixture in a boiling water bath for 5 minutes to allow for color development.
-
Cool the mixture to room temperature and dilute with 5 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the percentage inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Determine the IC₅₀ value by plotting percentage inhibition against the logarithm of the inhibitor concentration.
-
Data Summary
Quantitative data is essential for structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties of (R)-Pyrrolidine-3-Carboxylic Acid
| Property | Value | Implication for Synthesis & Work-up |
| Molecular Weight | 115.13 g/mol | Standard for stoichiometric calculations. |
| pKa (predicted) | ~3.86 (acid), ~10-11 (amine) | Critical for pH-based extractions to control ionization state.[15] |
| Water Solubility | 20 mg/mL | High water solubility can complicate extraction from aqueous media.[15] |
| Form | Solid | Easy to handle and weigh at room temperature.[15] |
Table 2: Representative Biological Activity of Pyrrolidine-based Inhibitors
| Compound Class | Target | Representative Compound | Activity (IC₅₀) | Reference |
| Pyrrolidine Carboxamides | InhA (M. tuberculosis) | Compound p31 | 1.39 µM | [10] |
| Pyrrolidine Carboxamides | InhA (M. tuberculosis) | Compound p33 | 2.57 µM | [10] |
| N-substituted Pyrrolidine-2-acetic acids | GAT-3 (GABA Transporter) | Compound (R)-4d | 3.1 µM | [12] |
| N-substituted Pyrrolidine-2-acetic acids | GAT-1 (GABA Transporter) | Compound (S)-4c | 0.343 µM | [12] |
Conclusion
(R)-Pyrrolidine-3-carboxylic acid is a cornerstone of modern medicinal chemistry, providing a robust and versatile chiral platform for the synthesis of sophisticated therapeutic agents.[4][16] Its value lies in the conformational rigidity and precise stereochemical control it imparts to derivative molecules, enabling the development of highly potent and selective drugs targeting a diverse array of proteins.[5][6][8] By understanding the core principles behind its application and employing robust synthetic and analytical protocols, researchers can effectively harness the power of this privileged scaffold to accelerate drug discovery programs and create the next generation of innovative medicines.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity (R)-Pyrrolidine-3-carboxylic Acid: A Versatile Chiral Building Block for Organic Synthesis and Pharmaceuticals. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SN Comprehensive Clinical Medicine. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
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Krogsgaard-Larsen, P., et al. (1987). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of Medicinal Chemistry. Available at: [Link]
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He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
-
Kragler, F., et al. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry. Available at: [Link]
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Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Khawaja, A. A., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Clausen, R. P., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design. Available at: [Link]
-
Höfner, G., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European Journal of Medicinal Chemistry. Available at: [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SN Comprehensive Clinical Medicine. Available at: [Link]
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5-Phenylpyrrolidine-3-carboxylic Acid: A Versatile Scaffold for Bioactive Molecule Development
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring system is a cornerstone in the design and discovery of novel therapeutic agents.[1] This five-membered saturated nitrogen heterocycle offers a unique combination of structural rigidity and three-dimensional complexity, making it an ideal scaffold for exploring chemical space in drug development.[1] The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[1] When functionalized with a carboxylic acid and a phenyl group, as in 5-phenylpyrrolidine-3-carboxylic acid, the resulting molecule becomes a versatile building block for creating a diverse array of bioactive compounds, with potential applications in oncology, infectious diseases, and neurology. This guide provides a comprehensive overview of the synthesis, functionalization, and potential applications of this compound, complete with detailed protocols for researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | N/A |
| Molecular Weight | 191.23 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General Knowledge |
| Stereochemistry | Exists as cis and trans diastereomers, each as a pair of enantiomers | General Knowledge |
Stereoselective Synthesis of the this compound Core
The stereochemical configuration of the pyrrolidine ring is paramount for biological activity. Asymmetric synthesis is therefore crucial for accessing enantiomerically pure forms of this compound. One of the most powerful methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.[2][3]
Below is a representative protocol for the asymmetric synthesis of a 5-phenylpyrrolidine-3-carboxylate ester, a direct precursor to the target carboxylic acid. This method leverages a chiral catalyst to control the stereochemical outcome.
Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a catalytic asymmetric [3+2] cycloaddition to generate a substituted pyrrolidine.
Materials:
-
Benzaldehyde
-
Glycine methyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Methyl cinnamate
-
Chiral catalyst (e.g., a chiral copper-bisoxazoline complex)
-
Anhydrous toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In situ generation of the azomethine ylide: To a solution of benzaldehyde (1.1 mmol) and glycine methyl ester hydrochloride (1.0 mmol) in anhydrous toluene (10 mL), add triethylamine (1.2 mmol) at room temperature. Stir the mixture for 30 minutes.
-
Catalyst preparation: In a separate flask, dissolve the chiral catalyst (e.g., Cu(OTf)₂ and a chiral bisoxazoline ligand, 10 mol%) in anhydrous DCM (5 mL).
-
Cycloaddition reaction: Add the catalyst solution to the azomethine ylide mixture. Then, add methyl cinnamate (1.0 mmol) to the reaction mixture.
-
Reaction monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 5-phenylpyrrolidine-3-carboxylate ester.
-
Hydrolysis to the carboxylic acid: The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide in a mixture of THF and water).
Caption: Synthetic pathway to this compound.
Key Functionalization Strategies and Protocols
Once the this compound scaffold is obtained, its secondary amine and carboxylic acid functionalities serve as handles for further derivatization.
N-Protection of the Pyrrolidine Nitrogen
To facilitate selective modification of the carboxylic acid group, the pyrrolidine nitrogen is often protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.
Protocol 2: N-Boc Protection[4]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1N Sodium hydroxide (NaOH)
-
Dioxane
-
Diethyl ether
-
3N Hydrochloric acid (HCl)
Procedure:
-
Reaction setup: Dissolve this compound in a mixture of dioxane and 1N NaOH.
-
Addition of Boc₂O: Add a solution of di-tert-butyl dicarbonate in dioxane to the mixture at room temperature.
-
Reaction: Stir the mixture for 1.5-2 hours.
-
Work-up: Dilute the reaction mixture with diethyl ether and wash the organic phase with 1N NaOH.
-
Acidification and extraction: Acidify the aqueous phase with 3N HCl and extract with diethyl ether.
-
Isolation: Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-5-phenylpyrrolidine-3-carboxylic acid.
Amide Bond Formation
The carboxylic acid moiety is a versatile functional group for creating a diverse library of compounds through amide coupling with various amines. Standard coupling reagents are employed for this transformation.[4]
Protocol 3: General Amide Coupling[6]
Materials:
-
N-Boc-5-phenylpyrrolidine-3-carboxylic acid
-
Desired amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Activation of the carboxylic acid: To a solution of N-Boc-5-phenylpyrrolidine-3-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol). Stir the mixture for 15 minutes.
-
Addition of amine: Add the desired amine (1.1 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Boc Deprotection (if required): The Boc protecting group can be removed by treating the amide with trifluoroacetic acid (TFA) in DCM.
Caption: General workflow for derivatization.
Bioactive Molecules Derived from Related Scaffolds
While specific examples of bioactive molecules derived directly from this compound are not extensively reported in publicly available literature, the biological activities of closely related analogues, particularly 5-oxo-pyrrolidine-3-carboxylic acid derivatives, provide strong indications of the potential therapeutic applications of this scaffold.
Anticancer and Antimicrobial Activities
Derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have demonstrated promising anticancer and antimicrobial properties. For instance, a series of these compounds bearing azole, diazole, and hydrazone moieties have been synthesized and evaluated for their in vitro activity against A549 human lung adenocarcinoma cells and multidrug-resistant Staphylococcus aureus.[5]
| Compound Type | Biological Activity | Key Findings | Reference |
| Hydrazone derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Anticancer | Potent activity against A549 cells. | [5] |
| Thiophene-substituted hydrazones | Antimicrobial | Promising and selective activity against multidrug-resistant S. aureus. | [5] |
| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antibacterial | Strong inhibition of S. aureus and excellent results in disrupting S. aureus and E. coli biofilms. | [6] |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antimicrobial and Anticancer | Promising activity against vancomycin-intermediate S. aureus and multidrug-resistant C. auris. | [7] |
Central Nervous System (CNS) Applications
The pyrrolidine scaffold is a well-established pharmacophore for CNS-acting drugs. Notably, derivatives of pyrrolidine-3-carboxylic acid have been investigated as inhibitors of γ-aminobutyric acid (GABA) uptake, a key mechanism in the regulation of neuronal excitability.[8] While these studies have primarily focused on other substitution patterns, the lipophilic phenyl group at the 5-position could be beneficial for brain penetration and interaction with CNS targets.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its rigid, stereochemically defined structure provides an excellent platform for the development of potent and selective therapeutic agents. The synthetic protocols outlined in this guide, along with the demonstrated biological activities of related compounds, offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold in medicinal chemistry. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the potential to yield new drug candidates for a range of diseases.
References
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- 2. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]
- 3. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Facile Synthesis of 3-Aryl-5-(2-Oxopyrrolidin-1-yl)- and 5-(Pyridin-4-yl)-4,5-Dihydroisoxazoles via 1,3-Dipolar Cycloaddition under Mild Conditions / Journal of Chemical Research, 2013 [sci-hub.box]
- 7. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid
Introduction
In the landscape of modern medicinal chemistry and drug development, the pyrrolidine scaffold is a privileged structural motif found in a multitude of biologically active compounds.[1] (R)-pyrrolidine-3-carboxylic acid, a chiral building block, serves as a versatile starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential, including enzyme inhibitors and receptor agonists.[1][2] The strategic application of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategies in organic synthesis.[3][4] Its widespread adoption is attributed to the simplicity of its introduction, its stability across a broad spectrum of reaction conditions, and the mild acidic conditions required for its removal.[3][5]
This technical guide provides a comprehensive and in-depth protocol for the N-Boc protection of (R)-pyrrolidine-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible outcome.
Core Principles of Boc Protection
The protection of the secondary amine of (R)-pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) proceeds via a nucleophilic acyl substitution reaction.[3][4] The lone pair of electrons on the nitrogen atom of the pyrrolidine ring attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3] This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group.[3] This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[3][6] The resulting N-tert-butoxycarbonyl derivative, a carbamate, effectively masks the nucleophilicity and basicity of the amine, allowing for subsequent chemical modifications at the carboxylic acid moiety.[3]
A significant advantage of the Boc group is its orthogonality to other common protecting groups. For instance, it remains stable under the basic conditions used to cleave the Fmoc (9-fluorenylmethoxycarbonyl) group and is resistant to the catalytic hydrogenation conditions employed for the removal of the Cbz (benzyloxycarbonyl) group.[3] This orthogonality is a critical consideration in multi-step synthetic sequences.[3]
Experimental Protocol: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid
This protocol is optimized for both laboratory and larger-scale synthesis, emphasizing safety, efficiency, and high purity of the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| (R)-Pyrrolidine-3-carboxylic acid | ≥99.0% | Sigma-Aldrich | Ensure high enantiomeric purity.[7] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Major chemical suppliers | Handle with care in a well-ventilated fume hood. |
| Sodium hydroxide (NaOH) | ACS Grade | Major chemical suppliers | Used as a 1N aqueous solution. |
| Dioxane | Anhydrous | Major chemical suppliers | Use a dry solvent to prevent hydrolysis of (Boc)₂O. |
| Diethyl ether (Et₂O) | ACS Grade | Major chemical suppliers | For extraction. |
| Hydrochloric acid (HCl) | 3N Aqueous Solution | Major chemical suppliers | For acidification during work-up. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Major chemical suppliers | For drying the organic layer. |
| Deionized water | High Purity | In-house or commercial | |
| Round-bottom flask | Appropriate size | Standard laboratory supplier | |
| Magnetic stirrer and stir bar | Standard laboratory supplier | ||
| Separatory funnel | Appropriate size | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier |
Step-by-Step Procedure
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 equivalent) in a mixture of dioxane and 1N sodium hydroxide solution at room temperature.[2] The basic aqueous condition deprotonates the carboxylic acid, enhancing its solubility and ensuring the secondary amine is the primary nucleophile.
-
Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.05-1.1 equivalents) in dioxane.[1][2] Add this solution dropwise to the stirred solution of (R)-pyrrolidine-3-carboxylic acid. The reaction is typically exothermic, and for larger-scale reactions, external cooling may be necessary to maintain the temperature at or near room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 1.5 to 4 hours.[2][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.[3]
-
Initial Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether.[2] Transfer the mixture to a separatory funnel and wash the organic phase with 1N sodium hydroxide solution.[2] This step removes any unreacted (Boc)₂O and other acidic impurities.
-
Acidification and Extraction: Carefully acidify the aqueous phase to a pH of 2-3 with 3N hydrochloric acid.[2][8] This protonates the carboxylic acid of the product, making it soluble in organic solvents. Extract the acidified aqueous phase with diethyl ether multiple times to ensure complete recovery of the product.[2]
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated sodium chloride solution) to remove any remaining water. Dry the organic layer over anhydrous sodium sulfate.[2]
-
Concentration and Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude N-Boc-(R)-pyrrolidine-3-carboxylic acid.[2] The product is typically a white to off-white solid.[9]
Visual Workflow of the N-Boc Protection Protocol
Caption: Workflow for the N-Boc protection of (R)-pyrrolidine-3-carboxylic acid.
Reaction Mechanism
The N-Boc protection of an amine with di-tert-butyl dicarbonate is a well-established reaction. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[6]
Visual Representation of the Reaction Mechanism
Caption: Simplified mechanism of N-Boc protection of a secondary amine.
Data Presentation: Expected Yield and Purity
| Parameter | Expected Value | Analytical Method |
| Yield | >90% | Gravimetric analysis |
| Purity | >97% | NMR, LC-MS |
| Melting Point | 138-143 °C | Melting point apparatus |
| Optical Rotation | [α]/D ~ -15.0° (c=0.5 in CHCl₃) | Polarimetry |
Trustworthiness and Self-Validation
The protocol's reliability is ensured by several factors:
-
Reaction Monitoring: The use of TLC or LC-MS allows for real-time tracking of the reaction's progress, preventing incomplete reactions or the formation of byproducts due to prolonged reaction times.[3]
-
Controlled pH: The initial basic conditions ensure the amine is the active nucleophile, while the subsequent acidification is crucial for the efficient extraction and isolation of the product.
-
Purification: The extractive work-up procedure is designed to effectively remove unreacted starting materials, reagents, and byproducts, leading to a high-purity product. For applications requiring exceptionally high purity, recrystallization can be employed.
Conclusion
The N-Boc protection of (R)-pyrrolidine-3-carboxylic acid is a fundamental and robust transformation in the synthesis of complex chiral molecules for drug discovery and development. The protocol detailed in this guide, grounded in established chemical principles, provides a reliable and scalable method for obtaining high-purity N-Boc-(R)-pyrrolidine-3-carboxylic acid. By understanding the causality behind each experimental step, researchers can confidently execute this procedure and troubleshoot any potential issues, ensuring the successful advancement of their synthetic endeavors.
References
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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ChemBK. (2024, April 9). (R)-pyrrolidine-3-carboxylic acid. Retrieved from [Link]
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J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
ChemBK. (2024, April 9). (R)-1-Boc-pyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
CORE. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Retrieved from [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
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PubChem. (n.d.). (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved from [Link]
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Watson International Ltd. (n.d.). (R)-1-Boc-pyrrolidine-3-carboxylic acid CAS NO.72925-16-7. Retrieved from [Link]
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Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acids via Reaction with Itaconic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 5-oxopyrrolidine-3-carboxylic acids, a pivotal scaffold in medicinal chemistry, through the reaction of primary amines with itaconic acid. This reaction, proceeding via a cascade aza-Michael addition and subsequent intramolecular cyclization, offers a robust and versatile route to a diverse range of substituted pyrrolidinone derivatives. These compounds are of significant interest due to their demonstrated potential as antimicrobial and anticancer agents.[1][2][3][4] This document delves into the underlying reaction mechanism, provides detailed experimental protocols, and discusses the critical parameters influencing the reaction's success, thereby equipping researchers with the necessary knowledge for its effective application.
Introduction: The Significance of the 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold
The 5-oxopyrrolidine-3-carboxylic acid core is a privileged heterocyclic motif found in numerous biologically active molecules.[5] Its inherent structural features, including a lactam ring and a carboxylic acid moiety, provide a versatile platform for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. The synthesis of derivatives based on this scaffold has been a focal point in the development of novel therapeutic agents, with notable successes in generating compounds with potent antimicrobial and anticancer activities.[3][4][6] The reaction between itaconic acid, a bio-based platform chemical, and various primary amines presents an efficient and atom-economical approach to this valuable class of compounds.[7][8]
Reaction Mechanism: A Cascade Pathway to Pyrrolidinones
The formation of N-substituted 5-oxopyrrolidine-3-carboxylic acids from itaconic acid and a primary amine is a well-established process that occurs through a sequential aza-Michael addition and intramolecular cyclization.[7][8][9]
Step 1: Aza-Michael Addition. The reaction is initiated by the nucleophilic attack of the primary amine onto the β-carbon of the α,β-unsaturated dicarboxylic acid, itaconic acid. This conjugate addition, known as an aza-Michael reaction, leads to the formation of an intermediate adduct. The high susceptibility of itaconic acid and its esters to this reaction makes it a highly favorable initial step.[7][8]
Step 2: Intramolecular Cyclization (Amidation). Following the initial addition, the newly introduced amino group is positioned to react with one of the carboxylic acid functionalities of the itaconic acid backbone. This intramolecular amidation results in the formation of the five-membered pyrrolidinone ring, with the concurrent elimination of a water molecule. This cascade cyclization is often spontaneous and driven by the formation of the stable lactam ring.[7][8]
The overall transformation provides a straightforward method to convert a primary amine into a rigid, functionalized pyrrolidinone structure, which can be further elaborated.[7]
Figure 1: General workflow for the synthesis of 5-oxopyrrolidine-3-carboxylic acids.
Experimental Protocols
The synthesis of 5-oxopyrrolidine-3-carboxylic acids can be achieved under various conditions, including solvent-free heating or refluxing in a suitable solvent like water or acetic acid.[5][10] The choice of conditions often depends on the reactivity and solubility of the starting amine.
General Protocol for the Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acids
This protocol is a generalized procedure based on commonly reported methods.[2][11]
Materials:
-
Itaconic acid
-
Substituted primary amine (e.g., aromatic or aliphatic amine)
-
Solvent (e.g., deionized water, acetic acid)
-
5% Sodium hydroxide solution
-
5% Hydrochloric acid solution
-
Standard laboratory glassware for reflux and filtration
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the primary amine and itaconic acid. A molar ratio of 1:1.5 (amine:itaconic acid) is often employed to drive the reaction to completion.[2]
-
Solvent Addition: Add a suitable solvent, such as water, to the flask. The amount of solvent should be sufficient to form a slurry or solution that can be stirred effectively.[2][11]
-
Heating and Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary from 2 to 12 hours, depending on the reactivity of the amine.[2][11] Monitor the reaction progress by thin-layer chromatography (TLC) if applicable.
-
Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. A crystalline solid may precipitate.[11] b. Add 5% hydrochloric acid to the cooled mixture and stir for a few minutes.[2] c. Isolate the crude product by vacuum filtration and wash the solid with cold water. d. For further purification, dissolve the crude product in a 5% aqueous sodium hydroxide solution.[11] e. Filter the basic solution to remove any insoluble impurities. f. Acidify the filtrate with hydrochloric acid to a pH of approximately 2-5 to precipitate the purified carboxylic acid.[2][11] g. Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.
Characterization: The structure and purity of the synthesized 5-oxopyrrolidine-3-carboxylic acid can be confirmed by standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure. Characteristic signals for the pyrrolidinone ring protons typically appear in the ranges of 2.5-2.8 ppm (CH₂CO), 3.2-3.4 ppm (CH), and 3.7-4.0 ppm (NCH₂).[6][11] The carboxylic acid proton is observed as a broad singlet at around 12.7 ppm.[6]
-
Infrared (IR) Spectroscopy: To identify functional groups. Expect strong absorptions for the C=O of the carboxylic acid and the lactam, as well as O-H and N-H stretches.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the compound.
Key Experimental Parameters and Considerations
-
Choice of Amine: The nature of the primary amine (aliphatic vs. aromatic, electron-donating vs. electron-withdrawing substituents) can significantly influence the reaction rate and yield. Aromatic amines may require longer reaction times or higher temperatures compared to more nucleophilic aliphatic amines.[10]
-
Reaction Temperature: Heating is generally required to drive the intramolecular cyclization and the removal of water.[12] Temperatures ranging from refluxing in water (100 °C) to solvent-free conditions at 140–165 °C have been successfully employed.[10]
-
Solvent: Water is a green and effective solvent for many of these reactions.[2][11] In some cases, acetic acid can be used, particularly for less reactive amines.[10]
-
Stoichiometry: An excess of itaconic acid is often used to ensure complete consumption of the amine.[2]
-
Purification: The acidic nature of the product allows for a straightforward purification process involving dissolution in a basic solution and subsequent precipitation by acidification.[11]
Tabulated Data: Examples of Synthesized 5-Oxopyrrolidine-3-Carboxylic Acids
| Starting Amine | Reaction Conditions | Yield (%) | Reference |
| N-(4-aminophenyl)acetamide | Water, reflux, 12 h | 96% | [2] |
| 2-Amino-4-methylphenol | Water, reflux, 2 h | Not specified | [11] |
| 2-Aminophenol | Method as described in a cited reference | Not specified | [1] |
| 5-Substituted 1,3,4-thiadiazol-2-amines | Solvent-free or acetic acid, 140–150 °C | Not specified | [10] |
Applications in Drug Discovery and Development
Derivatives of 5-oxopyrrolidine-3-carboxylic acid are attractive scaffolds for the development of new therapeutic agents. By modifying the substituent at the N-1 position and further derivatizing the carboxylic acid at C-3, libraries of compounds with diverse biological activities can be generated.[1][2]
-
Antimicrobial Agents: Numerous studies have reported the synthesis of 5-oxopyrrolidine derivatives with significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[1][3][4] For instance, certain hydrazone derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli.[4]
-
Anticancer Agents: This scaffold has also been explored for the development of anticancer drugs. Specific derivatives have demonstrated promising cytotoxic activity against various cancer cell lines, such as A549 human lung carcinoma cells.[3][6]
The straightforward synthesis of the core structure, coupled with its amenability to further chemical modification, makes the 5-oxopyrrolidine-3-carboxylic acid scaffold a valuable starting point for medicinal chemistry campaigns.
Figure 2: Workflow from synthesis to biological evaluation.
Conclusion
The reaction of itaconic acid with primary amines provides a reliable and versatile method for the synthesis of 5-oxopyrrolidine-3-carboxylic acids. This guide has outlined the fundamental principles of this transformation, provided detailed and actionable protocols, and highlighted the significance of the resulting products in the field of drug discovery. By understanding the reaction mechanism and the key parameters that govern its outcome, researchers can effectively utilize this synthetic strategy to generate novel compounds with therapeutic potential. The continued exploration of this chemical space is likely to yield new and effective treatments for a range of diseases.
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Pellis, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
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Kovalenko, S. M., et al. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. [Link]
-
Kryshchyshyn-Dylevych, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]
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ResearchGate. (n.d.). Schematic overview of the reaction of itaconic anhydride with a primary... ResearchGate. [Link]
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Vainauskas, V., et al. (2021). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. ResearchGate. [Link]
-
Starkevič, U., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. International Journal of Molecular Sciences. [Link]
-
Starkevič, U., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
-
Kavaliauskas, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]
-
Kryshchyshyn-Dylevych, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]
-
ResearchGate. (n.d.). Schematic overview of possible aza-Michael addition reactions on... ResearchGate. [Link]
-
PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. PubChem. [Link]
-
Pellis, A., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]
-
Kavaliauskas, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
-
Paytash, P. L., et al. (1950). The Reaction of Itaconic Acid with Primary Amines. Journal of the American Chemical Society. [Link]
-
Farmer, T. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. [Link]
-
Farmer, T. J., et al. (2019). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Frontiers in Chemistry. [Link]
- Bell, M. C., et al. (2014). Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones.
-
LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Chemistry LibreTexts. [Link]
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Kavaliauskas, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). 5-oxopyrrolidine-3-carboxylic acid (C5H7NO3). PubChemLite. [Link]
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Application Notes and Protocols: The Strategic Use of 5-Phenylpyrrolidine-3-carboxylic Acid in the Synthesis of Potent and Selective DPP-IV Inhibitors
Introduction: The Pyrrolidine Scaffold in Modern Antidiabetic Drug Discovery
Dipeptidyl peptidase-IV (DPP-IV) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus.[1][2] This serine protease is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a vital role in regulating glucose homeostasis. By inhibiting DPP-IV, the physiological activity of incretins is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3] The pyrrolidine ring system has been identified as a privileged scaffold in the design of potent and selective DPP-IV inhibitors due to its ability to mimic the proline residue of natural substrates and effectively interact with the S1 pocket of the enzyme's active site.[2][4]
This comprehensive guide focuses on the application of a key building block, 5-Phenylpyrrolidine-3-carboxylic acid, in the stereoselective synthesis of advanced DPP-IV inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its incorporation, and offer insights into the mechanistic nuances of the key synthetic transformations.
The Rationale for Employing this compound
The choice of this compound as a starting material is predicated on several key factors that contribute to the final inhibitor's potency, selectivity, and pharmacokinetic profile:
-
Stereochemical Control: The defined stereochemistry of the pyrrolidine ring is paramount for optimal binding to the chiral active site of the DPP-IV enzyme. Stereoselective synthesis of the this compound core ensures the correct spatial orientation of the pendant groups for crucial interactions with key amino acid residues.[5][6]
-
Structural Rigidity and Conformational Pre-organization: The cyclic nature of the pyrrolidine scaffold reduces the entropic penalty upon binding to the enzyme, as it pre-organizes the pharmacophoric elements in a bioactive conformation. This inherent rigidity contributes to higher binding affinity.
-
Vectorial Projections for Diverse Functionality: The carboxylic acid at the 3-position and the phenyl group at the 5-position provide two distinct vectors for chemical modification. This allows for the introduction of various functional groups to probe the S1 and S2 pockets of the DPP-IV active site, enabling the fine-tuning of potency and selectivity.[1]
-
Improved Pharmacokinetic Properties: The pyrrolidine core can be modified to enhance metabolic stability and oral bioavailability, crucial parameters for a successful oral antidiabetic agent.
Synthetic Strategy Overview
The general synthetic approach for constructing DPP-IV inhibitors from this compound involves a multi-step sequence that prioritizes stereochemical integrity and high-yield transformations. The overall workflow can be conceptualized as follows:
Caption: General workflow for the synthesis of DPP-IV inhibitors.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide to the key transformations in the synthesis of a representative DPP-IV inhibitor.
Protocol 1: Stereoselective Synthesis of N-Boc-(2S, 4S)-5-phenylpyrrolidine-3-carboxylic acid
The stereoselective synthesis of the pyrrolidine core is a critical first step. One effective method involves an asymmetric Michael addition followed by a reductive cyclization.[7]
Materials:
-
4-Phenyl-4-oxo-2-enoate derivative
-
Nitroalkane (e.g., nitromethane)
-
Organocatalyst (e.g., a chiral secondary amine catalyst)
-
Reducing agent (e.g., H₂, Pd/C)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
Asymmetric Michael Addition:
-
To a solution of the 4-phenyl-4-oxo-2-enoate (1.0 eq) in DCM at room temperature, add the organocatalyst (0.1 eq).
-
Slowly add the nitroalkane (1.2 eq) and stir the reaction mixture for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify by flash column chromatography to yield the Michael adduct.
-
-
Reductive Cyclization and N-Protection:
-
Dissolve the purified Michael adduct in a mixture of MeOH and THF.
-
Add Pd/C (10 mol%) and stir the suspension under an atmosphere of H₂ (50 psi) for 12-24 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate.
-
Dissolve the crude amino acid in a 1:1 mixture of THF and water.
-
Add Boc₂O (1.1 eq) and a mild base (e.g., NaHCO₃) and stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-(2S, 4S)-5-phenylpyrrolidine-3-carboxylic acid.
-
Causality Behind Experimental Choices:
-
The use of a chiral organocatalyst in the Michael addition is crucial for establishing the desired stereochemistry of the two contiguous chiral centers.
-
Palladium-catalyzed hydrogenation serves a dual purpose: reduction of the nitro group to an amine and subsequent intramolecular reductive amination to form the pyrrolidine ring.
-
The Boc protecting group is employed to prevent the secondary amine from participating in side reactions during the subsequent amide coupling step. It is stable under the coupling conditions and can be readily removed under acidic conditions.[]
Protocol 2: Amide Coupling with a Target Amine
The amide coupling reaction is a cornerstone of this synthesis, forming the critical amide bond that is often present in DPP-IV inhibitors.
Materials:
-
N-Boc-(2S, 4S)-5-phenylpyrrolidine-3-carboxylic acid
-
Target amine (e.g., a substituted aminopiperidine)
-
Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of N-Boc-(2S, 4S)-5-phenylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture for 15-20 minutes to allow for the formation of the active ester.
-
Add the target amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-Boc protected amide.
Causality Behind Experimental Choices:
-
EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]
-
HOBt is added to suppress racemization and to form a more stable active ester, which then reacts with the amine.[9]
-
DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.
Protocol 3: N-Boc Deprotection
The final step in the synthesis is the removal of the Boc protecting group to unveil the free secondary amine of the pyrrolidine ring, which is often crucial for binding to the DPP-IV enzyme.
Materials:
-
N-Boc protected amide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected amide (1.0 eq) in DCM.
-
Add an excess of TFA (typically a 1:1 mixture of TFA:DCM) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as a TFA salt.
-
Filter the solid and wash with cold diethyl ether.
-
The resulting salt can be further purified by recrystallization or used directly after drying under vacuum.
Causality Behind Experimental Choices:
-
TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The byproducts, tert-butanol and isobutylene, are volatile and easily removed.
-
Precipitation with diethyl ether is a common method for isolating the final product as a salt, which is often a stable, crystalline solid.
Data Presentation
| Step | Product | Reagents and Conditions | Typical Yield | Purity (by HPLC) |
| 1 | N-Boc-(2S, 4S)-5-phenylpyrrolidine-3-carboxylic acid | 1. Organocatalyst, Nitroalkane, DCM; 2. H₂, Pd/C, Boc₂O, NaHCO₃ | 60-70% (over 2 steps) | >95% |
| 2 | N-Boc protected amide | EDC, HOBt, DIPEA, Target Amine, DCM | 80-90% | >98% |
| 3 | Final DPP-IV Inhibitor (TFA salt) | TFA, DCM | 90-95% | >99% |
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for better troubleshooting and optimization of the synthetic route.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
The EDC/HOBt coupling proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable and less prone to racemization active ester with HOBt. This active ester readily reacts with the target amine to form a tetrahedral intermediate, which then collapses to the desired amide and regenerates HOBt.
Conclusion
The use of this compound as a chiral building block represents a robust and versatile strategy for the synthesis of potent and selective DPP-IV inhibitors. The protocols and insights provided in this guide are designed to empower researchers in the field of drug discovery to efficiently construct novel antidiabetic drug candidates. By understanding the rationale behind the synthetic design and the mechanistic details of the key reactions, scientists can further innovate and optimize the synthesis of the next generation of DPP-IV inhibitors.
References
-
OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
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AMiner. (n.d.). Pyrrolidides: Synthesis and Structure-Activity Relationship As Inhibitors of Dipeptidyl Peptidase Iv. Retrieved from [Link]
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MDPI. (2024, April 14). Mechanistic Study of Novel Dipeptidyl Peptidase IV Inhibitory Peptides from Goat's Milk Based on Peptidomics and In Silico Analysis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids | Request PDF. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]
-
PubMed. (n.d.). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Retrieved from [Link]
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National Institutes of Health. (n.d.). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Retrieved from [Link]
-
Semantic Scholar. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4Benzyl3-pyrrolidinecarboxylic Acid. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
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Application Note: Robust and Versatile Methodology for Amide Coupling of 5-Phenylpyrrolidine-3-carboxylic Acid
Abstract
This application note provides a comprehensive guide for the synthesis of amide derivatives from 5-Phenylpyrrolidine-3-carboxylic acid, a valuable scaffold in medicinal chemistry and drug development. Recognizing the frequent need for reliable amide bond formation, this document details two robust protocols utilizing both modern and classical coupling reagents: the highly efficient aminium salt HATU and the cost-effective carbodiimide EDC in conjunction with the additive OxymaPure. The protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions, mechanistic insights, and a comparative analysis to guide reagent selection. Furthermore, a troubleshooting guide is included to address common challenges, ensuring a high rate of success for this critical transformation.
Introduction
Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry, providing a stable linkage for connecting molecular fragments.[1][2] this compound is a key building block in the synthesis of various biologically active compounds, with its rigid pyrrolidine core and phenyl substituent offering a defined three-dimensional vector for probing protein-ligand interactions. The successful and efficient coupling of this carboxylic acid with a diverse range of primary and secondary amines is therefore a critical step in many drug discovery programs.
The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group to facilitate nucleophilic attack by the amine.[3][4] This is typically achieved using a "coupling reagent." The choice of reagent is paramount and depends on factors such as the steric and electronic properties of the substrates, desired reaction scale, cost, and the need to suppress side reactions like epimerization.[5]
This guide presents two field-proven protocols for the amide coupling of this compound, catering to different laboratory needs:
-
Protocol A: A high-efficiency method using HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), an aminium-based reagent known for its rapid reaction times and efficacy with challenging substrates.[3]
-
Protocol B: A cost-effective and scalable method using EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with OxymaPure (Ethyl cyanohydroxyiminoacetate), a modern, non-explosive alternative to HOBt that effectively minimizes racemization.[3][5]
Foundational Principles and Strategic Reagent Selection
The core principle of amide coupling involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.[3][4]
The Role of Coupling Reagents
-
Uronium/Aminium Salts (e.g., HATU): These reagents, pre-activated and based on the structure of HOBt or its aza-derivatives (like HOAt in HATU), react with the carboxylate to form a highly reactive OAt-active ester.[6] This pathway is generally very fast and efficient, making HATU a preferred choice for sterically hindered acids or less nucleophilic amines.[1][3] The reaction requires a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and neutralize the released protons.[7][8]
-
Carbodiimides (e.g., EDC): Carbodiimides react with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but can be prone to side reactions, including racemization and rearrangement to a stable N-acylurea, which terminates the reaction.[3] To mitigate these issues, an additive like OxymaPure is crucial. The additive intercepts the O-acylisourea to form a more stable, yet still highly reactive, Oxyma active ester, which then cleanly reacts with the amine.[9][10] EDC is water-soluble, and its urea byproduct can be easily removed with an aqueous wash, simplifying purification.[3][5]
Strategic Considerations
| Factor | High-Efficiency (HATU) | Scalable/Cost-Effective (EDC/Oxyma) | Rationale |
| Substrates | Ideal for sterically hindered amines, electron-deficient amines, or when rapid, high-conversion is critical. | Excellent for general-purpose couplings with primary and unhindered secondary amines. | HATU's higher reactivity overcomes the energy barrier for challenging substrates.[1][3] EDC is a robust workhorse for more straightforward couplings. |
| Scale | Best for discovery/small scale (<10 g) due to higher cost. | Preferred for process development and larger scale synthesis (>10 g) due to lower reagent cost. | Cost becomes a significant driver at larger scales. |
| Workup | Requires careful washing to remove DMF, DIPEA, and byproducts. | Simplified workup due to the water solubility of EDC and its urea byproduct.[7] | Ease of purification is a key consideration for throughput and process efficiency. |
| Side Reactions | Low risk of racemization. A potential side reaction is guanidinylation of the amine if excess HATU is used. | Racemization is effectively suppressed by OxymaPure. The main side reaction is N-acylurea formation if the additive is omitted.[3] | Additives are essential for maintaining stereochemical integrity with carbodiimides.[5] |
Experimental Protocols & Workflow
General Workflow Visualization
The overall process for both protocols follows a similar logical flow, from reagent preparation to the final purified product.
Caption: General workflow for amide coupling of this compound.
Protocol A: High-Efficiency Coupling with HATU
This protocol is recommended for achieving high yields rapidly, especially with challenging amine partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.2 equiv).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.[8] Allow the mixture to stir for 5-10 minutes for pre-activation.
-
Add the desired amine (1.1 equiv), either neat if liquid or as a solution in a minimal amount of DMF.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.[11]
Protocol B: Scalable & Cost-Effective Coupling with EDC/OxymaPure
This protocol is a robust and economical choice for routine amide synthesis.
Materials:
-
This compound (1.0 equiv)
-
Amine hydrochloride salt (or free base, 1.0 equiv)
-
EDC·HCl (1.5 equiv)
-
OxymaPure (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.2 equiv if using amine·HCl salt; 1.2 equiv if using free base)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1N Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equiv), the amine (or its salt, 1.0 equiv), and OxymaPure (1.2 equiv).[9]
-
Add anhydrous DCM (or DMF) to dissolve the components (approx. 0.1-0.2 M).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add the base (DIPEA or Et₃N) dropwise.
-
Add EDC·HCl (1.5 equiv) portion-wise, keeping the internal temperature below 10 °C.[7]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-18 hours).[9]
-
Monitoring: Check for completion using TLC or LC-MS.
-
Workup: Dilute the mixture with DCM. Wash the organic layer sequentially with 1N HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic and basic washes help remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to obtain the pure amide.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Ineffective coupling reagent (degraded).2. Insufficiently reactive amine.3. Inadequate base/stoichiometry.4. Presence of water in the reaction. | 1. Use fresh, high-purity coupling reagents.2. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). Consider elevating the reaction temperature.[13]3. Ensure correct equivalents of base are used, especially when starting with an amine salt.4. Use anhydrous solvents and perform the reaction under an inert atmosphere.[14] |
| Formation of N-acylurea (with EDC) | The O-acylisourea intermediate rearranged before reacting with the amine. This happens if no additive is used or the additive is not effective. | Ensure the addition of an effective additive like OxymaPure or HOBt at the start of the reaction.[3] |
| Low Yield after Workup | 1. Product is partially soluble in the aqueous layers.2. Product is volatile or unstable on silica gel. | 1. Back-extract the aqueous layers with the organic solvent to recover the product.2. If the product is basic, consider using alumina for chromatography or purifying via recrystallization.[12][15] For polar compounds, reversed-phase chromatography may be an option.[11] |
| Epimerization/ Racemization | The activated carboxylic acid is susceptible to deprotonation at the alpha-carbon, particularly with strong bases or prolonged reaction times. | Use a non-nucleophilic, sterically hindered base like DIPEA. Ensure an additive (OxymaPure, HOBt) is used, as they are known to suppress racemization.[5] Keep reaction temperatures as low as feasible. |
Conclusion
The synthesis of amides from this compound can be achieved with high efficiency and predictability by selecting the appropriate coupling methodology. The HATU-mediated protocol offers a rapid and powerful option for a wide range of substrates, including those that are sterically or electronically challenging. For applications where cost and scale are primary considerations, the EDC/OxymaPure system provides a reliable, safe, and scalable alternative with a straightforward workup. By understanding the mechanistic principles behind these reagents and following the detailed protocols and troubleshooting advice provided, researchers can confidently and successfully synthesize the desired amide derivatives for their drug discovery and development endeavors.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec. URL: [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. URL: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. URL: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from commonorganicchemistry.com. URL: [Link]
-
ResearchGate. (2015). (PDF) Procedures to Improve Difficult Couplings. Retrieved from ResearchGate. URL: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from commonorganicchemistry.com. URL: [Link]
-
Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Retrieved from Organic Syntheses. URL: [Link]
-
Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from Luxembourg Bio Technologies. URL: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec. URL: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631. URL: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from HepatoChem. URL: [Link]
-
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. URL: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from Biotage. URL: [Link]
-
Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 55(1), 1-4. URL: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from ResearchGate. URL: [Link]
-
CreoSalus. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from CreoSalus. URL: [Link]
- Google Patents. (n.d.). Purification of amide compound. Retrieved from Google Patents.
-
Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52(1), A-U. URL: [Link]
-
Reddit. (2020). Purification of strong polar and basic compounds. Retrieved from Reddit. URL: [Link]
- Google Patents. (n.d.). Amide-based compounds, production, recovery, purification and uses thereof. Retrieved from Google Patents.
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Application of 5-Phenylpyrrolidine-3-carboxylic Acid Derivatives as Antimicrobial Agents: A Technical Guide for Researchers
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the 5-phenylpyrrolidine-3-carboxylic acid core has emerged as a versatile framework for the design of new antimicrobial compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of these derivatives, including insights into their mechanism of action, detailed protocols for antimicrobial evaluation, and a summary of reported efficacy data.
Introduction: The Rationale for this compound Derivatives in Antimicrobial Research
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its five-membered saturated heterocyclic structure offers a three-dimensional geometry that can be strategically functionalized to interact with various biological targets. The incorporation of a phenyl group at the 5-position and a carboxylic acid at the 3-position of the pyrrolidine ring creates a molecule with distinct physicochemical properties that can be fine-tuned to enhance antimicrobial activity and selectivity.
Research into 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs has demonstrated their potential as antibacterial and antifungal agents.[1][2] The core structure allows for diverse substitutions, leading to a wide range of derivatives with varying potencies and spectrum of activity. The exploration of these derivatives is driven by the need for new chemical entities that can overcome existing resistance mechanisms in pathogenic microorganisms.
Proposed Mechanism of Action: Targeting Bacterial Type II Topoisomerases
While the precise mechanism of action for all this compound derivatives is an active area of investigation, a compelling hypothesis points towards the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs, such as the fluoroquinolones.
Causality of Inhibition:
The structural features of this compound derivatives, particularly the spatial arrangement of the phenyl and carboxylic acid groups, may allow them to bind to the active site of these enzymes. This binding is thought to stabilize the transient double-strand breaks in the DNA that are intermediates in the topoisomerase catalytic cycle. By preventing the re-ligation of the DNA strands, these compounds can lead to an accumulation of DNA damage and ultimately, bacterial cell death.
It is also plausible that some derivatives may exhibit alternative or additional mechanisms, such as the disruption of the bacterial cell membrane, a mode of action observed for other heterocyclic antimicrobial compounds.[3] Further mechanistic studies are warranted to fully elucidate the molecular basis of their antimicrobial effects.
Diagram of the Proposed Mechanism of Action
Caption: Proposed inhibitory action on bacterial DNA topoisomerases.
Antimicrobial Activity Profile
Various derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species. The efficacy is often dependent on the specific substitutions on the phenyl ring and other parts of the molecule.
Structure-Activity Relationship (SAR) Insights:
Studies have indicated that the presence of electron-withdrawing groups, such as nitro (-NO2) or halogens (e.g., -Cl, -Br), on the phenyl ring can significantly enhance antimicrobial activity.[2] This suggests that these substitutions may improve the binding affinity of the compounds to their molecular targets or alter their cellular uptake.
Table 1: Summary of Reported Minimum Inhibitory Concentrations (MICs) for Selected Derivatives
| Derivative Class | Test Organism | MIC Range (µg/mL) | Reference(s) |
| 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid analogs | Staphylococcus aureus | 0.25 - 128 | [2][4] |
| Bacillus subtilis | 64 - 128 | [4] | |
| Pseudomonas aeruginosa | 16 - >256 | [2][4] | |
| Salmonella typhi | Moderate activity | [2] | |
| 5-nitrothiophene substituted 5-oxopyrrolidines | Multidrug-resistant S. aureus | Promising activity | [5][6] |
| Hydrazone derivatives | S. aureus | 3.9 | [7][8] |
| Escherichia coli | Biofilm disruption | [7][8] |
Note: MIC values are highly dependent on the specific derivative and the bacterial strain tested.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are standardized methods for evaluating the antimicrobial efficacy of novel this compound derivatives.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[5]
Materials:
-
Test derivative of this compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin, tetracycline)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the microtiter plate using MHB to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any antimicrobial agent).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.
Workflow for Broth Microdilution Assay
Caption: Step-by-step workflow for MIC determination.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Test derivative of this compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Positive control antibiotic disks
-
Incubator
Procedure:
-
Inoculation of Agar Plate: Uniformly streak the surface of the MHA plate with the standardized bacterial inoculum using a sterile swab to create a bacterial lawn.
-
Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.
-
Application of Disks: Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a positive control antibiotic disk and a blank disk (with solvent only) on the plate.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement of Zones of Inhibition: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of antimicrobial agents with the potential to address the challenge of drug-resistant infections. Their synthetic tractability allows for the generation of diverse chemical libraries for screening and optimization. The proposed mechanism of action involving the inhibition of bacterial type II topoisomerases provides a solid foundation for rational drug design.
Future research should focus on:
-
Mechanistic Elucidation: Definitive studies to confirm the molecular target(s) of these compounds.
-
Spectrum of Activity: Broader screening against a panel of clinically relevant and drug-resistant pathogens.
-
In Vivo Efficacy and Toxicology: Evaluation of the most promising derivatives in animal models of infection and assessment of their safety profiles.
-
Lead Optimization: Structure-guided design to improve potency, selectivity, and pharmacokinetic properties.
The application notes and protocols provided herein offer a robust framework for researchers to explore the antimicrobial potential of this exciting class of compounds and contribute to the development of next-generation therapeutics.
References
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Retrieved from [Link]
-
ResearchGate. (2024). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]
-
MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Retrieved from [Link]
-
PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
Semantic Scholar. (2024). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2025). Antibacterial activity of pyrrolidine dithiocarbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]
-
MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial effect of 2-pyrrolidon~-5-carboxylic acid on bacterial strains grown on agar plates. Retrieved from [Link]
-
PubMed. (n.d.). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Retrieved from [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. Retrieved from [Link]
-
MDPI. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Retrieved from [Link]
-
Frontiers. (2025). Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth. Retrieved from [Link]
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Application Notes & Protocols: Organocatalytic Enantioselective Michael Addition for Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Significance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, enabling potent and selective interactions with biological targets.[1][4] Many FDA-approved drugs, including antiviral agents like Telaprevir and antihypertensives like Captopril, feature this core heterocyclic motif.[5] Consequently, the development of robust and stereocontrolled methods to access enantiomerically pure pyrrolidines is a paramount objective in modern organic synthesis.
Organocatalysis has emerged as the third pillar of asymmetric synthesis, offering a powerful, metal-free alternative to biocatalysis and transition-metal catalysis.[6] Among the diverse strategies, the use of chiral secondary amines to catalyze the enantioselective Michael addition stands out as a highly efficient carbon-carbon bond-forming reaction. This guide provides an in-depth exploration of this methodology, from foundational mechanistic principles to detailed, field-proven laboratory protocols for the synthesis of valuable chiral pyrrolidine derivatives.
Mechanistic Underpinnings: The Enamine Catalytic Cycle
The power of chiral secondary amines, particularly proline and its derivatives, lies in their ability to activate carbonyl compounds through the formation of a transient enamine nucleophile.[7][8] This mode of activation is central to the enantioselective Michael addition of aldehydes and ketones to electrophilic nitroalkenes.
The catalytic cycle can be understood through three key stages:
-
Enamine Formation: The chiral secondary amine catalyst reversibly condenses with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine. This transformation converts the pro-chiral carbonyl into a more reactive, stereochemically defined nucleophile.
-
Stereodetermining C-C Bond Formation: The enamine attacks the Michael acceptor (nitroalkene). The stereochemical information embedded in the chiral catalyst is transferred during this step. The catalyst's architecture, often featuring bulky substituents, effectively shields one face of the enamine, dictating the trajectory of the incoming electrophile and thereby establishing the new stereocenter.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction medium, releasing the enantioenriched γ-nitro carbonyl product and regenerating the chiral amine catalyst to re-enter the cycle.
Caption: The enamine catalytic cycle for the Michael addition.
The Bifunctional Catalyst Advantage
To enhance both reactivity and enantioselectivity, more sophisticated bifunctional catalysts have been developed.[9] A prominent example is the pyrrolidine-thiourea catalyst.[10] In this system, the pyrrolidine moiety activates the carbonyl donor via enamine formation, while the thiourea group simultaneously activates the nitroalkene electrophile through a dual hydrogen-bonding interaction. This synergistic activation rigidly defines the transition state, leading to superior stereochemical control.
Caption: Dual activation mechanism of a bifunctional catalyst.
From Michael Adduct to Pyrrolidine: The Synthetic Workflow
The organocatalytic Michael addition is the crucial first step in a two-stage process to construct the pyrrolidine ring. The resulting γ-nitro carbonyl compound is a versatile intermediate primed for cyclization. The typical transformation involves a chemoselective reduction of the nitro group to a primary amine, which then undergoes a spontaneous or promoted intramolecular cyclization with the carbonyl group to forge the heterocyclic ring.[10][11]
Caption: Overall workflow for pyrrolidine synthesis.
Application Protocol: Synthesis of (3S,4R)-3-Nitro-2-phenyl-1-azaspiro[4.5]decan-8-one
This protocol details the synthesis of a chiral spirocyclic pyrrolidine precursor using a well-established Michael addition of cyclohexanone to trans-β-nitrostyrene, followed by reductive cyclization.
Part A: Organocatalytic Michael Addition
Objective: To synthesize γ-nitroketone 3 with high diastereo- and enantioselectivity using a pyrrolidine-thiourea bifunctional catalyst.
Materials & Reagents:
-
trans-β-Nitrostyrene (1 )
-
Cyclohexanone (2 )
-
(S)-1-(2-(Pyrrolidin-2-yl)ethyl)thiourea (Catalyst, ~10 mol%)[9]
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add trans-β-nitrostyrene (1 , 1.0 mmol, 1.0 eq).
-
Add the pyrrolidine-thiourea catalyst (~0.1 mmol, 10 mol%).
-
Dissolve the solids in anhydrous CH₂Cl₂ (5.0 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Causality Note: Lowering the temperature often enhances enantioselectivity by favoring the more ordered transition state, though it may slow the reaction rate.[12]
-
Add cyclohexanone (2 , 5.0 mmol, 5.0 eq), typically used in excess to drive the reaction equilibrium and act as a co-solvent.
-
Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitroketone 3 .
Characterization & Data Analysis:
-
Diastereomeric Ratio (dr): Determined by ¹H NMR analysis of the crude reaction mixture before purification.[13]
-
Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) analysis of the purified product.[13]
Part B: Reductive Cyclization to the Pyrrolidine
Objective: To convert the γ-nitroketone intermediate 3 into the corresponding 3,4-disubstituted pyrrolidine 4 .
Materials & Reagents:
-
Purified γ-nitroketone 3
-
Zinc dust (Zn)
-
Hydrochloric acid (HCl, e.g., 2M aqueous solution)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Saturated aqueous NaHCO₃ solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the γ-nitroketone 3 (1.0 mmol, 1.0 eq) in a suitable solvent such as methanol (10 mL).
-
Add Zinc dust (5.0 mmol, 5.0 eq) to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Add aqueous HCl solution dropwise with vigorous stirring. Causality Note: The acidic medium is required for the Zn-mediated reduction of the nitro group to an amine. The subsequent intramolecular reductive amination/cyclization is also promoted under these conditions.[11]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove excess zinc and inorganic salts.
-
Neutralize the filtrate by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final pyrrolidine product 4 .
Representative Data & Troubleshooting
The following table summarizes typical results for the Michael addition of cyclic ketones to trans-β-nitrostyrene using various pyrrolidine-based organocatalysts, demonstrating the efficacy of this approach.
| Entry | Catalyst Type | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 1 | Pyrrolidine-Thiourea | Toluene | 99 | >99:1 | 98 | [9] |
| 2 | Diarylprolinol Silyl Ether | Methylcyclohexane | 87 | 92:8 | 85 | [13] |
| 3 | Polymer-Supported Pyrrolidine | Water | 98 | 94:6 | 99 | [14] |
| 4 | L-Proline Derivative | Water | 97 | 99:1 | 99 | [15] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (ee) | - Reaction temperature too high.- Catalyst not optimal.- Impure reagents/solvents. | - Lower the reaction temperature (e.g., to 0 °C or -20 °C).[12]- Screen different pyrrolidine-based catalysts (e.g., diarylprolinol ethers, bifunctional catalysts).- Ensure all reagents and solvents are pure and anhydrous. |
| Low Diastereoselectivity (dr) | - Sub-optimal solvent.- Catalyst structure lacks sufficient steric bulk. | - Screen a range of solvents (e.g., non-polar like methylcyclohexane vs. polar aprotic like CH₂Cl₂).[13]- Switch to a catalyst with a bulkier substituent at the C2 position of the pyrrolidine ring.[6] |
| Low Yield / Slow Reaction | - Low catalyst activity or loading.- Impurities inhibiting the catalyst.- Sterically hindered substrates. | - Increase catalyst loading (e.g., from 10 mol% to 20 mol%).- Add a Brønsted acid co-catalyst (e.g., benzoic acid) to accelerate catalyst turnover.[12]- Increase reaction time or temperature (may compromise ee). |
| Side Reactions (e.g., Self-Aldol) | - High concentration of the carbonyl donor. | - Run the reaction under more dilute conditions.[12]- Add the carbonyl donor slowly over several hours using a syringe pump. |
References
-
Alexandre, C., et al. (2007). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications. Available at: [Link]
-
Sci-Hub. (n.d.). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Available at: [Link]
-
Hayashi, Y., et al. (2009). Chiral anthranilic pyrrolidine as custom-made amine catalyst for enantioselective Michael reaction of nitroalkenes with carbonyl compounds. Chemical Communications. Available at: [Link]
-
Ma, S., et al. (2012). Direct Asymmetric Michael Additions of Ketones to Nitroolefins and Chalcones Catalyzed by a Chiral C2‐Symmetric Pyrrolidine‐based Tetraamine. Chinese Journal of Chemistry. Available at: [Link]
-
Vicario, J. L., & Badía, D. (2013). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]
-
Alcarazo, M., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Petri, A. D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Marqués-López, E., et al. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry – A European Journal. Available at: [Link]
-
Petri, A. D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2015). Organocatalytic Enantioselective Cascade Aza‐Michael/Michael Addition Sequence for Asymmetric Synthesis of Chiral Spiro[pyrrolidine‐3,3′‐oxindole]s. Semantic Scholar. Available at: [Link]
-
Alemán, J., & Cabrera, S. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. Available at: [Link]
-
Pericàs, M. A., et al. (2007). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Organocatalytic Michael addition of aldehydes 2a–f to nitroalkene 1. Available at: [Link]
-
Petri, A. D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]
-
MacMillan, D. W. C., et al. (2002). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society. Available at: [Link]
-
Wang, J., et al. (2005). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022. Available at: [Link]
-
Macmillan Group. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Available at: [Link]
-
ResearchGate. (n.d.). Proline-Catalyzed Enantioselective Michael Additions of Ketones to Nitrostyrene. Available at: [Link]
-
Alcarazo, M., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health. Available at: [Link]
-
Maruoka, K., et al. (2021). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. ACS Omega. Available at: [Link]
-
Singh, V. K., et al. (2022). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfonesviaenamine activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Sci-Hub. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation / Chemical Communications, 2007 [sci-hub.box]
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- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenylpyrrolidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Phenylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
The synthesis of this compound is a multi-step process, typically involving an initial cyclization to form a lactam intermediate, followed by a challenging reduction. This guide is structured to address specific issues you may encounter at each critical stage.
Overall Synthetic Pathway
The most common and cost-effective route involves a two-stage process. First, a Michael addition followed by cyclization of an amine with itaconic acid forms the 5-oxopyrrolidine intermediate. This stable lactam is then reduced to the target pyrrolidine.
Caption: General two-stage synthesis of 1-Phenylpyrrolidine-3-carboxylic acid.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter during your synthesis, with detailed, expert-backed answers.
Stage 1: Cyclization to 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid
Question 1: My yield for the initial cyclization reaction is very low. What are the common causes and how can I improve it?
Answer: Low yield in this step is a frequent issue and can often be traced back to reaction conditions and reactant purity.
-
Causality & Explanation: This reaction is typically a thermal condensation. The mechanism involves a conjugate (Michael) addition of the aniline to the itaconic acid, followed by an intramolecular cyclization (amidation) to form the five-membered lactam ring, releasing a molecule of water. Inefficient heat transfer, incorrect stoichiometry, or competing side reactions are the primary culprits for low yield.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Many protocols call for a solvent-free condensation by heating the reactants together at high temperatures (140–165 °C).[1][2] Ensure your reaction vessel is heated uniformly and the temperature is monitored accurately. Alternatively, refluxing in a high-boiling solvent like water or glacial acetic acid can provide more consistent heating.[3]
-
Check Stoichiometry: While a 1:1 molar ratio is theoretically required, some protocols use a slight excess of itaconic acid (e.g., 1.5 equivalents) to drive the reaction to completion.[3]
-
Ensure Purity of Starting Materials: Aniline is susceptible to oxidation (turning dark brown). Using freshly distilled or high-purity aniline can significantly improve results. Itaconic acid should be a clean, crystalline solid.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. This prevents premature workup if the reaction is simply slow.
-
Workup Procedure: After cooling, the crude product often solidifies. The purification process described in several studies involves dissolving the crude solid in a dilute base (like 5% sodium hydroxide), filtering to remove any insoluble impurities, and then re-acidifying the filtrate with an acid (like HCl) to precipitate the purified carboxylic acid product.[3] This acid-base extraction is highly effective for purification.
-
Question 2: I'm observing a dark, tar-like substance in my reaction vessel instead of a crystalline product. What's happening?
Answer: The formation of tar or polymeric material is a classic sign of decomposition or polymerization side reactions, often caused by excessive heat.
-
Causality & Explanation: Itaconic acid and its derivatives can polymerize at high temperatures. Aniline can also decompose or oxidize under harsh heating. These competing pathways lead to the formation of intractable polymeric tars instead of your desired product.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate. A controlled temperature ramp or using a high-boiling solvent to maintain a consistent temperature can prevent overheating.
-
Consider an Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent the oxidative degradation of aniline, especially during prolonged heating.
-
Modify the Order of Addition: In some cases, adding the aniline slowly to the molten itaconic acid can help control the initial exotherm and prevent localized overheating.
-
Stage 2: Reduction of the Lactam
Question 3: The reduction of the 5-oxo (lactam) group is not working. My starting material is recovered, or the yield is minimal. Why is this reduction so difficult?
Answer: This is the most challenging step of the synthesis. The amide bond within the lactam is significantly less reactive than a ketone or ester carbonyl, requiring powerful and specific reducing agents.
-
Causality & Explanation: The resonance stabilization of the amide bond gives it partial double-bond character, making it very stable. Standard reducing agents like sodium borohydride (NaBH₄) are not strong enough to reduce amides. You must use more potent hydride donors like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). The presence of the free carboxylic acid also complicates the reaction, as it will react with the hydride reagent.
-
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for the lactam reduction step.
-
Recommended Strategy: Protect-Reduce-Deprotect
-
Protection: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) first. This is a standard procedure using the alcohol (methanol or ethanol) and a catalytic amount of strong acid (like H₂SO₄) under reflux.[3] The ester is much less reactive towards the hydride reagent than the free acid.
-
Reduction: Use a powerful reducing agent. Borane-tetrahydrofuran complex (BH₃•THF) is often preferred as it is highly effective for reducing amides and generally less likely than LiAlH₄ to reduce the ester group if conditions are controlled. Use a sufficient excess (typically 2-4 equivalents) in an anhydrous solvent like THF and reflux for several hours until TLC shows consumption of the starting material.
-
Deprotection (Hydrolysis): After a successful reduction and workup, hydrolyze the ester back to the carboxylic acid using standard saponification conditions (e.g., NaOH or LiOH in water/methanol), followed by acidic workup.
-
Data Summary: Lactam Reduction Strategies
| Reducing Agent | Typical Conditions | Yield (%) | Pros | Cons / Common Issues |
| LiAlH₄ | Anhydrous THF or Dioxane, Reflux | 50-70 | Very powerful, readily available. | Can also reduce the carboxylic acid/ester. Hazardous aqueous workup required (Fieser method). |
| BH₃•THF | Anhydrous THF, Reflux | 60-85 | Highly effective for amides, safer workup than LiAlH₄. More selective. | Reagent is moisture-sensitive. Can still reduce esters on prolonged heating. |
| Catalytic Hydrogenation | H₂ (high pressure), Rh/C or Ru catalyst, harsh conditions | Variable | Cleaner workup. | Requires specialized high-pressure equipment. Catalyst can be expensive. May not be effective. |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid
(Note: This is an adapted, representative procedure for the cyclization step based on a closely related phenyl derivative. The core principle is directly applicable.)
-
Reactant Setup: In a round-bottom flask, combine the substituted aniline (e.g., N-(4-aminophenyl)acetamide, 0.5 mol) and itaconic acid (0.75 mol).[3]
-
Reaction: Add water (100 mL) and heat the mixture to reflux for 12 hours.[3]
-
Initial Isolation: After cooling, the product may begin to crystallize. Add dilute hydrochloric acid (e.g., 5%, 100 mL) and stir.[3]
-
Purification: Filter the crude solid. Dissolve the solid in a 5% sodium hydroxide solution. Filter off any insoluble impurities.
-
Precipitation: Acidify the clear filtrate with hydrochloric acid to a pH of ~5. The purified product will precipitate.
-
Final Steps: Filter the white solid, wash thoroughly with cold water, and dry under vacuum to yield the final product. Yields for this step are often reported to be very high (e.g., 96%).[3]
Protocol 2: General Procedure for Lactam Reduction (via Ester Intermediate)
-
Esterification: Reflux the 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous methanol containing a catalytic amount of concentrated sulfuric acid (e.g., 10 drops for a 0.03 mol scale) for 8-20 hours, monitoring by TLC.[3][4] After completion, evaporate the solvent and neutralize with a weak base to isolate the crude ester.
-
Reduction Setup: In a flame-dried, three-neck flask under an argon or nitrogen atmosphere, suspend the crude ester in anhydrous THF.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add BH₃•THF solution (1.0 M in THF, 3-4 equivalents) via a syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-12 hours. Monitor the reaction's progress by TLC.
-
Quenching & Workup: Cool the reaction back to 0 °C. Very carefully and slowly, add methanol dropwise to quench the excess borane (Caution: Hydrogen gas evolution). After gas evolution ceases, add 1M HCl and stir.
-
Extraction & Hydrolysis: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The resulting crude product (the ester of the target molecule) can then be hydrolyzed by refluxing with aqueous NaOH, followed by neutralization to yield the final 1-Phenylpyrrolidine-3-carboxylic acid.
References
-
Gein, V. L., et al. (n.d.). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Semantic Scholar. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]
-
Al-Blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry. Retrieved from [Link]
-
Gein, V. L., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]
Sources
Technical Support Center: Formulation of Carboxylic Acid Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the formulation of carboxylic acid-containing drugs. The inherent physicochemical properties of the carboxyl group—while often essential for pharmacological activity—present significant hurdles in developing stable, bioavailable, and effective drug products. This resource provides in-depth, evidence-based solutions to common experimental issues.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter in the lab, presented in a direct question-and-answer format. Each answer explains the scientific rationale behind the issue and provides actionable protocols for its resolution.
Q1: My carboxylic acid drug has very poor aqueous solubility. What are the primary strategies to improve its dissolution and what are the key experimental steps?
A1: The low aqueous solubility of carboxylic acid drugs is a common and critical challenge, often stemming from the protonated, non-ionized state of the carboxyl group at low pH, such as in the stomach.[1] The primary goal is to increase the concentration of the drug in solution at the site of absorption. Here are the primary strategies, ordered from initial screening to more complex approaches.
The selection of a strategy depends on the drug's specific properties. A decision-making workflow can guide this process.
Caption: Workflow for selecting a solubility enhancement strategy.
1. Salt Formation
-
Causality: For ionizable drugs, converting the acidic proton into a salt with a suitable base (counter-ion) is the most common and effective method to dramatically increase aqueous solubility.[2] The salt form readily dissociates in water, bypassing the high lattice energy of the crystalline free acid.
-
Protocol for Salt Screening:
-
Counter-ion Selection: Choose a set of pharmaceutically acceptable counter-ions (e.g., sodium, potassium, calcium, tromethamine, lysine).
-
Stoichiometry: Dissolve the carboxylic acid drug in a suitable solvent (e.g., ethanol, acetone). Add an equimolar amount of the selected base.
-
Crystallization: Allow the solvent to evaporate slowly or use an anti-solvent to induce precipitation of the salt.
-
Characterization: Collect the solid and characterize it using Powder X-ray Diffraction (PXRD) to confirm a new crystalline form, Differential Scanning Calorimetry (DSC) to determine the melting point, and Thermogravimetric Analysis (TGA) to assess hydration state.
-
Solubility & Dissolution Testing: Measure the kinetic solubility and intrinsic dissolution rate of the most promising salt forms in various pH buffers (e.g., pH 1.2, 4.5, 6.8) and compare them to the free acid.
-
2. Co-crystallization
-
Causality: If salt formation is not feasible (e.g., for non-ionizable drugs or when salts are unstable), co-crystals are an excellent alternative. A co-crystal is a multi-component crystal where the drug and a "co-former" (a pharmaceutically acceptable molecule) are held together by non-covalent bonds, typically hydrogen bonds.[3] This new crystalline structure has different physicochemical properties, often leading to enhanced solubility.[4][5][6] Water-soluble co-formers like nicotinamide or other carboxylic acids are commonly used.[3][7]
-
Protocol for Co-crystal Screening:
-
Co-former Selection: Select a range of GRAS (Generally Recognized as Safe) co-formers capable of hydrogen bonding (e.g., saccharin, nicotinamide, other carboxylic acids).[3][8]
-
Preparation: Prepare physical mixtures of the drug and co-former at different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).
-
Screening Methods: Use techniques like liquid-assisted grinding or solvent evaporation to screen for co-crystal formation.
-
Characterization: Analyze the resulting solids with PXRD and DSC to identify new crystalline phases indicative of co-crystal formation.[4]
-
Performance Testing: Evaluate the dissolution profile of confirmed co-crystals against the pure drug.[6]
-
3. Amorphous Solid Dispersions (ASDs)
-
Causality: By dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix, the high lattice energy that locks the drug in a crystal is eliminated.[9] This can lead to a state of "supersaturation" upon dissolution, significantly increasing the driving force for absorption.[3]
-
Protocol for ASD Feasibility:
-
Polymer Selection: Choose a suitable polymer (e.g., PVP, HPMC-AS, Soluplus®) based on drug-polymer miscibility studies (e.g., via DSC).
-
Preparation:
-
Solvent Evaporation/Spray Drying: Dissolve both the drug and polymer in a common solvent and then rapidly remove the solvent. This method is suitable for thermolabile drugs.[9]
-
Hot Melt Extrusion (HME): Blend the drug and polymer and process them at elevated temperatures to form a homogenous dispersion. This is a solvent-free and scalable method.
-
-
Characterization: Use PXRD to confirm the amorphous nature of the drug within the dispersion. Use DSC to determine the glass transition temperature (Tg), an indicator of stability.
-
Dissolution Testing: Perform dissolution tests, often in non-sink conditions, to observe the supersaturation and precipitation kinetics of the formulation.
-
| Strategy | Mechanism | Key Advantage | Key Disadvantage |
| Salt Formation | Ionization and dissociation | High solubility increase; well-established | Only for ionizable drugs; risk of converting back to free acid |
| Co-crystals | Altered crystal lattice energy | Applicable to non-ionizable drugs; stable crystalline form | Screening can be complex; potential for disproportionation |
| Solid Dispersions | Elimination of crystal lattice energy | Significant supersaturation; applicable to many drugs | Physically unstable (risk of recrystallization); potential for phase separation |
Q2: My drug is reacting with common excipients like polyethylene glycol (PEG) and sorbitol in the solid-state formulation, causing degradation. How do I diagnose and prevent this?
A2: This is a classic drug-excipient incompatibility issue. The carboxylic acid moiety is nucleophilic and can react with excipients containing hydroxyl (-OH) groups, such as PEGs, sorbitol, and even some fillers like microcrystalline cellulose, to form esters.[10][11][12] This reaction is often accelerated by heat and moisture during manufacturing or storage.
Caption: Reaction pathway for ester formation between a drug and an excipient.
-
Causality: The esterification reaction is a condensation reaction where the carboxylic acid group of the drug reacts with a hydroxyl group from an excipient, eliminating a molecule of water.[12] This not only reduces the amount of active drug but also introduces a new impurity that must be characterized and controlled.
-
Protocol for Excipient Compatibility Study:
-
Excipient Selection: Identify all excipients in your formulation, paying close attention to those with reactive functional groups (e.g., hydroxyls, primary amines).
-
Binary Mixture Preparation: Prepare binary mixtures of the drug and each individual excipient, typically in a 1:1 or a formulation-relevant ratio. Also prepare a sample of the pure drug as a control.
-
Stressing Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH or 50°C/75% RH) for a defined period (e.g., 2-4 weeks).[11] Include samples with added water (e.g., 5% w/w) to simulate a high-moisture environment.
-
Analytical Testing: At specified time points, analyze the samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed mixtures to the pure drug control. Look for:
-
A decrease in the peak area of the parent drug.
-
The appearance of new peaks (degradants).
-
-
Identification: If significant degradation is observed, use techniques like HPLC-MS (Mass Spectrometry) to identify the mass of the degradant. An increase in mass corresponding to the excipient minus water is strong evidence of an ester or amide formation.
-
-
Mitigation Strategies:
-
Excipient Substitution: The most straightforward solution is to replace the reactive excipient. For example, substitute sorbitol or PEG with non-reactive excipients like mannitol or anhydrous lactose.[13]
-
Moisture Control: Since water can facilitate the reaction, strictly control moisture during manufacturing and use packaging with desiccants.[11]
-
Protective Coating: If the reactive excipient is essential (e.g., a functional coating), consider applying a protective seal coat between the drug layer and the functional coat.
-
Q3: My drug has improved solubility but still exhibits low oral bioavailability. What is the likely barrier, and how can a prodrug strategy help?
A3: If solubility is no longer the rate-limiting step, poor membrane permeability is the next major hurdle for oral absorption.[1] According to the pH-partition hypothesis, the ionized (deprotonated) form of a carboxylic acid, which is more soluble, is also more polar and thus permeates poorly across the lipophilic intestinal membrane.[1][14] The un-ionized form is more permeable but less soluble. This creates a challenging trade-off.
-
Causality: A prodrug strategy involves chemically modifying the carboxylic acid group to create a more lipophilic, transient derivative. This "masking" of the polar carboxyl group enhances membrane permeability.[15] Once absorbed into systemic circulation, the prodrug is designed to be cleaved by enzymes (typically esterases) to release the active parent drug.[16][17]
Caption: The prodrug concept for enhancing membrane permeability.
-
Protocol for Prodrug Feasibility Assessment:
-
Prodrug Synthesis: Synthesize a series of simple ester prodrugs (e.g., methyl, ethyl, propyl esters) of your carboxylic acid drug.[18] The goal is to create derivatives with a higher LogP (a measure of lipophilicity).[14]
-
In Vitro Permeability Assay (e.g., PAMPA, Caco-2):
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a quick, non-cell-based assay to assess passive diffusion. Measure the permeability of the parent drug and the prodrugs. An increase in permeability for the prodrugs is a positive indicator.
-
Caco-2 Cell Monolayer Assay: This is the gold standard for predicting human intestinal absorption. It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions. Measure the apparent permeability coefficient (Papp) for your compounds.
-
-
In Vitro Stability (Plasma/Liver Microsomes):
-
Incubate the prodrugs in human plasma and/or human liver microsomes.
-
Monitor the disappearance of the prodrug and the appearance of the parent drug over time using HPLC. This confirms that the prodrug can be converted back to the active form. A successful prodrug should be relatively stable in the GI tract but rapidly converted upon absorption.[15]
-
-
Frequently Asked Questions (FAQs)
FAQ1: When should I consider a lipid-based formulation for my carboxylic acid drug?
Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SMEDDS), are particularly useful for highly lipophilic ("grease ball") carboxylic acid drugs (high LogP).[19] They are advantageous when:
-
The drug has extremely low aqueous solubility that cannot be sufficiently addressed by salt or co-crystal formation.
-
You need to avoid precipitation upon the pH change from the stomach to the intestine. Lipid systems keep the drug solubilized in oil/surfactant droplets, bypassing the need for it to dissolve in the aqueous gut fluid.[20][21]
-
The drug is a substrate for efflux transporters (like P-glycoprotein) or undergoes significant first-pass metabolism, as some lipid excipients can inhibit these processes.[21]
FAQ2: What are the key regulatory expectations for stability testing?
Regulatory agencies like the FDA require comprehensive stability data to ensure the safety, efficacy, and quality of a drug product over its shelf life.[22] Key guidance comes from the International Council for Harmonisation (ICH), specifically guidelines Q1A(R2) for stability testing.[23] Core requirements include:
-
Stress Testing: Forced degradation studies to identify potential degradation products and establish the inherent stability of the molecule.[24]
-
Accelerated Stability: Studies under exaggerated storage conditions (e.g., 40°C/75% RH) to accelerate chemical degradation and physical changes.
-
Long-Term Stability: Studies under the recommended storage conditions (e.g., 25°C/60% RH) for the proposed shelf life.[25]
-
Batches: Data should be provided for at least three primary batches of the drug product.[25]
-
Stability-Indicating Method: The analytical method used (typically HPLC) must be validated to prove it can separate and quantify the active ingredient from all significant degradants.[24]
FAQ3: How can nanotechnology be applied to formulate carboxylic acid drugs?
Nanotechnology offers advanced strategies to overcome formulation challenges by engineering drug carriers at the nanoscale.[26]
-
Nanocrystals: Reducing the particle size of the drug to the nanometer range (<1000 nm) dramatically increases the surface area for dissolution, as described by the Noyes-Whitney equation.[27][28] This can significantly improve the dissolution rate and bioavailability.
-
Polymeric Nanoparticles: The drug can be encapsulated within or conjugated to biodegradable polymers to form nanoparticles. The surface of these nanoparticles can be functionalized with carboxylic acid groups or other ligands to facilitate targeted delivery to specific tissues or cells.[29][30]
-
Lipid-Based Nanocarriers: Formulations like nanoemulsions and solid lipid nanoparticles (SLNs) can encapsulate the drug in a lipid core, enhancing solubility and protecting it from degradation.[31] Carboxylic acid groups can be incorporated on the surface of these carriers to modulate their properties, such as creating pH-responsive systems that release the drug in specific environments.[29]
References
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
- Guidance for Industry #5 - Drug Stability Guidelines. (1986). FDA.
- Recent progress in prodrug design strategies based on generally applicable modific
- Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based on Polyethylene Glycol (PEG). Taylor & Francis Online.
- Carboxylic Acid Applications in Nanotechnology: Future Insights. (2025).
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central.
- Prodrugs of Carboxylic Acids. (2010).
- Explorations in Carboxylic Acid-Derived Drug Delivery Methods. (2025).
- Enhancing Ezetimibe Absorption: Formation and Characterisation of Drug Cocrystals with Carboxylic Acid Coformers. (2024). International Journal of Advancement in Life Sciences Research.
- Recent advances in improving oral drug bioavailability by cocrystals. (2017). PubMed Central.
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI.
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
- Brief Overview of Various Approaches to Enhance Drug Solubility. (2016). Longdom Publishing.
- New FDA Stability Storage Guidelines. (2013). Q1 Scientific.
- Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activ
- Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. (2015). PubMed Central.
- Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024). PubMed.
- CHEMICAL STABILITY OF DRUGS. RSquareL.
- FDA Stability Testing. Scribd.
- Stability Testing of Drug Substances and Drug Products. (1998).
- Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). FDA.
- Solubilization techniques used for poorly water-soluble drugs. (2023). PubMed Central.
- Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. (2025).
- Prodrug derivatives of carboxylic acid drugs. (1991).
- Carboxylic Acid Reactive Liposomes. BOC Sciences.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2019). MDPI.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). PubMed Central.
- Enhancing Ezetimibe Absorption: Formation and Characterization of Drug Cocrystals with Carboxylic Acid Coformers. (2024). International Journal of Advancement in Life Sciences Research (IJALSR).
- Carboxylic Acid (Bio)Isosteres in Drug Design. (2014). PubMed Central.
- Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2019).
- Lipid-based formulations for oral delivery of lipophilic drugs. (2013).
- A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012).
- Formulation strategies for poorly soluble drugs. (2025).
- Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflamm
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014). AAPS PharmSciTech.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PubMed Central.
- Drug-Excipient Compatibility Studies. (2011). Journal of Chemical and Pharmaceutical Sciences.
- Reaction between drug substances and pharmaceutical excipients: Formation of citric acid esters and amides of carvedilol in the solid state. (2010).
- Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. (2024). Journal of the American Chemical Society.
- Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? (2013). Drug Development & Delivery.
- Lipid-based formulations for oral delivery of lipophilic drugs. (2013). SciSpace.
- The Nanocarrier Landscape: Evaluating Key Drug Delivery Vehicles and Their Capabilities: A Translational Perspective. (2022).
- Graphene-Based Nanosystem for Targeted Delivery of Anti-Sense miRNA-21 on Hepatocellular Carcinoma Cells. (2024). MDPI.
- Lipid-Based Formulations for Early-Stage Clinical Trials. (2020). American Pharmaceutical Review.
- Nano- and Microcarriers as Drug Delivery Systems for Usnic Acid: Review of Liter
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Technical Support Center: Purification of 5-Phenylpyrrolidine-3-carboxylic Acid Isomers
Welcome to the technical support resource for the purification of 5-Phenylpyrrolidine-3-carboxylic acid isomers. This guide is tailored for researchers, medicinal chemists, and drug development professionals who face the challenge of isolating specific stereoisomers of this valuable scaffold. This compound possesses two stereocenters, giving rise to four stereoisomers: the cis diastereomers ((3R,5S) and (3S,5R)) and the trans diastereomers ((3R,5R) and (3S,5S)). As the biological activity is often stereospecific, achieving high isomeric purity is paramount.
This document provides a structured, question-and-answer guide to troubleshoot common purification issues and answer frequently asked questions, combining theoretical principles with practical, field-proven advice.
Part 1: Troubleshooting Guide
This section addresses specific, hands-on problems encountered during experimental work.
Question 1: My flash chromatography separation of cis and trans diastereomers is poor, with significant peak overlap. How can I improve the resolution?
Answer:
Poor resolution between diastereomers on silica gel is a frequent challenge, typically stemming from suboptimal mobile phase selection or secondary interactions with the stationary phase. Diastereomers have distinct physical properties, so chromatographic separation is highly feasible with proper method development. Here is a systematic approach to improving your separation:
-
Optimize the Mobile Phase System: The polarity and composition of your eluent are the most powerful variables.
-
Increase Mobile Phase Polarity: For polar compounds like amino acid derivatives, a simple ethyl acetate/hexane system may not be sufficient. Introduce a stronger, more polar solvent like methanol or isopropanol into your ethyl acetate or dichloromethane (DCM) mobile phase. Start with small additions (1-2%) and increase incrementally, monitoring the separation by Thin Layer Chromatography (TLC).
-
Incorporate a Basic Modifier: The secondary amine and carboxylic acid moieties can interact strongly with acidic silanol groups on the silica surface, causing significant peak tailing and band broadening. To mitigate this, add a small amount of a basic modifier like triethylamine (TEA) or a 2-7% solution of ammonia in methanol to your mobile phase. A typical starting concentration is 0.1-1% TEA. This will cap the active sites on the silica, resulting in more symmetrical peaks and improved resolution.
-
-
Re-evaluate the Stationary Phase:
-
While standard silica gel is the workhorse, alternative stationary phases can offer different selectivity. For highly polar or basic compounds, consider using an amino-propyl functionalized silica gel. This phase can provide unique separation mechanisms and reduce the need for mobile phase modifiers.
-
-
Refine Chromatographic Parameters:
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. If you are loading more than 1-2% of the column mass, try reducing the load by half.
-
Decrease Flow Rate: Slower flow rates allow for more theoretical plates and better equilibration between the stationary and mobile phases, which can enhance resolution for difficult separations.[1][2]
-
Troubleshooting Workflow for Diastereomer Separation
Caption: A systematic workflow for troubleshooting poor diastereomer separation.
Question 2: My chiral HPLC method is failing to resolve the enantiomers of my purified diastereomer. What steps should I take for method development?
Answer:
Resolving enantiomers requires a chiral environment, which is provided by the Chiral Stationary Phase (CSP). Failure to achieve separation means there is insufficient differential interaction between the enantiomers and the CSP.
-
Screen a Set of Orthogonal CSPs: The most successful CSPs for a broad range of molecules are polysaccharide-based. You should screen columns based on both cellulose and amylose derivatives, as their chiral recognition mechanisms differ.
-
Cellulose-based CSPs: (e.g., Chiralcel® OD, OJ)
-
Amylose-based CSPs: (e.g., Chiralpak® AD, AS)
-
-
Systematically Vary the Mobile Phase:
-
Normal Phase: This is often the starting point. A typical mobile phase is a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol). Systematically screen different ratios (e.g., 90:10, 80:20, 70:30 hexane:IPA).
-
Additives are Critical: For a carboxylic acid, you must suppress the ionization of the carboxylate to get good peak shape. Add a small amount of a strong acid, like 0.1% trifluoroacetic acid (TFA), to your mobile phase.[3] For the secondary amine, a basic additive like diethylamine (DEA) may be required if peak tailing persists.
-
Reversed-Phase/Polar Organic Mode: Do not neglect these modes. Sometimes a mobile phase of acetonitrile or methanol (with appropriate acidic/basic additives) can provide excellent and unexpected selectivity.
-
-
Consider Derivatization: If direct separation of the free acid fails, a common strategy is to convert the analyte into a diastereomeric mixture that can be separated on a standard achiral column (like a C18).[3][4]
-
React the purified diastereomer with an enantiomerically pure chiral derivatizing agent (e.g., (R)-(+)-α-methylbenzylamine) to form diastereomeric amides.
-
These diastereomers can now be separated using standard reversed-phase HPLC.
-
After separation, the chiral auxiliary can be cleaved to yield the enantiomerically pure acid, though this adds extra synthetic steps.
-
Recommended Initial Chiral Screening Conditions
| CSP Type | Mobile Phase System | Typical Additive (0.1% v/v) |
| Polysaccharide (Cellulose/Amylose) | n-Hexane / Isopropanol | Trifluoroacetic Acid (TFA) |
| Polysaccharide (Cellulose/Amylose) | n-Hexane / Ethanol | Trifluoroacetic Acid (TFA) |
| Polysaccharide (Cellulose/Amylose) | Acetonitrile | Trifluoroacetic Acid (TFA) |
| Polysaccharide (Cellulose/Amylose) | Methanol | Trifluoroacetic Acid (TFA) |
Part 2: Frequently Asked Questions (FAQs)
Question 3: What is the most practical method for large-scale (>5g) purification of the cis/trans diastereomers?
Answer:
For multi-gram scale, both preparative flash chromatography and crystallization are viable and often complementary techniques.
-
Preparative Flash Chromatography: This is a direct scale-up of the analytical separation developed on TLC. Modern automated flash systems are highly efficient for separating large quantities of material with good recovery. The key is a well-developed method that shows clear separation (ΔRf > 0.15) on the analytical scale.
-
Crystallization-Induced Diastereomer Transformation (CIDT): This is a powerful and highly economical technique for large-scale separation.[5] Since diastereomers have different solubilities, you can often find a solvent system where one diastereomer is significantly less soluble than the other.
-
Protocol: Dissolve the crude diastereomeric mixture in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). Allow the solution to cool slowly and undisturbed. The less soluble diastereomer will preferentially crystallize out. The solid can be isolated by filtration, and the mother liquor will be enriched in the other diastereomer. Purity can be enhanced by recrystallization. This method can sometimes be dynamic, where the more soluble diastereomer epimerizes in solution to the less soluble one, allowing for theoretical yields greater than 50%.[5]
-
Question 4: Once I have an enantiomerically pure sample, how do I determine its absolute configuration (e.g., (3R,5S) vs. (3S,5R))?
Answer:
Determining the absolute configuration is a critical final step. There are several definitive methods:
-
Single-Crystal X-ray Crystallography: This is the unequivocal "gold standard" method.[6][] If you can grow a suitable single crystal of your purified isomer (or a derivative), X-ray diffraction analysis provides a complete three-dimensional structure, unambiguously assigning the R/S configuration at each stereocenter.
-
Vibrational Circular Dichroism (VCD): VCD is an excellent alternative to X-ray crystallography, especially for samples that are oils or difficult to crystallize.[8] It measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to one predicted by density functional theory (DFT) calculations for a known configuration (e.g., (3R,5S)), the absolute configuration can be confidently assigned.[8]
-
Chemical Correlation: You can correlate your compound to a known standard. If an authentic sample of, for example, (3R,5S)-5-Phenylpyrrolidine-3-carboxylic acid is available, a co-injection on a chiral HPLC column with your sample should result in a single, sharp peak.
Question 5: Are there any reliable non-chromatographic methods to resolve the enantiomers?
Answer:
Yes, classical resolution via diastereomeric salt formation is a time-tested, scalable, and effective non-chromatographic technique.[3][9] This method leverages the same principle as diastereomer crystallization: diastereomers have different physical properties.
Experimental Protocol: Classical Resolution
-
Selection of Resolving Agent: For your racemic carboxylic acid, you will use an enantiomerically pure chiral base. Common choices include (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, brucine, or cinchonidine.
-
Salt Formation: Dissolve your purified (but racemic) diastereomer (e.g., the trans pair) in a suitable solvent like ethanol or methanol. Add one equivalent of the chiral resolving agent. The reaction forms a pair of diastereomeric salts: [(R,R)-acid • (R)-base] and [(S,S)-acid • (R)-base].
-
Fractional Crystallization: These two diastereomeric salts will have different solubilities in the chosen solvent. Upon slow cooling or partial solvent evaporation, the less soluble salt will selectively crystallize.
-
Isolation and Liberation:
-
Isolate the crystals by filtration.
-
To recover your enantiomerically enriched carboxylic acid, dissolve the salt in water and acidify with HCl. The protonated carboxylic acid will often precipitate or can be extracted with an organic solvent.
-
The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.
-
Workflow for Classical Enantiomeric Resolution
Caption: The process of classical resolution via diastereomeric salt crystallization.
References
- Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives.Organic & Biomolecular Chemistry (RSC Publishing).
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.BenchChem.
- Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.BenchChem.
- Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.
- Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids.Semantic Scholar.
- General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography.
- Absolute Configuration - R-S Sequence Rules.Chemistry LibreTexts.
- Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions.
- Determination of absolute configuration of chiral molecules using vibrational optical activity: a review.PubMed.
- A rapid hplc method for determination of major phenolic acids in plant m
- General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.
- Analytical Methods for Amino Acids.Shimadzu.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
- Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Absolute configur
- HPLC Separation of Carboxylic Acids.SIELC Technologies.
- Diastereoselective synthesis of functionalized pyrrolidines through N -bromosuccinimide-induced aziridine ring expansion cascade.SciSpace.
- How to Determine the R and S Configur
- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines.Organic & Biomolecular Chemistry (RSC Publishing).
- Chromatography Breakthroughs in Amino Acid Analysis.AZoLifeSciences.
- Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block.BenchChem.
- Analysis of Amino Acids by HPLC.Agilent.
- Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain.PubMed.
- Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs.
- Determination Techniques for Absolute Configuration of Chiral Compound.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
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side-product formation in the synthesis of 5-oxopyrrolidines
Welcome to the technical support center for the synthesis of 5-oxopyrrolidines (also known as pyroglutamates or 2-pyrrolidones). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side-product formations encountered during their synthetic endeavors. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.
Troubleshooting Guide: Common Side-Products & Solutions
This section addresses specific, frequently encountered side-products, organized by the synthetic strategy employed. We will delve into the causality of their formation and provide actionable protocols to mitigate their presence.
Issue 1: Pyroglutamate Formation from N-Terminal Glutamic Acid or Glutamine
One of the most common challenges, especially in peptide synthesis or modifications of biomolecules, is the intramolecular cyclization of an N-terminal glutamic acid (Glu) or glutamine (Gln) residue to form a 5-oxopyrrolidine ring (pyroglutamate, pGlu). This results in an undesired mass loss of 18.01 Da (water) and blocks the N-terminus from further sequencing or modification.[1]
Causality & Mechanism:
The reaction proceeds via a nucleophilic attack of the N-terminal primary amine on the side-chain γ-carboxyl (from Glu) or γ-amide (from Gln).[1][2] This intramolecular condensation is often catalyzed by acidic or basic conditions and can also occur spontaneously, especially with heat.[2] The formation from glutamine is generally faster than from glutamic acid.[3]
Caption: Mechanism of pyroglutamate formation from an N-terminal residue.
Troubleshooting & Prevention:
-
pH Control: The rate of pyroglutamate formation from glutamic acid is highly pH-dependent. The reaction is minimized around pH 6.2, while rates increase significantly at more acidic (pH 4) or basic (pH 8) conditions.[4] Maintaining the pH of your reaction mixture and purification buffers in the optimal range is the most critical control parameter. Lowering the pH increases the protonation of the N-terminal amine, inhibiting its nucleophilic character.[2]
-
Temperature Management: Avoid excessive heat during reaction, work-up, and storage. Store peptides and intermediates at low temperatures (4°C or -20°C) to slow the rate of spontaneous cyclization.
-
Protecting Group Strategy (Peptide Synthesis): In solid-phase peptide synthesis (SPPS), the choice of protecting groups and cleavage conditions is crucial. During Boc-SPPS, the repetitive acid treatments for Boc deprotection can promote pGlu formation.[1] If pGlu formation is a persistent issue, consider Fmoc-based strategies where deprotection occurs under basic conditions, though care must still be taken.
-
Enzymatic Control: In biological systems, the conversion can be catalyzed by glutaminyl cyclase (QC).[5] If working with cell lysates or in vivo systems, consider the potential role of enzymatic conversion.
Issue 2: Poor Regio- or Diastereoselectivity in Aza-Michael Additions
The aza-Michael addition is a powerful C-N bond-forming reaction used to construct the pyrrolidine ring, often by reacting a primary amine with an unsaturated diester like diethyl itaconate.[6][7] However, this reaction can be plagued by issues of selectivity, leading to mixtures of isomers.
Causality & Mechanism:
-
Regioselectivity: In cases with unsymmetrical Michael acceptors, the amine nucleophile can potentially add to more than one electrophilic center, leading to different constitutional isomers.
-
Diastereoselectivity: When new stereocenters are formed, the facial selectivity of the amine's approach to the planar Michael acceptor determines the diastereomeric outcome. This is governed by steric and electronic factors of the substituents on both reactants.[8]
Caption: Troubleshooting workflow for poor diastereoselectivity.
Troubleshooting & Prevention:
-
Catalyst Systems: The use of a Lewis acid or transition metal catalyst can significantly improve selectivity. The catalyst can coordinate to the Michael acceptor, enhancing its electrophilicity and directing the nucleophilic attack to a specific face, thereby controlling diastereoselectivity.[8]
-
Solvent and Temperature Optimization: Systematically screen solvents. Non-polar solvents may favor one transition state over another, leading to improved selectivity. Lowering the reaction temperature often increases selectivity by making the reaction more sensitive to small differences in activation energies between the diastereomeric transition states.[8]
-
Substituent Effects: The steric bulk of substituents on both the amine and the Michael acceptor can be modified to favor the formation of a single diastereomer.
Issue 3: Side-Product Formation in Multicomponent Reactions (MCRs)
MCRs are highly efficient for building molecular complexity in a single step.[9][10] However, the simultaneous reaction of three or more components can open up competing reaction pathways, sometimes leading to unexpected byproducts. For example, in a TiCl₄-mediated MCR to form tetrahydrofurans, a pyrrolidine derivative can form as a byproduct through a Lewis acid-catalyzed intramolecular rearrangement.[11]
Causality & Mechanism:
The high concentration of reactive species and catalysts can lead to unforeseen side reactions. A desired intermediate for one product can be intercepted by another component or be catalyzed to rearrange into a different scaffold. In the example cited, the initially formed tetrahydrofuran can undergo a TiCl₄-promoted carbocation formation, followed by an intramolecular ring closure with a sulfonamide to yield the pyrrolidine byproduct.[11]
Troubleshooting & Prevention:
-
Stoichiometry and Order of Addition: Carefully control the stoichiometry of the reactants. The order in which reactants and catalysts are added can be critical. Pre-forming an intermediate before adding the final component can sometimes shut down an undesired pathway.
-
Catalyst Loading: The amount of catalyst can dramatically influence the product distribution. In the TiCl₄ example, using 4.2 equivalents of the Lewis acid favored the formation of the pyrrolidine, whereas 1.2 equivalents gave a mixture.[11] A systematic screen of catalyst loading is recommended.
-
Use of Additives: Additives can sequester a catalyst or intermediate to prevent side reactions. The addition of CH₃CN was found to completely prevent the formation of the pyrrolidine byproduct in the aforementioned MCR, likely by coordinating to the Lewis acid.[11]
Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected mass loss of 18 Da in my final product after synthesizing a peptide with an N-terminal glutamic acid. What is the likely cause?
A1: This is a classic sign of pyroglutamate (pGlu) formation. The N-terminal amine of your peptide has likely cyclized with the side-chain carboxylic acid of the glutamic acid residue, eliminating a molecule of water.[1] You can confirm this using tandem mass spectrometry (MS/MS), which will show the mass modification at the N-terminus. To prevent this, ensure your reaction and purification buffers are maintained at a pH of approximately 6.0-6.5 and avoid high temperatures.[4]
Q2: My aza-Michael addition to form a substituted pyrrolidine is giving me a 1:1 mixture of diastereomers. How can I improve the selectivity?
A2: Poor diastereoselectivity is typically due to similar energy barriers for the formation of the two diastereomeric transition states. To improve this, you should first try lowering the reaction temperature. If that is insufficient, introduce a catalyst. A chiral Lewis acid or a transition metal complex with a chiral ligand can create a chiral environment that favors one approach of the nucleophile over the other.[8] Screening different solvents can also be effective, as solvent polarity can influence the stability of the transition states.
Q3: During the cyclization of γ-amino acids to form the 5-oxopyrrolidine (lactam) ring, what are common competing reactions?
A3: The primary competing reaction is intermolecular polymerization, where the amine of one molecule reacts with the carboxylic acid of another, leading to polyamides instead of the desired cyclic lactam. This is more prevalent when forming larger rings (δ-lactams, ε-lactams). For γ-lactam (5-oxopyrrolidine) formation, the intramolecular cyclization is generally efficient and favored.[12] To favor lactamization, run the reaction under high dilution conditions, which statistically favors the intramolecular reaction over the intermolecular one.
Q4: I am attempting to purify my 5-oxopyrrolidine derivative, but it seems to be reverting to the open-chain precursor. Why is this happening?
A4: The lactam (cyclic amide) can undergo hydrolysis back to the open-chain amino acid, especially under strong acidic or basic conditions.[13] This is the reverse of the lactamization reaction. During purification (e.g., chromatography or work-up), ensure that the pH is kept close to neutral. If you used strong acid or base in a previous step, it must be thoroughly quenched and neutralized before purification or concentration. The 5-oxoproline ring is in equilibrium with glutamate, although the equilibrium strongly favors cyclization.[14][15]
Experimental Protocols
Protocol 1: Optimization of pH to Minimize Pyroglutamate Formation
This protocol provides a framework for identifying the optimal pH to prevent side-product formation during a reaction or work-up involving a peptide with an N-terminal glutamic acid.
-
Setup: Prepare a series of small-scale reactions (e.g., in 1.5 mL microcentrifuge tubes).
-
Buffer Preparation: Prepare a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0). Use a buffer system appropriate for your reaction, such as phosphate or acetate.
-
Reaction: Dissolve your starting peptide in each buffer to the same final concentration. If the reaction involves other reagents, add them subsequently.
-
Incubation: Incubate all samples at a constant temperature (e.g., 37°C or room temperature) for a set period (e.g., 24 hours).
-
Quenching & Analysis: Quench the reactions if necessary. Analyze a small aliquot from each tube by LC-MS.
-
Data Interpretation: Quantify the peak areas for the starting material and the pyroglutamate side-product (mass = starting material - 18.01 Da). Plot the percentage of pyroglutamate formed against pH to determine the optimal pH range for minimizing this side-reaction.[4]
| pH of Buffer | % Starting Peptide Remaining | % Pyroglutamate Formed |
| 4.0 | 75% | 25% |
| 5.0 | 88% | 12% |
| 6.2 | 98% | 2% |
| 7.0 | 94% | 6% |
| 8.0 | 80% | 20% |
| Table 1: Example data from a pH optimization study to minimize pyroglutamate formation. Data is illustrative.[4] |
References
-
Chemistry Steps. Synthesis and Reactions of Lactones and Lactams. Available from: [Link]
-
Schilling, S., et al. (2004). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. PubMed. Available from: [Link]
-
Fernández, G. Lactam synthesis. Química Organica.org. Available from: [Link]
-
Wikipedia. Lactam. Available from: [Link]
-
Musgrave, R. (2017). Lactam Formation Reactions. YouTube. Available from: [Link]
-
Šačkus, A., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC - NIH. Available from: [Link]
-
Yu, Y. B., et al. (2009). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ResearchGate. Available from: [Link]
-
Moody, C. J., & Newton, P. S. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Available from: [Link]
-
Cheison, S. C., et al. (2021). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. ResearchGate. Available from: [Link]
-
Orlowski, R. C., et al. (1971). Enzymatic Conversion of 5-Oxo-L-Proline* (L-Pyrrolidone Carboxylate) to L-Glutamate. PNAS. Available from: [Link]
-
Liu, H., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. NIH. Available from: [Link]
-
Moody, C. J., & Newton, P. S. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available from: [Link]
-
Reddy, P. V. N., et al. (2005). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC - NIH. Available from: [Link]
-
Van der Werf, P., et al. (1971). Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle. PubMed. Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Zhang, Z., et al. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. Available from: [Link]
-
Al-Amiery, A. A., et al. (2014). Schematic overview of possible aza-Michael addition reactions on itaconates. ResearchGate. Available from: [Link]
-
Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available from: [Link]
-
Rutkauskas, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available from: [Link]
-
Fokou, P. A., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace. Available from: [Link]
- U.S. Patent No. US5502213A. Purification of crude pyrroles. Google Patents.
-
Pannecoucke, X., et al. (2016). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. PubMed. Available from: [Link]
- U.S. Patent No. US4384125A. Process for the purification of 2-pyrrolidone. Google Patents.
-
Organic Chemistry Portal. Michael Addition. Available from: [Link]
-
Domling, A., et al. (2020). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC - NIH. Available from: [Link]
-
González-Ledo, R., et al. (2023). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. RSC Medicinal Chemistry. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactam - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 14. pnas.org [pnas.org]
- 15. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Castagnoli–Cushman Reaction: Technical Support & Troubleshooting Guide
Welcome to the technical support center for the Castagnoli–Cushman Reaction (CCR). This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of substituted lactams. Here, we address common challenges encountered during the reaction, providing not only solutions but also the underlying mechanistic reasoning to empower your experimental design and execution.
A Brief Overview of the Reaction
First described independently by Castagnoli and Cushman, the CCR is a versatile cyclocondensation reaction between a cyclic anhydride and an imine (which can be pre-formed or generated in situ from an aldehyde and an amine) to produce a variety of substituted γ- and δ-lactams.[1][2][3] Its atom economy and ability to generate complex heterocyclic structures make it a valuable tool in medicinal chemistry and natural product synthesis.[4][5]
The reaction's success, however, is often dependent on a careful balance of reaction conditions. This guide will walk you through the most common pitfalls and their resolutions.
Reaction Mechanism at a Glance
Understanding the mechanism is crucial for effective troubleshooting. While debated historically, it's generally accepted that the reaction can proceed through different pathways, often influenced by the substrates and conditions. A plausible pathway involves the enolization of the anhydride, which then undergoes a Mannich-like addition to the imine, followed by an intramolecular acylation to form the lactam ring.
Caption: Simplified workflow of the Castagnoli-Cushman reaction mechanism.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I am observing very low or no product yield. What are the primary factors to investigate?
Low or nonexistent yield is the most common issue. The problem can typically be traced back to one of four areas: reagent quality, reaction conditions (temperature and solvent), or the nature of the reactants themselves.
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Detailed Breakdown:
-
Imine Stability: Imines, especially those derived from aliphatic aldehydes, can be unstable and prone to hydrolysis or self-condensation. It is often best to generate the imine in situ or use it immediately after preparation.[4][5]
-
Water Content: The reaction is sensitive to water, which can hydrolyze the anhydride and the imine intermediate. Traditional CCR protocols often require forcing conditions, such as refluxing in toluene or xylene, to azeotropically remove the water formed during in situ imine generation.[5] If not generating the imine in situ, ensure all reagents and solvents are anhydrous.
-
Reaction Temperature: Many CCRs require elevated temperatures (80-140°C) to proceed at a reasonable rate.[5] However, some intermediates can be heat-sensitive and prone to decarboxylation. If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish, a higher boiling point solvent (e.g., xylene vs. toluene) may be beneficial. Solvent-free conditions at high temperatures (e.g., 150°C) have also proven effective for reactions that are reluctant to proceed in solution.[6][7]
-
Solvent Choice: The choice of solvent can dramatically impact reaction rates and yields. While nonpolar aromatic hydrocarbons are common, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically accelerate the reaction, sometimes allowing it to proceed in minutes at low temperatures (e.g., -40°C) even without a catalyst.[4][5] This is attributed to TFE's ability to activate both the imine and anhydride through a hydrogen-bonding network.[4][5]
| Solvent | Typical Temperature | Key Advantages | Reference |
| Toluene | Reflux (~110°C) | Good for azeotropic water removal; standard choice. | [5] |
| Xylene | Reflux (~140°C) | Higher temperature for less reactive substrates. | [5] |
| Trifluoroethanol (TFE) | -40°C to RT | Dramatically increases reaction rate; high yields quickly. | [4] |
| Dichloromethane (DCM) | -40°C to RT | Slow reaction rate, but can be improved with catalytic TFE. | [4] |
| Solvent-Free | 150-170°C | Environmentally friendly; can drive difficult reactions to completion. | [6] |
Q2: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Diastereoselectivity in the CCR is a complex issue influenced by the structure of the reactants, solvent, and temperature.[1][8]
-
Substrate Control: The steric bulk of the substituents on both the imine and the anhydride plays a significant role. Often, the reaction favors the formation of the trans diastereomer, which is the thermodynamically more stable product. However, cis products can be obtained, particularly under kinetic control at lower temperatures.[1]
-
Solvent Effects: The solvent can influence the transition state geometry. As mentioned, TFE has been shown to promote the formation of cis-isomers with high diastereoselectivity.[1] The diastereomeric ratio can remain constant across different solvents, suggesting the primary control comes from the substrates themselves, but the solvent can drastically alter reaction kinetics.[4][5]
-
Use of Bases: For certain substrate combinations, like N-sulfonyl imines with homophthalic anhydride, the presence of a non-nucleophilic base (e.g., triethylamine) can completely invert the diastereoselectivity by favoring an open transition state through an enolate intermediate, as opposed to the cyclic transition state favored in the absence of a base.[9]
Q3: I am struggling with purification. What are the best practices for isolating my lactam product?
The product of the CCR is a carboxylic acid-substituted lactam, which can present purification challenges.
-
Aqueous Work-up: A common and effective purification strategy for solvent-free or non-polar reactions involves an acid-base extraction.[6]
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous basic solution (e.g., 1M NaOH or NaHCO₃) to move the acidic product into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any non-acidic impurities.
-
Acidify the aqueous layer with cold 1M HCl to precipitate the product.
-
Filter the solid product or extract it back into an organic solvent.
-
-
Chromatography: If the product is not amenable to crystallization or acid-base extraction, column chromatography is a viable option. A typical mobile phase would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[4]
-
Recrystallization: If a solid is obtained after work-up, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can provide a highly pure product.[4]
Standard Experimental Protocol (Example)
This protocol is a representative example for the reaction between an imine and homophthalic anhydride in TFE, adapted from Bayles and Guillou (2022).[4][10]
Materials:
-
Pre-formed Imine (1.0 eq.)
-
Homophthalic Anhydride (1.5 eq.)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere setup
Procedure:
-
Setup: Place the imine (0.10 mmol, 1.0 eq.) in a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous TFE (3 mL) to the flask and cool the mixture to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Anhydride Addition: Add homophthalic anhydride (24.3 mg, 0.15 mmol, 1.5 eq.) to the cooled, stirring solution.
-
Reaction Monitoring: Allow the reaction mixture to stir at -40°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is often complete within 15-30 minutes.[4]
-
Work-up:
-
Once the reaction is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Concentrate the mixture in vacuo to remove the TFE.
-
The crude residue can then be purified by preparative TLC, column chromatography (e.g., CH₂Cl₂/MeOH 95:5), or an acid-base extraction as described in Q3.[4]
-
References
-
Alcaide, B., Almendros, P., & Ramiro-Alcobendas, J. L. (2023). The Castagnoli–Cushman Reaction. Molecules, 28(6), 2654. [Link]
-
Bayles, T., & Guillou, C. (2022). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. Molecules, 27(3), 731. [Link]
-
Howard, S. Y., Di Maso, M. J., et al. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(16), 11599–11607. [Link]
-
Tan, D. Q., et al. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. Semantic Scholar. [Link]
-
Alcaide, B., Almendros, P., & Ramiro-Alcobendas, J. L. (2023). The Castagnoli-Cushman Reaction. PubMed, 36985626. [Link]
-
Bayles, T., & Guillou, C. (2022). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. National Center for Biotechnology Information. [Link]
-
Krasavin, M., et al. (2018). The Castagnoli-Cushman reaction in a three-component format. FAO AGRIS. [Link]
-
Ramiro Alcobendas, J. L. (2023). The Castagnoli–Cushman Reaction. ResearchGate. [Link]
-
Roach, C. A., & Johnson, J. S. (2024). Stereodivergent Synthesis of Complex N-Sulfonimidoyl Lactams via the Castagnoli–Cushman Reaction. Organic Letters. [Link]
-
Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 763-773. [Link]
-
Lepikhina, A., Bakulina, O., Dar'in, D., & Krasavin, M. (2016). The first solvent-free synthesis of privileged γ- and δ-lactams via the Castagnoli–Cushman reaction. RSC Advances, 6(89), 86321-86329. [Link]
-
Krasavin, M., et al. (2016). The first solvent-free synthesis of privileged gamma- and delta-lactams via the Castagnoli-Cushman reaction. ResearchGate. [Link]
-
Bayles, T., & Guillou, C. (2022). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. ResearchGate. [Link]
-
Avramenko, M., et al. (2024). Seven and more membered cyclic anhydrides in the Castagnoli-Cushman Reaction. ChemRxiv. [Link]
-
Various Authors. (2022). The Castagnoli–Cushman Reaction. OUCI. [Link]
-
Guranova, N., et al. (2022). Synthesis of γ-Sultam-Annelated δ-Lactams via the Castagnoli–Cushman Reaction of Sultam-Based Dicarboxylic Acids. The Journal of Organic Chemistry, 87(3), 1844-1853. [Link]
-
Alcaide, B., Almendros, P., & Ramiro-Alcobendas, J. L. (2023). The Castagnoli–Cushman Reaction. Semantic Scholar. [Link]
-
Howard, S. Y., et al. (2021). Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. ResearchGate. [Link]
-
Krasavin, M., et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). National Center for Biotechnology Information. [Link]
-
Guranova, N., et al. (2020). New reagent space and new scope for the Castagnoli–Cushman reaction of oximes and 3-arylglutaconic anhydrides. Organic & Biomolecular Chemistry, 18(45), 9248-9258. [Link]
-
Krasavin, M., et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Taylor & Francis Online. [Link]
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strategies to improve the diastereoselectivity of 5-oxopyrrolidine synthesis
Answering the call of synthetic and medicinal chemists, this Technical Support Center provides a comprehensive guide to mastering the diastereoselective synthesis of 5-oxopyrrolidines (also known as γ-lactams). As a Senior Application Scientist, my goal is to translate complex stereochemical concepts into actionable, field-proven strategies to elevate your research. This guide moves beyond simple protocols to explain the underlying principles that govern stereocontrol, empowering you to troubleshoot effectively and innovate rationally.
Frequently Asked Questions (FAQs): The Fundamentals of Diastereocontrol
This section addresses foundational concepts essential for planning and executing a diastereoselective 5-oxopyrrolidine synthesis.
Question 1: What are the primary factors governing diastereoselectivity in 5-oxopyrrolidine synthesis?
Answer: Diastereoselectivity in these syntheses is fundamentally a battle of transition states. The diastereomeric ratio (d.r.) of your product is a direct reflection of the energy difference between the competing pathways leading to each diastereomer. A low d.r. signifies a small energy difference.[1][2] The key to improving selectivity is to modify the reaction to amplify this energy difference. This control is typically exerted through three main avenues:
-
Substrate Control: The inherent chirality of your starting materials directs the stereochemical outcome. Bulky substituents or chiral auxiliaries on the substrate can sterically block one face of the molecule, forcing an incoming reagent to attack from the less hindered side.[1][3]
-
Reagent/Catalyst Control: The choice of reagents or catalysts is critical.[1] Chiral catalysts can create a chiral environment around the substrate, while the steric bulk and electronic properties of achiral reagents (e.g., reducing agents) can dramatically influence facial selectivity.[3]
-
Reaction Conditions: Parameters like temperature and solvent are powerful, yet often underestimated, tools.[1] Lowering the temperature can enhance selectivity by making the reaction more sensitive to small energy differences between transition states.[1][2] The solvent can influence the conformation of both the substrate and the transition state, thereby altering the diastereomeric outcome.[1]
Question 2: How do I choose between different synthetic strategies to obtain a specific diastereomer?
Answer: The optimal strategy depends on the desired stereochemical outcome (e.g., cis vs. trans substitution) and the complexity of the target molecule. Key approaches include:
-
Cycloaddition Reactions: [3+2] cycloadditions using azomethine ylides are exceptionally powerful for constructing the pyrrolidine ring, often with high stereocontrol, capable of generating multiple stereocenters in a single step.[4][5][6]
-
Multicomponent Reactions (MCRs): These reactions construct complex molecules from three or more starting materials in a single operation. For instance, a Yb(OTf)₃-catalyzed three-component reaction can yield highly substituted pyrrolidines with good to excellent diastereoselectivity.[2][7]
-
Intramolecular Cyclizations: Cyclization of a suitably substituted acyclic precursor is a common and effective strategy. The stereocenters present in the acyclic chain can effectively direct the stereochemistry of the newly formed ring.
-
Mannich-type Reactions: The reaction of imines with cyclic anhydrides, such as substituted succinic or glutaric anhydrides, is a robust method for creating densely functionalized γ-lactams, often with high diastereoselectivity.[8][9]
Troubleshooting Guide: Low Diastereomeric Ratio (d.r.)
This section provides a systematic approach to diagnosing and solving one of the most common challenges in stereoselective synthesis.
Problem: My reaction is producing the desired 5-oxopyrrolidine, but with a low diastereomeric ratio (e.g., close to 1:1). How can I improve the selectivity?
A low d.r. is a clear indicator that the energy barrier for the formation of both diastereomers is very similar. The following workflow provides a logical sequence of steps to enhance the energy difference between the competing transition states.
Caption: Troubleshooting workflow for low diastereoselectivity.
Step 1: Modify Reaction Conditions
This is the most straightforward and cost-effective starting point.
-
Lower the Reaction Temperature: This is the first variable to adjust. Reducing the temperature from room temperature to 0 °C, -20 °C, or even -78 °C can significantly amplify the small energy differences between diastereomeric transition states, favoring the lower-energy pathway.[1][2]
-
Screen Solvents: The polarity and coordinating ability of the solvent can influence the substrate's ground-state conformation and the transition state's stability.[1] Experiment with a range of solvents, from non-polar (e.g., Toluene, Hexane) to polar aprotic (e.g., THF, CH₂Cl₂) and polar protic (e.g., MeOH, EtOH), if the reaction chemistry allows.
Step 2: Vary the Reagent or Catalyst
If adjusting conditions is insufficient, focus on the core reagents that control bond formation.
-
Lewis Acids: In reactions involving carbonyls or imines, Lewis acids can create a rigid, chelated transition state that enhances facial bias.[1] The choice of Lewis acid is critical. A bulkier Lewis acid may provide better steric differentiation.
-
Reducing Agents: For diastereoselective reductions of ketones, the steric bulk of the hydride source is paramount.
-
Catalyst System: In catalytic reactions, such as [3+2] cycloadditions, modifying the catalyst can improve selectivity. This may involve changing the metal (e.g., Ir, Rh, Yb) or, more commonly, the chiral ligand bound to the metal.[4][5][11]
Data Snapshot: Effect of Reagents on Diastereoselectivity
The following table provides representative data on how reagent choice can impact the diastereomeric ratio in pyrrolidine synthesis.
| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Reference |
| Reduction of Ketone | (S)-3-Acetyl-1-Boc-pyrrolidine | NaBH₄ | ~1:1 | [1] |
| Reduction of Ketone | (S)-3-Acetyl-1-Boc-pyrrolidine | L-Selectride® | >95:5 | [3] |
| Multicomponent Reaction | Phenyldihydrofuran, N-tosyl imino ester | TiCl₄ (1.2 equiv) | 90:10 | [10] |
| Multicomponent Reaction | Phenyldihydrofuran, N-tosyl imino ester | TiCl₄ (4.2 equiv) | >99:1 (single diastereomer) | [10] |
| Imine-Anhydride Reaction | Chiral Imine + Cyanosuccinic Anhydride | (R)-Phenylglycinol auxiliary | 74:26 to 81:19 | [8] |
Step 3: Modify the Substrate Structure
Altering the substrate itself can provide powerful steric direction.
-
Protecting Groups: The size of the protecting group on the pyrrolidine nitrogen (or other functional groups) can dramatically influence the steric environment.[2] Increasing the steric bulk of a protecting group (e.g., from Boc to Cbz or a bulkier custom group) can enhance facial differentiation.[4][5]
-
Chiral Auxiliaries: If your substrate is achiral, introducing a removable chiral auxiliary is a classic and highly effective strategy. The auxiliary controls the stereochemistry of the reaction and is then cleaved to reveal the desired enantiopure product.
Step 4: Re-evaluate the Synthetic Strategy
If the above modifications fail, the chosen synthetic route may be inherently poorly selective for your specific target. Consider fundamentally different approaches, such as enzymatic C-H amidation, which can provide access to γ-lactams with high enantioselectivity via novel bond disconnections.[12]
Experimental Protocol: Lewis Acid-Catalyzed Diastereoselective Synthesis
This protocol provides a general methodology for a TiCl₄-catalyzed multicomponent reaction to synthesize a highly substituted pyrrolidine, adapted from literature procedures.[10]
Objective: To achieve high diastereoselectivity in the synthesis of a functionalized pyrrolidine via a one-pot, three-component reaction.
Materials:
-
Optically active phenyldihydrofuran (1.0 equiv)
-
N-tosyl imino ester (1.1 equiv)
-
Enolsilane (1.2 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (4.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Standard glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the optically active phenyldihydrofuran (1.0 equiv) and the N-tosyl imino ester (1.1 equiv).
-
Solvent Addition: Add anhydrous CH₂Cl₂ via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the TiCl₄ solution (4.2 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Nucleophile Addition: Add the enolsilane (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR and/or ¹³C NMR spectroscopy.[10]
Caption: Experimental workflow for a Lewis Acid-catalyzed synthesis.
References
-
Stanley, E. J., & Sibi, M. P. (2008). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 130(32), 10041–10043. Available from: [Link]
-
Stanley, E. J., & Sibi, M. P. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Retrieved from [Link]
-
Sukhorukov, A. (2021). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. Retrieved from [Link]
-
Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 980. Available from: [Link]
-
Reddy, R. P., et al. (2006). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 8(20), 4473–4476. Available from: [Link]
-
Tu, S., et al. (2018). Pseudo-Five-Component Reaction for Diastereoselective Synthesis of Butterfly Shaped Bispiro[Oxindole-Pyrrolidine]s. ResearchGate. Retrieved from [Link]
-
France, S., et al. (2004). Stereoselective Synthesis of γ-Lactams from Imines and Cyanosuccinic Anhydrides. Organic Letters, 6(2), 181–184. Available from: [Link]
- Various Authors. (n.d.).
-
Vitale, M., & Pihko, P. M. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(1), 10–23. Available from: [Link]
-
France, S., et al. (2005). Diastereoselective Synthesis of γ- and δ-Lactams from Imines and Sulfone-Substituted Anhydrides. The Journal of Organic Chemistry, 70(1), 16–23. Available from: [Link]
-
Synfacts. (2005). Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines. Synfacts, 2005(03), 0325–0325. Available from: [Link]
-
Tyagi, V., et al. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Nature Chemistry, 12(12), 1146–1154. Available from: [Link]
-
Wang, T., et al. (2022). Enantioselective Synthesis of α-Alkenylated γ-Lactam Enabled by Ni-Catalyzed 1,4-Arylcarbamoylation of 1,3-Dienes. CCS Chemistry. Available from: [Link]
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Technical Support Center: Overcoming Poor Aqueous Solubility of Carboxylic Acid Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for the common challenge of poor aqueous solubility of carboxylic acid-containing compounds. As a senior application scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Step-by-Step Solutions
This section provides a structured approach to diagnosing and resolving solubility issues with your carboxylic acid compound.
Issue 1: My carboxylic acid compound has precipitated out of my aqueous buffer. What should I do first?
The first step is to understand the relationship between pH and the ionization state of your compound. Carboxylic acids are weak acids and their solubility is highly dependent on pH.[1][2][3][4]
Root Cause Analysis: The Role of pKa and pH
A carboxylic acid (R-COOH) exists in equilibrium with its deprotonated, anionic form (R-COO⁻). The pKa is the pH at which the protonated and deprotonated forms are present in equal concentrations.
-
Below the pKa: The protonated, uncharged form (R-COOH) dominates. This form is generally less water-soluble due to its reduced ability to form favorable interactions with polar water molecules.
-
Above the pKa: The deprotonated, charged carboxylate form (R-COO⁻) is predominant. This ionized form is significantly more water-soluble.[1][3]
A good rule of thumb is that for sufficient solubility, the pH of the solution should be at least 1.5 to 2 units above the pKa of the carboxylic acid.[5]
Immediate Action Plan:
-
Determine the pKa of your compound: This can be found through literature searches for similar structures, predicted using software (e.g., ACD/Labs, ChemAxon), or determined experimentally via potentiometric titration. The pKa of most simple carboxylic acids is around 5.[6]
-
Adjust the pH of your solution: Increase the pH of your aqueous buffer to be at least 2 units above the pKa. Use a suitable base (e.g., NaOH, KOH, or a basic buffer like phosphate or borate) for this adjustment. This will shift the equilibrium towards the more soluble carboxylate form.[1][3]
Issue 2: pH adjustment alone is not sufficient to achieve the desired concentration. What are my next steps?
If pH modification is insufficient, more advanced formulation strategies are necessary. These can be broadly categorized into chemical and physical modifications.[7]
Strategy 1: Salt Formation
Converting the carboxylic acid into a salt is a common and highly effective method to dramatically increase aqueous solubility and dissolution rate.[8][9][10]
-
Principle of Causality: Salt formation replaces the hydrogen bond of the carboxylic acid with a strong ionic interaction with a counterion.[8] This creates a more polar, water-soluble species. Common counterions for acidic drugs include sodium, potassium, and calcium.[5]
-
Experimental Protocol: Small-Scale Salt Screening
-
Dissolve a known amount of your carboxylic acid in a suitable organic solvent (e.g., ethanol, methanol).
-
In a separate vial, prepare a solution of the chosen base (e.g., sodium hydroxide, potassium hydroxide) in the same solvent, typically at an equimolar concentration to the acid.
-
Slowly add the basic solution to the acidic solution while stirring.
-
If a precipitate forms, this is likely the salt. The solid can be isolated by filtration, washed with a small amount of cold solvent, and dried.
-
If no precipitate forms, the salt may be soluble in the reaction solvent. In this case, the solvent can be removed under reduced pressure to obtain the solid salt.
-
Confirm salt formation using analytical techniques such as NMR, FTIR, or DSC.
-
Determine the aqueous solubility of the newly formed salt.
-
Strategy 2: Utilization of Solubilizing Excipients
Excipients can be used to increase the solubility of your compound through various mechanisms.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble molecules, or parts of molecules, forming inclusion complexes that have enhanced aqueous solubility.[11][13][]
-
Mechanism of Action: The hydrophobic portion of your carboxylic acid compound can be included within the cyclodextrin cavity, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[11][12][]
-
Experimental Protocol: Cyclodextrin Complexation
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[11][15]
-
Prepare a stock solution of the cyclodextrin in your desired aqueous buffer.
-
Add an excess of your carboxylic acid compound to the cyclodextrin solution.
-
Stir the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved compound.
-
Analyze the concentration of your compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the extent of solubility enhancement.
-
The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a poorly soluble drug by reducing the polarity of the aqueous environment.[16][17]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.
-
Considerations: While effective, high concentrations of co-solvents can sometimes lead to toxicity or affect the stability of the compound. It is crucial to evaluate the tolerability of the chosen co-solvent in your specific application.[16]
Strategy 3: Physical Modifications
Altering the solid-state properties of your compound can also lead to significant improvements in solubility and dissolution rate.
This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[18][19][20][21][22]
-
Principle of Causality: The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to increased apparent solubility and a faster dissolution rate.[21] The polymer carrier helps to stabilize the amorphous drug and prevent recrystallization.
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and high molecular weight polyacrylic acid excipients are often used.[21][23][24]
-
Preparation Methods: Common methods include spray drying and hot-melt extrusion.[22]
A cocrystal is a multi-component crystal in which the drug and a coformer are held together by non-covalent interactions, typically hydrogen bonding.[25][26]
-
Mechanism of Action: By selecting an appropriate coformer, it is possible to create a new crystal lattice with more favorable interactions with water, leading to improved solubility.[27][28][29] Carboxylic acids are excellent candidates for forming cocrystals, often with coformers that are also carboxylic acids or other hydrogen bond donors/acceptors.[25]
FAQs: Quick Answers to Common Questions
Q1: How do I choose the right strategy for my specific compound? The choice of strategy depends on several factors, including the physicochemical properties of your compound (pKa, logP), the desired concentration, the intended application (e.g., in vitro assay vs. in vivo formulation), and regulatory considerations. A tiered approach is often best, starting with simpler methods like pH adjustment before moving to more complex formulation strategies.
Q2: What is the difference between kinetic and thermodynamic solubility?
-
Kinetic solubility is the concentration of a compound that dissolves in a given time under specific, non-equilibrium conditions. It is often measured in high-throughput screening by adding a concentrated DMSO stock of the compound to an aqueous buffer.[30][31][32]
-
Thermodynamic solubility is the true equilibrium solubility of a compound, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours).[30][31] This is considered the "gold standard" for solubility measurement.
Q3: Can increasing the temperature improve the solubility of my carboxylic acid? For most solid solutes, solubility increases with temperature.[33] However, this effect can be variable and should be determined experimentally. For some compounds, the effect of temperature on solubility can be significant.[2] Be mindful that elevated temperatures can also accelerate the degradation of your compound.
Q4: Are there any potential downsides to salt formation? While generally effective, salt formation can sometimes lead to issues such as hygroscopicity (the tendency to absorb moisture from the air), which can affect the physical and chemical stability of the compound.[10][34] Additionally, the common ion effect can suppress the dissolution of a salt in certain media.[9][10]
Q5: Where can I find information on suitable excipients for my formulation? Several resources are available, including the FDA's Inactive Ingredient Database, pharmaceutical excipient handbooks, and technical literature from excipient suppliers.[23][24][35][36]
Data and Visualization Corner
Table 1: pH-Dependent Solubility of a Model Carboxylic Acid (Ibuprofen)
| pH | Predominant Species | Aqueous Solubility (mg/mL) |
| 2.0 | R-COOH (Neutral) | ~0.02 |
| 4.5 (pKa) | 50% R-COOH, 50% R-COO⁻ | ~0.5 |
| 7.4 | R-COO⁻ (Ionized) | >20 |
Data is illustrative and compiled from general knowledge of ibuprofen's properties.
Diagrams
pH-Dependent Ionization of a Carboxylic Acid
Caption: Equilibrium between the protonated and deprotonated forms of a carboxylic acid.
Solubility Enhancement Workflow
Caption: A decision tree for selecting a solubility enhancement strategy.
Mechanism of Cyclodextrin Inclusion Complex
Caption: Formation of a water-soluble inclusion complex.
References
-
Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs. (n.d.). PubMed. Retrieved from [Link]
- Frank, K. J., Rosenblatt, K. M., Westedt, U., Hölig, P., Rosenberg, J., Mägerlein, M., Fricker, G., & Brandl, M. (2012). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(11), 875-883.
- Loftsson, T., & Brewster, M. E. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(10), 2035.
- Thakur, D., Kumar, P., & Kumar, K. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. World Journal of Pharmacy and Pharmaceutical Sciences, 9(4), 173-187.
- Saffoon, N., Uddin, R., Huda, N. H., & Sutradhar, K. B. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 1062-1099.
- Singh, A., Van den Mooter, G. (2016). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 7(5), 1846-1861.
- Kim, D. H., Lee, S. H., & Park, J. H. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
-
Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023, July 11). Brainly.com. Retrieved from [Link]
- Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34.
- Kubota, Y., & Kimura, S. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 25(1), 543.
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1993). Journal of Pharmaceutical Sciences, 82(1), 48-52.
- Zhang, Y., Wang, J., Zhang, Y., Wang, Y., Zhang, J., & Zhang, J. (2022). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Molecules, 27(12), 3788.
-
Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved from [Link]
- Remenar, J. F., Morissette, S. L., & Peterson, M. L. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. Journal of Pharmaceutical Sciences, 100(2), 525-537.
-
Strickley, R. G. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]
- Kumar, L., & Sharma, P. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 54-60.
- Kumar, S. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics, 8(5), 100-106.
- Avdeef, A. (2001). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Pharmaceutical Development and Technology, 6(3), 337-345.
- Mohammed, A. R., & Al-kassas, R. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
- Kumar, L., & Sharma, P. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 106(11), 3149-3162.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
pH Modifier Excipients. (n.d.). CD Formulation. Retrieved from [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]
- Technical Support Center: Troubleshooting Low Solubility of a New Antidiabetic Drug Candid
-
How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. Retrieved from [Link]
- Al-Obaidi, H., & Al-Badri, J. (2020). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Pharmaceutics, 12(5), 449.
- Zhang, Y., Wang, J., Zhang, Y., Wang, Y., Zhang, J., & Zhang, J. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Molecules, 29(12), 2826.
- Good, D. J., & Rodríguez-Hornedo, N. (2009). Mechanistic basis of cocrystal dissolution advantage. Crystal Growth & Design, 9(5), 2252-2264.
- Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Doctoral dissertation, University of California, Berkeley).
-
Solubilizing Excipients Guide. (n.d.). Scribd. Retrieved from [Link]
-
Overcoming the Challenge of Poor Drug Solubility. (n.d.). Contract Pharma. Retrieved from [Link]
-
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014, December 1). ResearchGate. Retrieved from [Link]
- Medina-Paz, A., & Quirino, J. P. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 969.
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Drug Development & Delivery. Retrieved from [Link]
- Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (No. LBL-31996). Lawrence Berkeley Lab.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499.
-
Understanding the pKa of Carboxyl Groups: A Deep Dive. (2025, December 19). Oreate AI Blog. Retrieved from [Link]
-
Using atomic charges to describe the pKa of carboxylic acids. (n.d.). ChemRxiv. Retrieved from [Link]
-
Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved from [Link]
-
4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Solubilizer Excipients. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
-
Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (2025, August 7). ResearchGate. Retrieved from [Link]
-
The pKa in Organic Chemistry. (n.d.). Chemistry Steps. Retrieved from [Link]
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(2), 1-8.
Sources
- 1. brainly.com [brainly.com]
- 2. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rjpdft.com [rjpdft.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 15. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin [mdpi.com]
- 16. longdom.org [longdom.org]
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- 18. Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jddtonline.info [jddtonline.info]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. scispace.com [scispace.com]
- 23. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 24. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 25. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanistic basis of cocrystal dissolution advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
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- 33. ascendiacdmo.com [ascendiacdmo.com]
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- 36. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technisches Support-Center: Stabilitätsprobleme von 5-Phenylpyrrolidin-3-carbonsäure unter sauren Bedingungen
Answering in German, as requested by the user.
Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 5-Phenylpyrrolidin-3-carbonsäure und ihren Derivaten arbeiten. Unser Ziel ist es, Ihnen fundierte Einblicke und praktische Lösungen für Stabilitätsprobleme zu bieten, die bei Experimenten unter sauren Bedingungen auftreten können. Als erfahrene Anwendungswissenschaftler verstehen wir die Notwendigkeit, nicht nur Protokolle bereitzustellen, sondern auch die zugrunde liegenden wissenschaftlichen Prinzipien zu erläutern.
Abschnitt 1: FAQs: Die wissenschaftliche Grundlage der Instabilität
In diesem Abschnitt befassen wir uns mit den grundlegenden Fragen zur chemischen Stabilität dieser Molekülklasse. Das Verständnis des „Warum“ ist der erste Schritt zur Lösung experimenteller Herausforderungen.
F1: Was ist das Hauptstabilitätsproblem für 5-Oxo-1-phenylpyrrolidin-3-carbonsäure unter sauren Bedingungen?
Die primäre Sorge ist die säurekatalysierte Hydrolyse des internen Amidrings (Lactam).[1][2] Das Pyrrolidinon-Gerüst, das in vielen synthetischen Varianten wie 5-Oxo-1-phenylpyrrolidin-3-carbonsäure vorkommt, enthält eine Lactam-Bindung.[3][4] Diese Amidbindung ist anfällig für einen hydrolytischen Aufbruch in Gegenwart von Säure und Wasser, was zur Ringöffnung und zur Bildung eines neuen Moleküls führt, wodurch die beabsichtigte biologische Aktivität und die Quantifizierung des ursprünglichen Moleküls beeinträchtigt werden.
F2: Welcher Mechanismus liegt der säurekatalysierten Lactamhydrolyse zugrunde?
Der Mechanismus verläuft in mehreren Schritten, analog zur Hydrolyse von Estern und anderen Amiden.[5][6]
-
Protonierung des Carbonylsauerstoffs: Der erste Schritt ist die Protonierung des Carbonylsauerstoffs des Lactams.[1][5] Dies ist der bevorzugte Ort der Protonierung gegenüber dem Stickstoff, da das freie Elektronenpaar des Stickstoffs in die Resonanz mit der Carbonylgruppe involviert ist. Diese Protonierung erhöht die Elektrophilie des Carbonylkohlenstoffs erheblich.
-
Nukleophiler Angriff durch Wasser: Ein Wassermolekül, das als schwaches Nukleophil fungiert, greift den nun hochgradig elektrophilen Carbonylkohlenstoff an.
-
Protonentransfer: Es folgen Protonentransferschritte, die die Aminogruppe in eine gute Abgangsgruppe (-NH2+) umwandeln.
-
Ringöffnung: Die Eliminierung der protonierten Aminogruppe führt zum Aufbrechen der C-N-Bindung und zur Öffnung des Pyrrolidinonrings.
-
Deprotonierung: Eine abschließende Deprotonierung führt zur Bildung des Carbonsäureprodukts.
Unter sauren Bedingungen wird das freigesetzte Amin protoniert, was die Rückreaktion verhindert und die Hydrolyse praktisch irreversibel macht.[1]
Abbildung 2: Workflow zur Fehlerbehebung bei Stabilitätsproblemen.
Problem 1: Ich sehe unerwartete Peaks in meiner HPLC/LC-MS-Analyse, die mit der Zeit zu wachsen scheinen.
-
Mögliche Ursache: Dies ist ein klassisches Anzeichen für den Abbau Ihrer Ausgangsverbindung in der Probenlösung oder in der mobilen Phase. Der saure Charakter Ihres Probenverdünnungsmittels oder Ihrer mobilen Phase katalysiert wahrscheinlich die Hydrolyse des Lactamrings.
-
Lösungsschritte:
-
Überprüfen Sie den pH-Wert: Messen Sie den pH-Wert Ihrer mobilen Phase und Ihres Probenverdünnungsmittels. Wenn er stark sauer ist (z. B. pH < 3), sollten Sie eine weniger saure mobile Phase in Betracht ziehen, die dennoch eine gute Chromatographie ermöglicht (z. B. mit Ameisensäure anstelle von Trifluoressigsäure, falls anwendbar).
-
Führen Sie eine Stabilitätsstudie der Lösung durch: Bereiten Sie Ihre Probe im Verdünnungsmittel vor und injizieren Sie sie in regelmäßigen Abständen (z. B. 0, 2, 4, 8, 24 Stunden) in das HPLC-System, während Sie die Probe auf dem Autosampler bei kontrollierter Temperatur belassen. Ein Anstieg des Verunreinigungpeaks bei gleichzeitigem Abfall des Hauptpeaks bestätigt die Instabilität in der Lösung.
-
Bestätigen Sie die Identität des Abbauprodukts: Führen Sie eine gezielte forcierte Degradationsstudie durch (siehe Protokoll 1 unten). Vergleichen Sie die Retentionszeit des in der Stressstudie erzeugten Peaks mit dem unerwarteten Peak in Ihren Proben. Dies bestätigt, dass es sich bei der Verunreinigung um ein Hydrolyseprodukt handelt.
-
Problem 2: Meine Wiederfindungsraten sind gering und inkonsistent, insbesondere nach der Probenvorbereitung aus komplexen Matrices.
-
Mögliche Ursache: Ihre Verbindung könnte während der Extraktions- oder Lagerungsschritte abgebaut werden, insbesondere wenn saure Bedingungen zur Proteinfällung oder Extraktion verwendet werden.
-
Lösungsschritte:
-
Neutralisieren Sie sofort: Wenn ein saurer Schritt unvermeidlich ist (z. B. Proteinfällung mit Säure), neutralisieren Sie die Probe so schnell wie möglich nach Abschluss des Schrittes mit einer Base (z. B. Ammoniumhydroxid oder einer Pufferlösung), um die weitere Hydrolyse zu stoppen. Dieser Schritt ist entscheidend, um die Reaktion vor der Analyse abzubrechen und ein genaues Bild des Abbaus zu einem bestimmten Zeitpunkt zu erhalten. [7] 2. Kontrollieren Sie die Temperatur: Führen Sie alle Probenvorbereitungsschritte bei niedrigen Temperaturen (z. B. auf Eis) durch, um die Abbauraten zu verlangsamen.
-
Bewerten Sie die Lagerungsstabilität: Lagern Sie verarbeitete Probenextrakte bei verschiedenen Temperaturen (-20°C, 4°C) und analysieren Sie sie über die Zeit, um sichere Lagerungsbedingungen zu ermitteln. Vermeiden Sie die Lagerung in sauren Lösungen für längere Zeit.
-
Problem 3: Die Ergebnisse meiner biologischen Assays sind nicht reproduzierbar.
-
Mögliche Ursache: Wenn Ihr Assay-Medium sauer ist, könnte Ihre Verbindung während der Inkubationszeit des Assays abgebaut werden. Dies führt zu einer geringeren effektiven Konzentration des aktiven Wirkstoffs, als ursprünglich zugegeben wurde, was zu variablen Ergebnissen führt.
-
Lösungsschritte:
-
Bewerten Sie die Stabilität im Assay-Puffer: Inkubieren Sie Ihre Verbindung im Assay-Puffer unter den exakten Assay-Bedingungen (Zeit, Temperatur). Entnehmen Sie zu verschiedenen Zeitpunkten Aliquots und quantifizieren Sie die verbleibende Ausgangsverbindung mittels HPLC.
-
Erwägen Sie eine pH-Anpassung: Wenn ein signifikanter Abbau festgestellt wird, prüfen Sie, ob der pH-Wert des Assay-Puffers angepasst werden kann, ohne die biologische Relevanz des Assays zu beeinträchtigen.
-
Verkürzen Sie die Inkubationszeit: Wenn möglich, verkürzen Sie die Inkubationszeiten, um den Abbau zu minimieren.
-
Abschnitt 3: Experimentelle Protokolle
Diese Protokolle bieten detaillierte, schrittweise Anleitungen für die Durchführung von Schlüssel-Experimenten zur Untersuchung der Stabilität.
Protokoll 1: Durchführung einer forcierten Degradationsstudie (Säurehydrolyse)
Dieses Protokoll entspricht den ICH-Richtlinien (International Council for Harmonisation) für Stresstests. [7][8]Ziel ist es, absichtlich einen geringfügigen Abbau (typischerweise 5-20 %) zu induzieren, um den Abbauweg zu identifizieren und die Spezifität der Analysemethode zu validieren. [9][10]
Abbildung 3: Allgemeiner Workflow für eine forcierte Degradationsstudie.
Materialien:
-
5-Phenylpyrrolidin-3-carbonsäure-Derivat
-
0.1 M Salzsäure (HCl)
-
0.1 M Natriumhydroxid (NaOH)
-
Lösungsmittel (z.B. Methanol oder Acetonitril/Wasser-Mischung)
-
Heizblock oder Wasserbad mit Temperaturregelung
-
Volumetrische Kolben und Pipetten
-
HPLC-System mit UV- oder MS-Detektor
Verfahren:
-
Vorbereitung: Bereiten Sie eine Stammlösung Ihrer Verbindung mit bekannter Konzentration (z. B. 1 mg/ml) in einem geeigneten Lösungsmittel vor.
-
Stress-Bedingungen: In einem volumetrischen Kolben mischen Sie ein Aliquot der Stammlösung mit 0.1 M HCl. Die endgültige Säurekonzentration und die Konzentration des Wirkstoffs sollten an die Reaktivität des Moleküls angepasst werden.
-
Inkubation: Platzieren Sie die Proben in einem Heizblock bei einer erhöhten Temperatur (z. B. 60°C). Schützen Sie die Proben vor Licht, um photolytischen Abbau auszuschließen.
-
Probenahme: Entnehmen Sie zu vordefinierten Zeitpunkten (z. B. 2, 4, 8, 24 Stunden) Aliquots aus der Stressprobe.
-
Neutralisation: Stoppen Sie die Reaktion sofort, indem Sie das Aliquot mit einer äquimolaren Menge 0.1 M NaOH neutralisieren. Dies ist ein entscheidender Schritt, um die Reaktion zu einem genauen Zeitpunkt zu beenden.
-
Analyse: Verdünnen Sie die neutralisierte Probe auf eine für die HPLC-Analyse geeignete Konzentration und injizieren Sie sie.
-
Kontrollen: Bereiten Sie eine Kontrollprobe vor, die bei denselben Bedingungen, aber ohne Säure inkubiert wird, um thermischen Abbau vom Säureabbau zu unterscheiden.
Protokoll 2: Entwicklung einer stabilitätsanzeigenden HPLC-UV-Methode
Eine stabilitätsanzeigende Methode ist eine validierte analytische Methode, die die Abnahme des aktiven pharmazeutischen Wirkstoffs aufgrund von Abbau genau und präzise quantifizieren kann. [11] Ziel: Trennung des Peaks der Ausgangsverbindung von allen abbauproduktbezogenen Peaks und Verunreinigungen.
Schritte zur Entwicklung:
-
Säulenauswahl: Beginnen Sie mit einer C18-Säule, die eine gute Retention für hydrophobe Moleküle wie 5-Phenylpyrrolidin-3-carbonsäure bietet.
-
Mobile Phase:
-
Verwenden Sie eine Mischung aus einem wässrigen Puffer (oder Wasser mit Säuremodifikator) und einem organischen Lösungsmittel (Acetonitril oder Methanol).
-
Beginnen Sie mit einem sauren Modifikator wie 0,1% Ameisensäure, um eine gute Peakform für die Carbonsäure zu gewährleisten. [12] * Entwickeln Sie eine Gradientenelution (z. B. von 10 % auf 90 % organisches Lösungsmittel über 15 Minuten), um alle Verbindungen mit unterschiedlichen Polaritäten zu eluieren.
-
-
Detektion: Stellen Sie den UV-Detektor auf die maximale Absorptionswellenlänge (λmax) Ihrer Verbindung ein, um die Empfindlichkeit zu maximieren. Wenn keine starken Chromophore vorhanden sind, kann eine Derivatisierung oder der Einsatz von Massenspektrometrie (LC-MS) erforderlich sein. [13][14]4. Optimierung und Validierung:
-
Injizieren Sie eine Mischung aus Ihrer gestressten (säurehydrolysierten) und nicht gestressten Probe.
-
Passen Sie den Gradienten, die Flussrate und die Temperatur an, um eine Basislinientrennung (Auflösung > 2) zwischen dem Hauptpeak und dem nächstgelegenen Abbauproduktpeak zu erreichen.
-
Führen Sie eine Peak-Reinheitsanalyse mit einem Diodenarray-Detektor (DAD) durch, um sicherzustellen, dass der Peak der Ausgangsverbindung in den gestressten Proben nicht mit anderen Peaks koeluiert.
-
Abschnitt 4: Datendarstellung
Die übersichtliche Zusammenfassung quantitativer Daten ist für die Interpretation und Berichterstattung von entscheidender Bedeutung.
Tabelle 1: Beispielhafte Zusammenfassung der Daten aus einer forcierten Degradationsstudie
| Zeit (Stunden) | Bedingung | Wirkstoffkonzentration (µg/ml) | Fläche des Abbauprodukts (AU*s) | % Abbau |
| 0 | 0.1 M HCl, 60°C | 100.5 | 150 | 0.0% |
| 4 | 0.1 M HCl, 60°C | 94.8 | 6,850 | 5.7% |
| 8 | 0.1 M HCl, 60°C | 89.2 | 12,980 | 11.2% |
| 24 | 0.1 M HCl, 60°C | 78.1 | 25,750 | 22.3% |
| 24 | Kontrolle (H₂O), 60°C | 99.9 | 180 | 0.6% |
Diese Tabelle zeigt einen klaren Trend des Abbaus über die Zeit unter sauren Bedingungen, während die Kontrollprobe relativ stabil bleibt, was die säurekatalysierte Hydrolyse als primären Abbauweg bestätigt.
Abschnitt 5: Referenzen
-
Mechanism of amide hydrolysis. (2019). YouTube. [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]
-
König, G., et al. (2006). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B. [Link]
-
University of Calgary. (n.d.). Ch20: Amide hydrolysis. University of Calgary. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Montanari, S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
-
Lin, Y.-P., et al. (2015). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Journal of Food and Drug Analysis. [Link]
-
Sharma, M. C., & Sharma, S. (2016). Forced degradation studies. MedCrave online. [Link]
-
Not directly cited.
-
Not directly cited.
-
S. Sonawane, et al. (2020). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Not directly cited.
-
Not directly cited.
-
Not directly cited.
-
Not directly cited.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Not directly cited.
-
Hartl, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
-
Not directly cited.
-
Wang, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]
-
Bousquet, E., et al. (1983). Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. Analytical Biochemistry. [Link]
-
Not directly cited.
-
Not directly cited.
-
Not directly cited.
-
Not directly cited.
-
Gein, V. L., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. ajrconline.org [ajrconline.org]
- 11. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Phenylpyrrolidine-3-carboxylic Acid Derivatives
Welcome to the Technical Support Center for the synthesis and scale-up of 5-phenylpyrrolidine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable scaffold. Here, we provide in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions to support your experimental work from bench-scale to pilot plant production.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound derivatives?
A1: The most prevalent and cost-effective starting materials for the synthesis of the pyrrolidine core are itaconic acid and a primary amine, such as a substituted aniline.[1][2][3][4] For the specific synthesis of this compound, a common strategy involves the reaction of a phenyl-substituted amine with a suitable four-carbon building block. Another powerful approach is the [3+2] cycloaddition of azomethine ylides, which allows for the direct construction of the polysubstituted pyrrolidine ring.[5]
Q2: How can I control the stereochemistry at the C3 and C5 positions of the pyrrolidine ring during synthesis?
A2: Achieving high diastereoselectivity is a critical challenge. The stereochemical outcome is often influenced by the choice of catalyst, solvent, and reaction temperature.[6] For instance, in organocatalyzed reactions, the use of chiral pyrrolidine-based catalysts, such as derivatives of (R)-pyrrolidine-3-carboxylic acid, can induce high stereoselectivity.[6][7] The formation of specific diastereomers can also be directed by the substrate itself, especially in reactions involving cyclic intermediates.
Q3: What are the main challenges when scaling up the synthesis of these derivatives from the lab to a pilot plant?
A3: Scaling up presents several challenges, including maintaining consistent reaction yields and purity, managing heat transfer in larger reactors, ensuring efficient mixing of reagents, and handling larger quantities of potentially hazardous materials.[8] The choice of purification method also becomes critical at a larger scale, as chromatography may no longer be economically viable. Crystallization and salt formation are often preferred for large-scale purification.
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes, safety is paramount. Many of the reagents used in these syntheses can be hazardous. For example, when using strong acids or bases as catalysts or for pH adjustments, appropriate personal protective equipment (PPE), such as acid-resistant gloves and safety goggles, is essential. Reactions should be conducted in a well-ventilated fume hood. Before starting any reaction, it is crucial to consult the Safety Data Sheets (SDS) for all reagents and to perform a thorough risk assessment.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound derivatives.
| Problem | Potential Causes | Recommended Solutions |
| Low Reaction Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Degradation of starting materials or product. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. Some reactions may require heating, while others may need to be cooled to prevent side reactions. - Screen different catalysts and catalyst loadings. - Ensure the purity of starting materials and use anhydrous solvents if the reaction is moisture-sensitive. |
| Formation of Side Products | - Competing reaction pathways. - Reaction temperature is too high. - Incorrect stoichiometry of reagents. | - Adjust the reaction conditions (temperature, solvent, catalyst) to favor the desired pathway. - Lowering the reaction temperature can often improve selectivity. - Carefully control the addition rate and stoichiometry of the reagents. |
| Poor Diastereoselectivity | - Inappropriate catalyst or solvent. - Reaction temperature not optimized. | - For asymmetric syntheses, screen a variety of chiral catalysts and solvents.[7] - Optimize the reaction temperature, as lower temperatures often lead to higher diastereoselectivity.[6] |
| Difficult Purification | - The product has similar polarity to impurities. - The product is an oil and difficult to crystallize. - Emulsion formation during aqueous workup. | - If column chromatography is challenging, consider converting the carboxylic acid to a salt to facilitate crystallization and purification. - For oily products, try different solvent systems for extraction and consider trituration to induce solidification. - To break emulsions, add brine or a small amount of a different organic solvent. |
Scalable Synthesis Protocol: Synthesis of 1,5-Diphenylpyrrolidine-3-carboxylic Acid
This protocol details a scalable, two-step synthesis of a this compound derivative.
Step 1: Synthesis of N-benzylidene-aniline
Reaction: Benzaldehyde + Aniline → N-benzylidene-aniline + H₂O
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzaldehyde (1.0 eq), aniline (1.0 eq), and toluene (2 mL per gram of benzaldehyde).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to obtain the crude N-benzylidene-aniline, which can be used in the next step without further purification.
Step 2: [3+2] Cycloaddition with Succinic Anhydride
Reaction: N-benzylidene-aniline + Succinic Anhydride → (2S,3S)-1,5-diphenyl-5-oxopyrrolidine-3-carboxylic acid
Procedure:
-
In a dry reaction vessel, dissolve the crude N-benzylidene-aniline (1.0 eq) from the previous step in an anhydrous solvent such as dichloromethane (DCM) or toluene.[9]
-
Add succinic anhydride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.[10]
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[11]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the scalable synthesis of a this compound derivative.
Caption: A workflow for the scalable synthesis of 1,5-diphenyl-5-oxopyrrolidine-3-carboxylic acid.
References
- New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News.
- Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids.
- Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.
- Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids | Request PDF.
- (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH.
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC - NIH.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI.
- Technical Support Center: (R)-Pyrrolidine-3-carboxylic Acid in Stereoselective Synthesis - Benchchem.
- Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications.
- DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate.
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Validation & Comparative
comparative analysis of 5-Phenylpyrrolidine-3-carboxylic acid analogs' biological activity
A Comparative Analysis of the Biological Activity of 5-Phenylpyrrolidine-3-carboxylic Acid Analogs
A Guide for Researchers and Drug Development Professionals
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological systems.[1] Its inherent stereochemistry and the potential for diverse functionalization have led to the development of numerous analogs with activities spanning from antibacterial and anticancer to modulators of neurotransmitter transporters.[2][3][4] This guide provides a comparative analysis of the biological activities of various this compound analogs, offering insights into their structure-activity relationships (SAR), experimental validation, and the underlying mechanisms of action.
Antibacterial and Antimicrobial Activity
Several studies have explored the potential of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives as antibacterial agents. These investigations often involve the synthesis of a series of analogs and their subsequent screening against various bacterial strains.
A key study synthesized a number of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives.[2][5] The antibacterial activity of these compounds was evaluated in vitro against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Pseudomonas aeruginosa). The results indicated that specific substitutions on the pyrrolidine ring were crucial for activity, with compounds 5d, 5e, 5f, and 5g showing moderate to good activity against the tested microbes.[2][5]
Another investigation focused on Claisen products of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, evaluating them for both antimicrobial and antioxidant properties.[6] The antimicrobial activity was assessed using the disc-diffusion method against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. Some of these derivatives exhibited a significant zone of inhibition, suggesting their potential as broad-spectrum antimicrobial agents.[6]
The general workflow for evaluating the antibacterial activity of these analogs is outlined below:
Caption: General workflow for the synthesis and antibacterial evaluation of this compound analogs.
Comparative Data for Antibacterial Activity
| Compound/Analog | Target Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 5d, 5e, 5f, 5g (5-oxo-1-phenyl-4-(substituted methyl)pyrrolidine-3-carboxylic acid derivatives) | S. aureus, B. subtilis, P. aeruginosa | Moderate to good activity | [2][5] |
| Claisen products of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | Gram-positive and Gram-negative bacteria, Fungi | Significant zone of inhibition | [6] |
Anticancer Activity
The this compound scaffold has also been investigated for its anticancer potential. Modifications to the core structure have yielded compounds with promising activity against various cancer cell lines.
A study focused on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells.[3] The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively.[3] This activity was notably higher than that of the standard anticancer drug cytarabine.[3]
Another research effort synthesized a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives bearing azole, diazole, and hydrazone moieties.[7] These compounds were tested for their in vitro anticancer activity, with compounds 18-22 demonstrating the most potent effects against A549 cells.[7] The structure-activity relationship study revealed that hydrazones containing heterocyclic fragments had greater anticancer activity compared to those with aromatic moieties.[7]
The experimental protocol for assessing the in vitro anticancer activity of these analogs typically involves the following steps:
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the treatment period, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Caption: Putative signaling pathway for the anticancer activity of this compound analogs.
Neurological Activity: GABA Uptake Inhibition
A significant area of research for this compound analogs is their activity as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[4][8] GABA is the primary inhibitory neurotransmitter in the central nervous system, and inhibiting its reuptake can potentiate inhibitory neurotransmission, a mechanism relevant to the treatment of epilepsy and other neurological disorders.[4]
Derivatives of proline and pyrrolidine-2-alkanoic acid have been synthesized and evaluated for their affinity to GAT-1 and GAT-3.[9] For instance, (S)-2-pyrrolidineacetic acid derivatives with a 4,4-diphenylbut-3-en-1-yl moiety or a 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue at the nitrogen atom exhibited potent inhibition of the GAT-1 protein with IC₅₀ values of 0.396 µM and 0.343 µM, respectively.[9]
The stereochemistry of the pyrrolidine ring plays a crucial role in the inhibitory potency and selectivity of these analogs. Studies on 4-hydroxypyrrolidine-2-acetic acid derivatives have indicated that a (2S)-configuration at the C-2 position is important for potent inhibition of GAT-1, while a (4R)-configuration at the C-4 position is crucial for potent inhibition of GAT-3.[10]
Comparative Data for GABA Uptake Inhibition
| Compound/Analog | Target | IC₅₀ (µM) | Selectivity | Reference |
| (S)-2-pyrrolidineacetic acid derivative with 4,4-diphenylbut-3-en-1-yl moiety | GAT-1 | 0.396 | - | [9] |
| (S)-2-pyrrolidineacetic acid derivative with 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue | GAT-1 | 0.343 | - | [9] |
| (R)-pyrrolidine-2-acetic acid derivative with 2-[tris(4-methoxyphenyl)methoxy]ethyl residue | GAT-3 | 3.1 | GAT-3:GAT-1 = 20:1 | [9] |
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of this compound analogs are intrinsically linked to their structural features. Key SAR insights from the reviewed literature include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence activity. For instance, in a series of pyrrolidine carboxamides as InhA inhibitors for Mycobacterium tuberculosis, electron-withdrawing groups at the meta-position of the phenyl ring generally led to the best inhibitory activity.[11]
-
Stereochemistry: The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity, particularly for targets that are sensitive to chiral recognition, such as GABA transporters.[10][12] The (R) and (S) enantiomers can exhibit vastly different potencies and selectivities.[12]
-
Modifications at the Carboxylic Acid Group: The carboxylic acid moiety is a common feature in many active analogs and is often crucial for target binding.[13] However, its replacement with other functional groups, such as amides, can lead to compounds with improved pharmacokinetic properties.[13]
-
Substitution on the Pyrrolidine Ring: The introduction of substituents at various positions on the pyrrolidine ring can modulate activity and selectivity. For example, 4-hydroxy substitution in pyrrolidine-2-acetic acid derivatives was found to significantly decrease the inhibitory potency at both GAT-1 and GAT-3 compared to unsubstituted analogs.[10]
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The studies highlighted in this guide demonstrate the broad spectrum of biological activities that can be achieved through strategic chemical modifications. Future research in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic profiles of these promising compounds to translate their in vitro activity into in vivo efficacy. A deeper understanding of their mechanisms of action and the identification of their specific molecular targets will be crucial for the development of the next generation of drugs based on this versatile scaffold.
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Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Semantic Scholar. [Link]
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Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. ResearchGate. [Link]
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Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Semantic Scholar. [Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
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Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. [Link]
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New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. PubMed. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
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Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Semantic Scholar. [Link]
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Identification of Amides as Carboxylic Acid Surrogates for Quinolizidinone-Based M1 Positive Allosteric Modulators. PMC. [Link]
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A Comparative Guide to the Stereochemical Validation of 5-Phenylpyrrolidine-3-carboxylic Acid
In the landscape of contemporary drug discovery, the precise stereochemical configuration of a molecule is not a mere academic detail; it is a critical determinant of pharmacological activity, efficacy, and safety. The pyrrolidine scaffold, a privileged motif in medicinal chemistry, is a testament to this principle.[1] Its rigid structure is a cornerstone in the design of a multitude of bioactive agents. This guide provides a comprehensive comparison of analytical methodologies for the validation of the stereochemistry of 5-Phenylpyrrolidine-3-carboxylic acid, a chiral building block of significant interest. We will delve into the underlying principles of each technique, present supporting experimental data, and offer field-proven insights to guide researchers in making informed decisions for their analytical workflows.
The Imperative of Stereochemical Purity
This compound possesses two stereocenters, giving rise to four possible stereoisomers. The spatial arrangement of the phenyl and carboxylic acid groups dictates the molecule's three-dimensional shape, which in turn governs its interaction with chiral biological targets such as enzymes and receptors. An incorrect stereoisomer can be inactive or, in the worst-case scenario, elicit off-target effects and toxicity. Therefore, rigorous stereochemical validation is a non-negotiable aspect of quality control and regulatory compliance in drug development.
A Comparative Analysis of Validation Techniques
The choice of an analytical technique for stereochemical validation is contingent on several factors, including the stage of drug development, the required level of structural information (relative or absolute configuration), sample availability, and throughput needs. Here, we compare the three most powerful and widely adopted techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.
| Technique | Principle | Advantages | Limitations | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or separation of diastereomeric derivatives on an achiral phase.[2][3] | High sensitivity, excellent for quantitative analysis (enantiomeric excess), high throughput, and applicable to a wide range of compounds.[2] | Does not provide absolute configuration without a known standard, method development can be time-consuming. | Routine quality control, enantiomeric purity assessment, and preparative separation.[4] |
| NMR Spectroscopy | Spatial proximity and through-bond coupling information to determine relative stereochemistry. Chiral solvating or derivatizing agents can be used to differentiate enantiomers.[2][5] | Provides detailed structural information, non-destructive, and can be used to determine relative configuration. | Lower sensitivity compared to HPLC, may require derivatization to resolve enantiomeric signals, and absolute configuration determination is often indirect.[2] | Structural elucidation of novel compounds, confirmation of relative stereochemistry. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms in the crystal lattice.[6] | Provides unambiguous determination of both relative and absolute stereochemistry.[7] | Requires a suitable single crystal of the analyte, which can be challenging to obtain, and is a low-throughput technique. | Definitive structural confirmation of key intermediates and final active pharmaceutical ingredients (APIs). |
In-Depth Methodologies and Experimental Causality
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
Chiral HPLC is often the go-to method for determining the enantiomeric excess (ee) of a chiral compound due to its robustness and sensitivity.[2] The separation can be achieved through two primary strategies: direct and indirect separation.
1. Direct Separation using a Chiral Stationary Phase (CSP)
This is often the preferred approach for its simplicity. The choice of the CSP is critical and is based on the functional groups present in the analyte. For this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points due to their broad applicability in separating a wide range of chiral compounds.[2][3] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Experimental Protocol: Direct Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a suitable initial choice.
-
Mobile Phase Optimization: A systematic screening of mobile phases is crucial. A typical starting point would be a mixture of hexane/isopropanol or heptane/ethanol with a small percentage of a polar modifier like trifluoroacetic acid (TFA) for acidic analytes to improve peak shape.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Injection and Elution: Inject the sample onto the equilibrated column and monitor the elution profile using a UV detector (e.g., at 210 nm or 254 nm).
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
2. Indirect Separation via Chiral Derivatization
In this method, the enantiomers of this compound are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[4] These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (e.g., C18).[4] A widely used CDA for compounds containing amino groups is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[7][8][9]
Experimental Protocol: Indirect Chiral HPLC Separation using Marfey's Reagent
-
Derivatization: React the this compound sample with Marfey's reagent in a suitable solvent (e.g., acetone/water) at a slightly elevated temperature.
-
Quenching: Quench the reaction with an acid (e.g., HCl).
-
Sample Preparation: Dilute the reaction mixture with the mobile phase.
-
Chromatographic Separation: Inject the sample onto a C18 column. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.
-
Detection and Analysis: Monitor the elution of the diastereomers using a UV or mass spectrometry detector. The ratio of the peak areas corresponds to the enantiomeric ratio of the original sample.
Caption: Logical workflow for stereochemical analysis using NMR spectroscopy.
X-ray Crystallography: The Definitive Answer
When an unambiguous determination of the absolute stereochemistry is required, single-crystal X-ray crystallography is the gold standard. [7]This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.
The primary challenge of this method is obtaining a high-quality single crystal suitable for diffraction. This often requires screening a variety of crystallization conditions (solvents, temperature, etc.).
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Dissolve the purified this compound in a suitable solvent or solvent mixture. Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals.
-
Crystal Mounting: Carefully select and mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Conclusion: An Integrated Approach to Stereochemical Validation
The validation of the stereochemistry of this compound is a critical step in its application in drug discovery and development. While chiral HPLC is the workhorse for routine purity assessment, a comprehensive validation strategy often involves an integrated approach. NMR spectroscopy provides invaluable information on the relative stereochemistry, and for definitive proof of the absolute configuration, single-crystal X-ray crystallography is unparalleled. The choice of methodology should be guided by the specific scientific question at hand, ensuring the development of safe and effective therapeutics.
References
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- Part 7: Analytical Techniques for Stereochemistry. (n.d.). Chiralpedia.
- Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. (n.d.).
- Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. (n.d.). Benchchem.
- NMR and Stereochemistry. (n.d.). Harned Research Group.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (n.d.). Benchchem.
- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025).
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- X-ray Diffraction III: Pharmaceutical Applic
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A Comparative Guide to Catalytic Synthesis of 5-Phenylpyrrolidine-3-carboxylic Acid: An Application Scientist's Perspective
The stereoselective synthesis of substituted pyrrolidines is a cornerstone of modern medicinal chemistry, as this scaffold is a key feature in a multitude of pharmacologically active compounds. Among these, 5-Phenylpyrrolidine-3-carboxylic acid and its derivatives represent a particularly valuable class of chiral building blocks. Their rigid structure allows for precise spatial orientation of functional groups, making them ideal for designing potent and selective enzyme inhibitors, receptor ligands, and other therapeutics.
This guide provides a comparative analysis of different catalytic strategies for the asymmetric synthesis of this compound esters, focusing on the widely explored organocatalytic Michael addition of aldehydes to nitroalkenes. We will delve into the efficacy of various catalysts, supported by experimental data, and provide detailed protocols to illustrate the practical application of these methods.
The Strategic Approach: Asymmetric Michael Addition
The most prevalent and elegant strategy for constructing the 5-phenyl-3-pyrrolidinecarboxylate core is the domino Michael/cyclization reaction between a cinnamaldehyde derivative and an amino ester or an aldehyde and a nitrostyrene. Organocatalysis has emerged as a powerful tool for this transformation, offering a metal-free and often highly stereoselective route. The choice of catalyst is paramount, directly influencing the reaction's yield and, more critically, its stereochemical outcome (both diastereoselectivity and enantioselectivity).
Comparative Analysis of Organocatalysts
We will now compare two prominent classes of organocatalysts for this transformation: proline derivatives and cinchona alkaloids. The choice between these catalysts is often dictated by the desired stereoisomer, substrate scope, and operational simplicity.
Catalyst Performance Data
The following table summarizes the performance of representative catalysts in the asymmetric Michael addition to form the 5-phenylpyrrolidine-3-carboxylate scaffold.
| Catalyst | Michael Acceptor | Michael Donor | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-Proline | trans-β-Nitrostyrene | Propanal | 75 | 95:5 | 99 | [1] |
| (R)-Pyrrolidine-3-carboxylic acid | Not specified | Not specified | High | anti-selective | High | [1][2] |
| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | trans-β-Nitrostyrene | Cyclohexanone | High | Not specified | >95 | [3] |
| Cinchona Alkaloid Derivative (e.g., Quinine-derived) | Various | Various | Good to High | Varies | Good to High | [4][5] |
Note: Direct comparative data under identical conditions is often unavailable in the literature, and performance can be highly substrate-dependent. The data presented is representative of the catalyst class.
Discussion of Catalyst Efficacy
-
(S)-Proline: As a readily available and inexpensive natural amino acid, (S)-proline is a foundational organocatalyst. It operates via an enamine mechanism, activating the aldehyde donor.[1] A key characteristic of proline catalysis in this context is its preference for forming the syn-diastereomer with high enantioselectivity.[1] The carboxylic acid moiety is crucial for the catalytic cycle, acting as a proton shuttle.
-
(R)-Pyrrolidine-3-carboxylic acid and its Derivatives: This class of β-amino acid catalysts also operates through an enamine mechanism but exhibits a remarkable difference in diastereoselectivity compared to proline. The altered position of the carboxylic acid group on the pyrrolidine ring leads to a preference for the anti-diastereomer.[1][2] This complementary stereochemical control makes it a powerful tool for accessing the alternative diastereomeric product series. Derivatives such as (3R,5R)-5-methylpyrrolidine-3-carboxylic acid have been shown to be highly effective, often providing excellent yields and enantioselectivities.[3]
-
Cinchona Alkaloids: These naturally derived catalysts, such as quinine and cinchonidine, and their synthetic derivatives, are workhorses in asymmetric synthesis.[4][5] They are bifunctional catalysts, possessing both a basic quinuclidine nitrogen to activate the Michael donor and a hydroxyl group that can act as a hydrogen bond donor to activate the Michael acceptor. This dual activation mechanism allows for high stereocontrol. The stereochemical outcome is dependent on which pseudoenantiomeric alkaloid is used (e.g., quinine vs. quinidine).
Mechanistic Insights: The Enamine Catalytic Cycle
The catalytic activity of proline and its derivatives in the Michael addition stems from their ability to form a nucleophilic enamine with the aldehyde or ketone donor. This activation mode is a cornerstone of aminocatalysis and allows for highly enantioselective bond formation.
Caption: Generalized enamine catalytic cycle for the synthesis of this compound esters.
Experimental Protocols
To provide a practical context, we present a detailed protocol for the synthesis of a 5-phenylpyrrolidine-3-carboxylate derivative using a pyrrolidine-based organocatalyst. This protocol is representative and may require optimization for specific substrates.
Synthesis of Diethyl 2-(2-nitro-1-phenylethyl)malonate catalyzed by a Proline Derivative
This procedure is adapted from established methodologies in organocatalytic Michael additions.
Materials:
-
(S)-Proline (or other pyrrolidine catalyst) (10 mol%)
-
trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv)
-
Diethyl malonate (3.0 mmol, 3.0 equiv)
-
Solvent (e.g., Chloroform, Toluene, or solvent-free)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Magnetic stirrer
-
Reaction vial with a screw cap
-
Standard laboratory glassware
-
Rotary evaporator
-
NMR spectrometer
-
HPLC with a chiral column
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the pyrrolidine catalyst (e.g., (S)-Proline, 0.1 mmol).
-
Add trans-β-nitrostyrene (1.0 mmol).
-
Add diethyl malonate (3.0 mmol).
-
If using a solvent, add 1.0 mL of chloroform.
-
Seal the vial and stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Determine the yield and analyze the stereoselectivity (diastereomeric ratio and enantiomeric excess) of the product using ¹H NMR spectroscopy and chiral HPLC analysis.
Self-Validation: The stereochemical outcome (dr and ee) should be reproducible under identical conditions. The catalyst's stability and activity should not significantly degrade over the course of the reaction, which can be confirmed by consistent reaction times and yields in repeated experiments.
Conclusion and Future Outlook
The organocatalytic asymmetric synthesis of this compound and its esters is a well-established and powerful strategy. Proline and its derivatives, along with cinchona alkaloids, offer complementary and highly effective catalytic systems to access different stereoisomers of the target molecule. The choice of catalyst is a critical parameter that allows for the fine-tuning of the stereochemical outcome.
Future developments in this field will likely focus on the design of novel catalysts with even lower loadings, broader substrate scope, and improved robustness for large-scale applications. The exploration of continuous flow processes and the immobilization of these organocatalysts on solid supports are also promising avenues for making these synthetic routes more sustainable and economically viable for industrial-scale production in drug development.
References
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(32), 6766-6774. [Link]
-
Song, C. (2009). Cinchona alkaloids in synthesis and catalysis: ligands, immobilization and organocatalysis. Semantic Scholar. [Link]
-
Pradhan, S., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
ResearchGate. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. [Link]
Sources
A Comparative Guide to the Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs
This guide provides a comprehensive comparison of novel 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs, offering insights into their synthesis, biological activities, and underlying mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from various studies to present an objective overview of the therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Potential of the 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Scaffold
The 5-oxo-1-phenylpyrrolidine-3-carboxylic acid core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. This heterocyclic structure serves as a key building block for the development of novel therapeutic agents with a wide range of pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The inherent structural features of the pyrrolidinone ring allow for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological targets. This guide will delve into the comparative biological evaluation of various analogs, highlighting their potential as next-generation therapeutics.
Synthesis of Novel Analogs
The synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs typically involves the reaction of itaconic acid with substituted anilines.[1] This initial scaffold can then be further modified to create a diverse library of compounds. For instance, the carboxylic acid moiety can be converted to esters, amides, or hydrazides, which can then be used as intermediates for the synthesis of more complex heterocyclic systems like oxadiazoles and triazoles.[2]
One common synthetic route involves the reaction of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid with various reagents to introduce azole, diazole, and hydrazone moieties.[1] Another approach focuses on the synthesis of hydrazones from 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide and various aldehydes or acetophenones.
Comparative In Vitro Anticancer Activity
Several series of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs have demonstrated significant in vitro anticancer activity against a panel of human cancer cell lines. The primary method for assessing cytotoxicity in these studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Activity Against Lung Cancer (A549 Cells)
A recent study evaluated a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives for their anticancer activity against human A549 pulmonary epithelial cells.[2] The results indicated that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhanced anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively.[2] Notably, the activity of these azole derivatives was significantly higher than that of the standard chemotherapeutic drug, cytarabine.[2]
Another study investigating 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives found that compounds bearing azole, diazole, and hydrazone moieties exerted potent anticancer activity against A549 cells.[1]
Activity Against Breast Cancer (MDA-MB-231 Cells)
Derivatives of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide have been tested against the triple-negative breast cancer cell line MDA-MB-231.[3] While many compounds in this series showed moderate activity, a derivative bearing a 5-nitrothiophene moiety (compound 13 ) was identified as a potent agent, with an EC50 value of 5.10 ± 0.80 µM.[3]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of selected 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| 13 (5-nitrothiophene derivative) | IGR39 (Melanoma) | 2.50 ± 0.46 | [3] |
| 13 (5-nitrothiophene derivative) | PPC-1 (Prostate) | 3.63 ± 0.45 | [3] |
| 13 (5-nitrothiophene derivative) | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [3] |
| 13 (5-nitrothiophene derivative) | Panc-1 (Pancreatic) | 5.77 ± 0.80 | [3] |
| Thiophen-containing derivative (37e) | MCF-7 (Breast) | 17 | [4] |
| Thiophen-containing derivative (37e) | HeLa (Cervical) | 19 | [4] |
Note: IC50 is the half-maximal inhibitory concentration, and EC50 is the half-maximal effective concentration. These values are used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Comparative In Vitro Antibacterial Activity
The 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold has also been explored for its antibacterial potential. Several analogs have shown promising activity against both Gram-positive and Gram-negative bacteria.
Activity Against Staphylococcus aureus (including MRSA)
A study on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that a compound bearing a 5-nitrothiophene substituent (compound 21 ) demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) strains, including linezolid and tedizolid-resistant isolates.[1] The MIC values for this compound against various MRSA strains ranged from 1 to 8 µg/mL.[1]
Activity Against Gram-Negative Bacteria
The antibacterial screening of novel 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives showed moderate to good activity against the Gram-negative bacterium Pseudomonas aeruginosa.[5]
Comparative Antibacterial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of selected analogs against key bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 21 (5-nitrothiophene derivative) | Multidrug-resistant S. aureus | 1 - 8 | [1] |
| Analogs 5d, e, f, g | S. aureus (Gram-positive) | Moderate to Good | [5] |
| Analogs 5d, e, f, g | P. aeruginosa (Gram-negative) | Moderate to Good | [5] |
Potential Mechanisms of Action
The precise mechanisms of action for the diverse biological activities of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs are still under investigation. However, several studies have provided insights into their potential molecular targets.
Kinase Inhibition
The structural features of some pyrrolidine derivatives suggest they may act as kinase inhibitors.[3] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for anticancer drug development. The anticancer activity observed for many of these analogs could be attributed to their ability to inhibit one or more protein kinases involved in cancer progression.
BACE-1 Inhibition
Recent research has identified 5-oxo-pyrrolidine-3-carboxylic acid derivatives as potential inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[6] BACE-1 is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer's disease. The development of BACE-1 inhibitors is a major focus of Alzheimer's disease research.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Future Directions and Conclusion
The 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer and antibacterial effects, highlight the versatility of this chemical class. Future research should focus on:
-
In vivo efficacy studies: While in vitro data is promising, the evaluation of these compounds in animal models of cancer and infectious diseases is crucial to determine their therapeutic potential in a physiological setting.
-
Mechanism of action studies: A deeper understanding of the molecular targets and signaling pathways affected by these analogs will facilitate rational drug design and the development of more potent and selective compounds.
-
Structure-activity relationship (SAR) optimization: Further chemical modifications of the scaffold can lead to the identification of analogs with improved efficacy, selectivity, and pharmacokinetic properties.
References
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. Available from: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Available from: [Link]
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Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. Available from: [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. National Center for Biotechnology Information. Available from: [Link]
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Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. SpringerLink. Available from: [Link]
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In vitro IC 50 of compounds 1 and 3 against MDA-MB-231, PC-3, A-549 and MRC-5 cells. ResearchGate. Available from: [Link]
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Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. Available from: [Link]
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BACE1 inhibitor drugs in clinical trials for Alzheimer's disease. National Center for Biotechnology Information. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationships of 5-Oxopyrrolidine Derivatives
The 5-oxopyrrolidine, also known as the 2-pyrrolidinone ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of these derivatives, offering a comparative analysis across different therapeutic areas. We will explore how subtle molecular modifications influence efficacy as nootropic, anticonvulsant, and antimicrobial agents, supported by experimental data and detailed protocols.
The 5-Oxopyrrolidine Scaffold: A Platform for Diverse Bioactivity
The versatility of the 5-oxopyrrolidine core lies in its multiple points for chemical modification. The nitrogen atom (N-1), the carbonyl carbon (C-5), and the positions on the pyrrolidine ring (C-3 and C-4) can all be functionalized to modulate the compound's physicochemical properties and its interaction with biological targets. This adaptability has led to the development of well-known drugs such as the nootropic Piracetam, the anticonvulsant Levetiracetam, and the respiratory stimulant Doxapram.[1]
Below is a diagram illustrating the key points of modification on the 5-oxopyrrolidine scaffold that are critical for determining its biological activity.
Caption: Key modification points on the 5-oxopyrrolidine scaffold.
Comparative SAR Analysis by Therapeutic Application
Nootropic and Neuroprotective Activity
The "racetam" family of drugs, starting with Piracetam, are prime examples of 5-oxopyrrolidine derivatives with cognitive-enhancing effects. The core SAR principle in this class revolves around the N-1 substituent.
-
N-1 Side Chain: The acetamide side chain at the N-1 position is crucial. Piracetam, with its 2-(2-oxopyrrolidin-1-yl)acetamide structure, is a foundational nootropic.[3] Its analogues, such as Aniracetam and Oxiracetam, feature modifications that enhance potency and introduce different pharmacological profiles.[3]
-
Mechanism of Action: These compounds are thought to modulate ion channels, leading to increased neuronal excitability and enhancing the function of acetylcholine via muscarinic receptors.[3]
-
Neuroprotection: Beyond nootropic effects, certain derivatives exhibit neuroprotective properties. A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were shown to protect against NMDA-induced cytotoxicity.[4] Compound 12k from this series showed higher potency than the reference compound ifenprodil, attenuating Ca2+ influx and suppressing NR2B upregulation induced by NMDA.[4] This highlights the potential of C-2 and N-1 modifications for developing neuroprotective agents.
Comparative Data: Nootropic Activity of Piracetam Analogs
| Compound | N-1 Substituent | Key Finding | Reference |
| Piracetam | -CH2CONH2 | The foundational nootropic, enhances neuronal excitability. | [3] |
| DM235 (Sunifiram) | -Prolyl-glycine dipeptide | Potent cognition-enhancer. | [5][6] |
| Nebracetam | -CH2CH2-N(CH3)2 | M1-muscarinic agonist, induces a rise in intracellular Ca2+. | [1] |
| Compound 7b | Piperazine with -CH2OH | Showed interesting in vivo potency in passive avoidance tests. | [5][6] |
Causality: The addition of lipophilic groups or moieties capable of specific receptor interactions (like the M1-muscarinic agonism of Nebracetam) at the N-1 position significantly alters the compound's interaction with CNS targets, leading to varied and often enhanced nootropic or neuroprotective outcomes.
Anticonvulsant Activity
Levetiracetam is a prominent antiepileptic drug built on the 5-oxopyrrolidine scaffold. SAR studies in this area focus on the N-1 substituent and its influence on binding to the synaptic vesicle protein 2A (SV2A).
-
N-1 Side Chain is Key: Similar to nootropics, the N-1 position is paramount. In a series of N-substituted-2-oxopyrrolidine derivatives, compound N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide (14) showed potent, broad-spectrum anticonvulsant activity, superior to valproic acid.[7] The presence of the fluorobenzyl group was critical for this enhanced activity.
-
Lipophilicity: A study of 1-acyl-2-pyrrolidinone derivatives found a correlation between anticonvulsant activity and lipophilicity.[7] Derivatives with longer alkyl chains (decanoyl and dodecanoyl) at N-1 showed high activity against picrotoxin-induced seizures.[7]
-
Imide Fragment Structure: In a broader study of pyrrolidine-2,5-diones, the structure of the imide fragment was closely linked to anticonvulsant activity, with a hexahydro-1H-isoindole-1,3(2H)-dione core being most favorable.[8] This indicates that extending the scaffold while maintaining the core pyrrolidine structure can yield potent anticonvulsants.
Comparative Data: Anticonvulsant Activity
| Compound | Key Structural Feature | Activity (Animal Model) | Reference |
| Compound 14 | N-(4-fluorobenzyl)-acetamide at N-1 | Potent and broad-spectrum, ED50 = 0.43 mmol/kg (vs. 0.71 for valproate). | [7] |
| 1-Decanoyl-2-pyrrolidinone | C10 acyl chain at N-1 | High activity in picrotoxin-induced seizure model. | [7] |
| Compound 31 | 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione | Active in the 6-Hz psychomotor seizure model. | [8] |
Causality: For anticonvulsant activity, the N-1 substituent's size, lipophilicity, and specific aromatic features dictate the molecule's ability to cross the blood-brain barrier and interact with targets like SV2A or ion channels. The success of compound 14 suggests that specific electronic interactions from the fluoro-substituent enhance target binding.[7]
Antimicrobial Activity
Recent research has focused on 5-oxopyrrolidine derivatives as a promising scaffold for novel antimicrobial agents, particularly against multidrug-resistant (MDR) pathogens.[1][9]
-
C-3 and N-1 Modifications: In this class, modifications are often made at both the C-3 and N-1 positions. A study synthesized derivatives from 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, adding various azole, diazole, and hydrazone moieties.[1][9]
-
Heterocyclic Fragments Enhance Potency: The SAR study revealed that hydrazones containing heterocyclic fragments were more active than those with simple aromatic moieties.[1] Specifically, compound 21 , bearing a 5-nitrothiophene substituent, demonstrated highly promising and selective activity against MDR Staphylococcus aureus strains.[1][9][10]
-
Specific Moieties for Specific Pathogens: Another study found that a hydrazone with a 5-nitrothien-2-yl fragment surpassed the control drug cefuroxime against several tested bacterial strains.[11] A benzylidene moiety conferred very strong inhibition of S. aureus.[11] This demonstrates that specific substituents can be used to target particular pathogens.
Comparative Data: Minimum Inhibitory Concentration (MIC) Against S. aureus
| Compound | Key Structural Feature | MIC (µg/mL) | Reference |
| Compound 21 | Hydrazone with 5-nitrothiophene at C-3 | 16 (against MDR S. aureus) | [12] |
| Benzylidene Hydrazone | Benzylidene moiety at C-3 | 3.9 (against S. aureus) | [11] |
| 5-nitrothienylhydrazone | 5-nitrothienyl moiety at C-3 | <7.8 (surpassed cefuroxime) | [11] |
Causality: The introduction of nitro-heterocyclic groups like nitrothiophene or nitrofurans is a known strategy in developing antimicrobial agents. These groups can undergo metabolic reduction within the bacterial cell to produce cytotoxic radicals. The specific shape and electronic properties of these heterocyclic rings also enhance interactions with bacterial enzymes or cellular structures, leading to potent and sometimes selective antimicrobial activity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, detailed experimental methodologies are crucial. Below are representative protocols for assessing anticonvulsant and antimicrobial activity.
Protocol 1: Maximal Electroshock (MES) Seizure Test (for Anticonvulsant Activity)
This protocol is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.
Methodology:
-
Animal Preparation: Use male Swiss mice (20-25 g). House them in a controlled environment for at least one week prior to testing.
-
Compound Administration: Administer the test compound (e.g., dissolved in a vehicle like 0.5% carboxymethylcellulose) via intraperitoneal (i.p.) injection. A control group receives the vehicle only.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
Electroshock Application:
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Place the electrodes on the corneas of the mouse.
-
Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a dedicated rodent shocker.
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the straightening of the hind limbs at a 180° angle to the plane of the body.
-
Endpoint: Protection is defined as the complete absence of the tonic hindlimb extension phase.
-
Data Analysis: Calculate the percentage of animals protected in each treatment group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Workflow Diagram: MES Test
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant assay.
Conclusion
The 5-oxopyrrolidine scaffold is a remarkably fruitful starting point for drug discovery. The structure-activity relationships are distinct for each therapeutic target. For CNS applications like nootropics and anticonvulsants, the N-1 substituent is the primary determinant of activity, influencing pharmacokinetics and target interaction. In contrast, for antimicrobial agents, a dual-pronged approach modifying both the N-1 and C-3 positions, often with heterocyclic moieties, has proven most effective. The continued exploration of this versatile scaffold, guided by the SAR principles outlined here, holds significant promise for the development of new and improved therapeutic agents.
References
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Gedawy, A. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel), 15(8), 970. Available at: [Link]
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Martino, L., et al. (2017). Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. Bioorganic & Medicinal Chemistry, 25(9), 2680-2691. Available at: [Link]
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Guan, L. P., et al. (2019). Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. European Journal of Medicinal Chemistry, 182, 111654. Available at: [Link]
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El-Subbagh, H. I., et al. (2000). Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. Archiv der Pharmazie, 333(2), 47-52. Available at: [Link]
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Malawska, B., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(11), 790-802. Available at: [Link]
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Talani, G., et al. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available at: [Link]
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Malik, I., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114915. Available at: [Link]
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Giampieri, M., et al. (2017). Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. ResearchGate. Available at: [Link]
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Talhaoui, N., et al. (2015). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise Pharmaceutical Science. Available at: [Link]
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Froestl, W., et al. (2017). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of Substituted 5-Oxopyrrolidine-3-Carboxylic Acids
Substituted 5-oxopyrrolidine-3-carboxylic acids, a core scaffold in numerous pharmacologically active compounds, present a unique set of analytical challenges. Their inherent chirality, polarity, and potential for subtle structural variations demand a multi-faceted characterization approach to ensure structural integrity, purity, and stereochemical fidelity. This guide provides an in-depth comparison of essential analytical methods, offering field-proven insights and detailed protocols for researchers in drug discovery and development.
The robust characterization of these molecules is paramount, underpinning the reliability of biological activity data and forming the bedrock of regulatory submissions.[1] A failure to fully elucidate the structure or quantify impurities can lead to misinterpreted results and costly delays in the development pipeline. This guide will navigate the critical analytical techniques required for a comprehensive characterization workflow.
Section 1: Foundational Structural Elucidation
The first step in characterizing any novel compound is the unambiguous determination of its covalent structure. For substituted 5-oxopyrrolidine-3-carboxylic acids, a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework. For this class of compounds, a suite of 1D and 2D NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals confidently.
Expertise in Action: The pyrrolidine ring protons often present as a complex, overlapping multiplet system. A simple 1D ¹H NMR is insufficient for unambiguous assignment. 2D experiments like COSY (Correlation Spectroscopy) are essential to establish proton-proton coupling networks, allowing for the tracing of connections through the ring system. Subsequently, an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton to its directly attached carbon, providing a definitive map of the core structure.
Key diagnostic signals for the 5-oxopyrrolidine-3-carboxylic acid core in ¹H NMR spectra typically include characteristic shifts for the CH₂ groups of the ring, the methine proton at the 3-position, and the absence of a proton signal if the nitrogen is substituted.[2] For example, the COCH₂, CH, and NCH₂ groups often appear in the ranges of 2.58–2.68, 3.26–3.42, and 3.76–3.93 ppm, respectively.[2] The carboxylic acid proton itself will appear as a broad singlet, often at a high chemical shift (>10 ppm).[2] In the ¹³C NMR spectrum, the carbonyl carbons of the lactam and the carboxylic acid are key indicators, typically resonating around 172-175 ppm.[2][3]
Self-Validating Protocol: 2D NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wide range of polarities and allows for the observation of exchangeable protons (e.g., -COOH, -NH).
-
1D ¹H Acquisition: Acquire a standard 1D proton spectrum to assess sample purity and concentration.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish ³J(H,H) correlations. This will reveal the connectivity between the protons on the pyrrolidine ring.
-
HSQC Acquisition: Acquire a gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) correlations (typically ~145 Hz). This will link each proton signal to its corresponding carbon signal.
-
HMBC Acquisition: For confirming quaternary carbons and long-range connectivities (e.g., from a substituent to the ring), acquire an HMBC (Heteronuclear Multiple Bond Correlation) experiment, optimized for 2-3 bond correlations (~8 Hz).
-
Data Interpretation: Use the COSY data to walk around the spin systems. Correlate these proton systems to the carbon backbone using the HSQC data. Finally, use HMBC correlations to piece together the full structure, including the placement of substituents.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is non-negotiable for confirming the elemental composition. It provides a highly accurate mass measurement, allowing for the calculation of a molecular formula that distinguishes between isobaric species.
Expertise in Action: While HRMS confirms the formula, tandem mass spectrometry (MS/MS) provides the fragmentation data needed to corroborate the structure determined by NMR. The fragmentation pattern of the 5-oxopyrrolidine core is predictable. Common fragmentation pathways for carboxylic acids include the loss of H₂O (M-18), CO (M-28), and the entire carboxyl group (M-45).[4][5][6] The pyrrolidine ring itself can undergo cleavage, providing further structural clues.[7] Comparing the observed fragmentation pattern to that of known analogues or predicting fragmentation pathways can significantly increase confidence in the proposed structure.
Table 1: Comparison of Foundational Spectroscopic Methods
| Technique | Information Provided | Strengths | Limitations |
| NMR (1D & 2D) | Covalent structure, stereochemistry (relative) | Unambiguous structural elucidation | Lower sensitivity, requires pure sample |
| HRMS | Elemental composition | High accuracy and sensitivity | Provides no connectivity information |
| MS/MS | Structural fragments | Supports proposed structure, good for mixtures | Fragmentation can be complex to interpret |
Section 2: Purity Assessment and Separation Science
The biological activity of a compound is critically dependent on its purity. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating the target compound from starting materials, byproducts, and degradants.
Reversed-Phase vs. HILIC: A Critical Choice
The polarity of substituted 5-oxopyrrolidine-3-carboxylic acids makes the choice of chromatographic mode a pivotal decision.
-
Reversed-Phase Liquid Chromatography (RPLC): This is the most common starting point.[8] A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For moderately polar analytes, RPLC provides excellent separation. However, highly polar derivatives, especially those with additional ionizable groups, may exhibit poor retention, eluting at or near the solvent front.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the solution for highly polar compounds that are poorly retained in RPLC.[8][10][11] It utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[10] This mode effectively retains and separates polar and hydrophilic compounds.[9][10]
Expertise in Action: A common pitfall is attempting to force an RPLC method to work for a very polar analyte by using a 100% aqueous mobile phase. While some modern polar-embedded phases can tolerate this, it often leads to poor peak shape and reproducibility issues.[9] A more robust strategy is to switch to a HILIC column. The elution order in HILIC is typically the reverse of RPLC, providing an orthogonal separation mechanism which is highly valuable for purity assessment.[10]
Table 2: HPLC Mode Comparison for Polar Analytes
| Parameter | Reversed-Phase LC (RPLC) | Hydrophilic Interaction LC (HILIC) |
| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Diol)[9] |
| Mobile Phase | High aqueous content | High organic content (>60% ACN)[11] |
| Elution Order | Polar analytes elute first | Nonpolar analytes elute first[10] |
| Best For | Nonpolar to moderately polar analytes | Polar and hydrophilic analytes[8] |
| MS Compatibility | Good | Excellent (high organic content enhances ESI)[8] |
Self-Validating Protocol: HPLC Purity Method Development
-
Initial Scouting (RPLC):
-
Column: Use a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5-95% B over 15 minutes).
-
Analysis: If the analyte retention factor (k') is less than 2, consider HILIC.
-
-
HILIC Method Development (if needed):
-
Column: Use an amide-based HILIC column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient: Start with a shallow gradient (e.g., 0-20% B over 15 minutes).
-
-
Method Optimization: For the chosen mode, optimize the gradient slope, temperature, and flow rate to achieve a resolution (Rs) > 2.0 for all key impurities.
-
System Suitability: Before each run, perform a system suitability test by injecting a standard solution multiple times. The retention time should have a relative standard deviation (RSD) of <1%, and the peak area should have an RSD of <2%.
Section 3: Stereochemical Determination
Most substituted 5-oxopyrrolidine-3-carboxylic acids are chiral. Since enantiomers often have drastically different pharmacological and toxicological profiles, the separation and absolute configuration determination are critical.
Chiral HPLC
The most direct way to separate enantiomers and determine enantiomeric excess (ee) is through Chiral HPLC.[12][13] This is achieved by using a Chiral Stationary Phase (CSP).[12][14]
Expertise in Action: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are incredibly versatile and should be the first choice for screening.[15] They can be operated in normal-phase, polar organic, or reversed-phase modes, offering great flexibility. A common strategy is to screen a small set of complementary polysaccharide columns (e.g., Chiralcel OD, Chiralpak AD) against a few mobile phases (e.g., Hexane/Ethanol, Methanol, Acetonitrile) to quickly find a suitable separation method.
X-ray Crystallography
While Chiral HPLC separates enantiomers, it does not reveal their absolute configuration (i.e., which peak is R and which is S). For this, single-crystal X-ray crystallography is the definitive method.[16][17][18][19]
Trustworthiness: By solving the crystal structure of an enantiomerically pure sample, the precise three-dimensional arrangement of atoms can be determined.[19] When using a radiation source that can induce anomalous dispersion (e.g., Cu Kα), the absolute configuration can be determined with high confidence, often expressed through the Flack parameter, which should refine to a value close to zero.[17] This method provides the ultimate, unambiguous proof of stereochemistry.[17][20]
Section 4: Integrated Analytical Workflow
No single technique is sufficient. A logical, integrated workflow ensures a comprehensive and trustworthy characterization of the target molecule.
Caption: Integrated workflow for comprehensive characterization.
References
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Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713. Available from: [Link]
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Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available from: [Link]
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Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Available from: [Link]
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Afinibio. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available from: [Link]
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Allen, F. H., & Nowell, I. W. (2020). The use of X-ray crystallography to determine absolute configuration. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(5), 686-701. Available from: [Link]
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Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]
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ResearchGate. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Available from: [Link]
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Gontijo, R. J., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(15), 5032. Available from: [Link]
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Juškaitė, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5122. Available from: [Link]
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Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Chirality, 12(5-6), 333-338. Available from: [Link]
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Jones, P. G. (2017). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products Isolation (pp. 305-317). Humana Press, New York, NY. Available from: [Link]
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Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. Available from: [Link]
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Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1054-1062. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000267). Available from: [Link]
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Nagana, G., et al. (2014). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. PLoS ONE, 9(10), e111973. Available from: [Link]
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ResearchGate. (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available from: [Link]
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Hinterholzer, A., et al. (2019). Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy. Analytical Chemistry, 91(22), 14299-14305. Available from: [Link]_ Antibodies_by_NMR_Spectroscopy
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Sheean, M. E., et al. (2018). Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine. Food Chemistry, 240, 109-115. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]
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Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022). Available from: [Link]
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Subramanian, G. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
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Sharma, V. K., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164. Available from: [Link]
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ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Available from: [Link]
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Department of Chemistry Swansea University. (2020). Mass Spec 3e Carboxylic Acids [Video]. YouTube. Available from: [Link]
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2883. Available from: [Link]
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Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Available from: [Link]
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Chem Shiksha. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Available from: [Link]
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Chen, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548. Available from: [Link]
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comparative study of antibacterial activity of 5-oxopyrrolidine derivatives
Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles and in vivo efficacy. Further investigation into their precise mechanism of action is also warranted, which could reveal novel bacterial targets and pave the way for the next generation of antibiotics to combat the growing threat of antimicrobial resistance. [13][14]
References
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- A Comparative Analysis of the Bioactivity of 5-Hydroxy-2-pyrrolidone Derivatives and Related Analogues. Benchchem.
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- Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl.
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A Technical Guide to Benchmarking 5-Phenylpyrrolidine-3-carboxylic Acid Derivatives Against Known Matrix Metalloproteinase Inhibitors
For drug discovery researchers and scientists, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the inhibitory activity of a promising class of compounds, 5-phenylpyrrolidine-3-carboxylic acid derivatives, against the well-established matrix metalloproteinase (MMP) inhibitor, Batimastat. By presenting a detailed, field-proven experimental protocol and contextualizing the data, this document serves as a practical resource for assessing the potential of these derivatives as therapeutic agents targeting MMPs.
Matrix metalloproteinases are a family of zinc-dependent endopeptidases implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[1] Consequently, the development of potent and selective MMP inhibitors is an area of significant therapeutic interest. The 5-oxopyrrolidine-3-carboxylic acid scaffold has been identified as a promising starting point for the design of novel anti-inflammatory agents, with some derivatives showing activity against MMP-2 and MMP-9.[1]
This guide will delineate a robust methodology for quantifying and comparing the inhibitory potency of newly synthesized this compound derivatives against a chosen MMP, using the broad-spectrum inhibitor Batimastat as a benchmark.
Experimental Design & Rationale
The cornerstone of a reliable inhibitor benchmarking study is a well-designed and validated enzymatic assay. For this purpose, a fluorescence resonance energy transfer (FRET) assay is the method of choice due to its high sensitivity, continuous monitoring capabilities, and amenability to a high-throughput format.[2]
The principle of the FRET-based MMP assay relies on a synthetic peptide substrate that contains a fluorescent donor (fluorophore) and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by an active MMP enzyme, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity. The presence of an inhibitor will slow down the rate of substrate cleavage, resulting in a diminished fluorescent signal.
Selection of Benchmark Inhibitor: Batimastat (BB-94) has been selected as the benchmark inhibitor due to its potent, broad-spectrum activity against several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.[3][4] Its well-characterized inhibitory profile with low nanomolar IC50 values makes it an excellent positive control and a stringent comparator for novel compounds.[3][4]
Experimental Workflow Diagram
Caption: Figure 1. Experimental workflow for MMP inhibition assay.
Detailed Protocol: Fluorometric MMP Inhibition Assay
This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple compounds and concentrations.
Materials and Reagents:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
MMP-specific FRET substrate
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
This compound derivatives (test compounds)
-
Batimastat (BB-94) as a positive control inhibitor
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., Ex/Em = 325/393 nm or 490/520 nm, depending on the substrate)[2][5]
Procedure:
-
Preparation of Reagents:
-
Reconstitute the lyophilized MMP enzyme in assay buffer to a stock concentration. Keep on ice.
-
Dilute the MMP FRET substrate in assay buffer to the recommended working concentration.
-
Prepare stock solutions of the this compound derivatives and Batimastat in 100% DMSO (e.g., at 10 mM).
-
-
Plate Setup:
-
Create a dilution series for each test compound and Batimastat in assay buffer. A typical 8-point, 3-fold serial dilution is recommended to span a wide concentration range. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Pipette the diluted compounds and controls into the 96-well plate. Include the following controls:
-
100% Activity Control: Enzyme and substrate without any inhibitor.
-
No Enzyme Control: Substrate only to measure background fluorescence.
-
Vehicle Control: Enzyme, substrate, and the same concentration of DMSO as in the compound wells.
-
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the MMP enzyme stock to its final working concentration in cold assay buffer.
-
Add the diluted enzyme solution to all wells except the "No Enzyme Control" wells.
-
Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the MMP FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 60 seconds.
-
Data Analysis:
-
Calculate Reaction Rates: For each well, plot the fluorescence intensity versus time. The initial reaction rate (V) is the slope of the linear portion of this curve.
-
Determine Percent Inhibition: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100 where V_inhibitor is the rate in the presence of the inhibitor and V_vehicle is the rate of the vehicle control.
-
Generate IC50 Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate IC50 Values: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value for each compound. The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%.
Data Presentation and Interpretation
The inhibitory potencies of the this compound derivatives and Batimastat should be summarized in a clear and concise table. The following table presents a hypothetical but realistic dataset for illustrative purposes.
| Compound | Target MMP | IC50 (nM) |
| Batimastat (BB-94) | MMP-9 | 4.0[3][4] |
| Derivative A | MMP-9 | 150 |
| Derivative B | MMP-9 | 45 |
| Derivative C | MMP-9 | >10,000 |
Table 1: Comparative inhibitory potencies (IC50) against MMP-9. Data for derivatives A, B, and C are illustrative.
Interpretation of Results:
In this hypothetical scenario, Derivative B demonstrates the most promising activity among the novel compounds, with an IC50 value in the nanomolar range, although it is still approximately 10-fold less potent than the benchmark inhibitor, Batimastat. Derivative A shows moderate activity, while Derivative C is largely inactive at the concentrations tested. This type of data allows for the establishment of a structure-activity relationship (SAR) and guides the next steps in the optimization of the this compound scaffold.
Signaling Pathway and Inhibition Mechanism
Caption: Figure 2. Simplified schematic of MMP action and inhibition.
MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage to become active. Once activated, they cleave components of the extracellular matrix. The inhibitors discussed in this guide, including Batimastat and potentially the this compound derivatives, function by binding to the active site of the MMP, often chelating the catalytic zinc ion, thereby preventing the enzyme from binding to and cleaving its natural substrates.
Conclusion
This guide provides a robust and scientifically sound methodology for the initial benchmarking of this compound derivatives as potential MMP inhibitors. By employing a sensitive FRET-based assay and comparing the results to a well-characterized inhibitor like Batimastat, researchers can obtain reliable and reproducible data to inform structure-activity relationships and guide further drug development efforts. The detailed protocol and data interpretation framework presented herein are designed to ensure the scientific integrity and trustworthiness of the findings.
References
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Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers. Available at: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Pharmaceuticals, 16(5), 667. Available at: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(15), 5035. Available at: [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). Pharmaceuticals, 16(11), 1599. Available at: [Link]
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- Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062.
-
MMP-9 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
- Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II. (2015). ASSAY and Drug Development Technologies, 13(4), 212-223.
- Design, synthesis, and pharmacological evaluation of glutamate carboxypeptidase II (GCPII) inhibitors based on thioalkylbenzoic acid scaffolds. (2012). Journal of Medicinal Chemistry, 55(14), 6497-6511.
-
EnzyFluo™ MMP-9 Inhibitor Assay Kit. BioAssay Systems. Available at: [Link]
-
Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II. ResearchGate. Available at: [Link]
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A Comparative Guide to the In Vitro Efficacy of Phenylpyrrolidine Carboxylic Acid Derivatives Against ESKAPE Pathogens
In the ever-escalating battle against antimicrobial resistance, the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a formidable challenge to global public health.[1] These organisms are notorious for their ability to "escape" the effects of many, and in some cases all, available antibiotics, largely due to their diverse and evolving resistance mechanisms.[1] This guide provides a comprehensive analysis of the in vitro performance of a promising class of antibacterial candidates—phenylpyrrolidine carboxylic acid derivatives—against these critical pathogens. We will delve into the experimental data, compare their efficacy with established antibiotics, and provide detailed protocols to ensure the reproducibility and validation of these findings.
The Rationale for Investigating Phenylpyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. Its three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal framework for designing molecules that can interact with specific bacterial targets. The addition of a phenyl group and a carboxylic acid moiety to this scaffold introduces key chemical features: the phenyl group can engage in hydrophobic and aromatic interactions within target binding sites, while the carboxylic acid can act as a hydrogen bond donor and acceptor, or as a metal chelator, crucial for disrupting bacterial enzymatic processes. This guide focuses on derivatives of this core structure, exploring how modifications influence their antibacterial spectrum and potency.
Comparative In Vitro Efficacy: A Data-Driven Analysis
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. The following tables summarize the available in vitro data for various phenylpyrrolidine carboxylic acid derivatives and related compounds against the ESKAPE pathogens.
Gram-Positive ESKAPE Pathogens
| Compound/Derivative | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Enterococcus faecium (VRE) MIC (µg/mL) | Reference(s) |
| Hydrazone derivative 11b | 3.90 | Not Reported | Not Reported | [2][3] |
| Hydrazone derivative 11d | 31.25 | Not Reported | Not Reported | [2][3] |
| Benzylidene derivative * | 3.9 | Not Reported | Not Reported | [2][3] |
| 5-oxopyrrolidine derivative 21 | Not Reported | 1-8 | Not Reported | [4] |
| Cefuroxime (Comparator) | 7.8 | Not Reported | Not Reported | [2][3] |
| Ampicillin (Comparator) | 31.25 | Not Reported | Not Reported | [2][3] |
| Oxacillin (Comparator) | 15.23 | Not Reported | Not Reported | [2][3] |
*From the series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.
Gram-Negative ESKAPE Pathogens
| Compound/Derivative | Klebsiella pneumoniae MIC (µg/mL) | Acinetobacter baumannii MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Enterobacter species MIC (µg/mL) | Reference(s) |
| Hydrazone derivative 11b | Not Reported | Not Reported | Not Reported | Not Reported | [2][3] |
| Hydrazone derivative 11d | Not Reported | Not Reported | Not Reported | Not Reported | [2][3] |
| PQZ Derivative OYYF-171 | Not Reported | 0.5-16 | Not Reported | Not Reported | [5] |
| PQZ Derivative OYYF-172 | Not Reported | 1-16 | Not Reported | Not Reported | [5] |
| PQZ Derivative OYYF-175 | Not Reported | 1-32 | Not Reported | Not Reported | [5] |
| Cefuroxime (Comparator) | >125 | Not Reported | Not Reported | Not Reported | [2][3] |
| Ampicillin (Comparator) | >125 | Not Reported | Not Reported | Not Reported | [2][3] |
*From the series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Note: While not tested against the full Gram-negative panel, data for E. coli showed MICs of 31.25 µg/mL for these compounds.
Expert Insights: The data indicates that certain derivatives, particularly those from the 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid series, exhibit potent activity against Gram-positive pathogens, with MIC values for some compounds being superior to the comparator antibiotic cefuroxime against S. aureus.[2][3] For instance, the hydrazone derivative 11b and a benzylidene derivative demonstrated strong inhibition of S. aureus at 3.9 µg/mL.[2][3] Another 5-oxopyrrolidine derivative, compound 21 , showed promising activity against multidrug-resistant S. aureus (MRSA) with MICs in the range of 1-8 µg/mL.[4]
The activity against Gram-negative ESKAPE pathogens appears more varied and challenging, a common theme in antibiotic development due to the formidable outer membrane of these bacteria. However, pyrrolo[3,2-f]quinazoline derivatives (PQZ) have shown potent activity against multidrug-resistant A. baumannii, with MICs as low as 0.5 µg/mL.[5] This suggests that the core pyrrolidine scaffold can be modified to achieve efficacy against these difficult-to-treat Gram-negative pathogens.
Experimental Design and Protocols: A Guide to Self-Validating Systems
To ensure the scientific integrity of in vitro susceptibility testing, adherence to standardized protocols is paramount. The following methodologies are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provide a framework for accurate and reproducible results.
I. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.
Causality Behind Experimental Choices: The broth microdilution method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously, its conservation of reagents, and its ability to provide a quantitative MIC value. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations like calcium and magnesium can significantly affect the activity of certain antibiotics.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension 1:150 in CAMHB to obtain a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 5-phenylpyrrolidine-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired final concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well should be uniform (e.g., 100 µL).
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
II. Minimum Bactericidal Concentration (MBC) Determination
This assay is performed to determine the concentration at which a compound is bactericidal rather than just inhibitory.
Step-by-Step Protocol:
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, subculture a fixed volume (e.g., 10 µL) onto a non-selective agar medium (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Visualizing the Workflow and Potential Mechanisms
To better illustrate the experimental process and potential interactions, the following diagrams are provided.
Caption: Putative mechanisms of action.
Concluding Remarks and Future Directions
The in vitro data presented in this guide suggest that phenylpyrrolidine carboxylic acid derivatives are a promising class of compounds for further investigation in the fight against ESKAPE pathogens. While potent activity has been demonstrated against Gram-positive members like S. aureus, further chemical optimization is necessary to consistently achieve broad-spectrum activity against the more challenging Gram-negative pathogens.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To systematically modify the phenyl and pyrrolidine rings to enhance potency and broaden the spectrum of activity.
-
Mechanism of Action studies: To identify the specific bacterial targets of these compounds, which will aid in rational drug design and predict potential resistance mechanisms.
-
In vivo efficacy studies: To evaluate the performance of the most promising derivatives in animal models of infection.
By pursuing these avenues of research, the scientific community can continue to develop novel therapeutic strategies to combat the growing threat of antimicrobial resistance posed by the ESKAPE pathogens.
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De Oliveira, D. M., Forde, B. M., & Schembri, M. A. (2020). Antimicrobial Resistance in ESKAPE Pathogens. Clinical Microbiology Reviews, 33(3), e00181-19. [Link]
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Mulani, M. S., Kamble, E. E., Kumkar, S. N., Tawre, M. S., & Pardesi, K. R. (2019). Mechanisms of Antimicrobial Resistance in ESKAPE Pathogens. BioMed Research International, 2019, 2475067. [Link]
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The Anti-Multidrug-Resistant Acinetobacter baumannii Study on 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline Compounds. (2022). International Journal of Molecular Sciences, 23(24), 15603. [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(9), 7954. [Link]
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A Comparative Guide to the Anti-Inflammatory Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
In the relentless pursuit of novel therapeutic agents to combat inflammatory disorders, the heterocyclic scaffold of 5-oxopyrrolidine-3-carboxylic acid has emerged as a promising framework for the design of potent anti-inflammatory molecules. This guide offers an in-depth, objective comparison of the anti-inflammatory activity of various derivatives of this core structure, supported by experimental data from peer-reviewed literature. We will delve into the causal relationships behind experimental designs, present detailed protocols for key assays, and explore the structure-activity relationships that govern the efficacy of these compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of inflammation research.
The Rationale for Targeting Inflammation with Pyrrolidinone Scaffolds
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the healing process, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central signaling pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] The activation of NF-κB leads to the transcription of a host of pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).[3][4][5]
The 5-oxopyrrolidine-3-carboxylic acid moiety, a five-membered lactam ring, offers a versatile and synthetically accessible scaffold. Its structural features allow for three-dimensional diversity through substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[6] The pyrrolidinone ring is a common motif in many biologically active natural products and synthetic drugs, recognized for its ability to engage in various non-covalent interactions with biological targets.[7][8] This has spurred investigations into its potential as a privileged structure in the design of novel anti-inflammatory agents.
Key Inflammatory Targets and Assay Methodologies
To objectively compare the anti-inflammatory potential of 5-oxopyrrolidine-3-carboxylic acid derivatives, it is crucial to understand the key molecular targets and the experimental assays used to measure their inhibition.
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. During inflammation, MMPs, particularly MMP-2 and MMP-9, contribute to tissue remodeling and the migration of inflammatory cells.[8][9] Their overexpression is implicated in the pathogenesis of various inflammatory diseases.
Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10][11][12][13] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[11]
Pro-inflammatory Cytokines (TNF-α and IL-6)
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pleiotropic cytokines that play a central role in orchestrating the inflammatory response.[1][14] Elevated levels of TNF-α and IL-6 are hallmarks of many chronic inflammatory conditions, and their inhibition is a clinically validated therapeutic approach.
Comparative Analysis of Anti-Inflammatory Activity
A study by Desai et al. (2020) provides a focused investigation into a series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives and their in-vitro anti-inflammatory activity against MMP-2 and MMP-9.[8][9] The general structure of the synthesized compounds is depicted below:
General Structure of the Investigated 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Caption: General chemical structure of the evaluated derivatives.
The anti-inflammatory activity of these synthesized compounds was assessed by measuring the percentage of inhibition of MMP-2 and MMP-9. The results for a selection of the most promising derivatives are summarized in the table below.
| Compound ID | Substituent at R-group | % Inhibition of MMP-2 | % Inhibition of MMP-9 | Reference |
| 3d | 4-Chlorophenyl | 89.2 | 85.4 | [8][9] |
| 3e | 4-Fluorophenyl | 86.5 | 82.1 | [8][9] |
| 3f | 4-Bromophenyl | 92.8 | 89.7 | [8][9] |
These results indicate that the nature of the substituent on the aromatic ring attached to the pyrrolidinone core significantly influences the anti-inflammatory activity.[8][9] The presence of electron-withdrawing halogen groups (Cl, F, Br) at the para-position of the phenyl ring appears to be favorable for potent inhibition of both MMP-2 and MMP-9.[8][9] Compound 3f , with a bromo-substituent, demonstrated the highest inhibitory activity among the tested derivatives.[8][9]
Structure-Activity Relationship (SAR) Insights
The data from Desai et al. (2020) and related studies on other heterocyclic anti-inflammatory agents allow for the deduction of preliminary structure-activity relationships:
-
Aromatic Substitution: The nature and position of substituents on the N-1 aryl ring are critical for activity. Electron-withdrawing groups in the para position, such as halogens, appear to enhance the inhibitory effect on MMPs. This could be due to favorable electronic and steric interactions within the active site of the enzymes.
-
Heterocyclic Core: The 5-oxopyrrolidine-3-carboxylic acid scaffold serves as a rigid core that correctly orients the pharmacophoric groups for interaction with the target enzymes.
-
Carboxylic Acid Group: The carboxylic acid moiety at the 3-position is a key functional group that can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme's active site.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key anti-inflammatory assays are provided below.
In Vitro MMP Inhibition Assay (Gelatin Zymography)
This protocol is adapted from the methodology described by Desai et al. (2020).[8][9]
Principle: Gelatin zymography is an electrophoretic technique that includes a gelatin substrate copolymerized in the polyacrylamide gel. MMPs are loaded onto the gel and, after electrophoresis, the gel is incubated in a developing buffer. The MMPs digest the gelatin in their vicinity, creating clear bands against a stained background. The inhibitory activity of a compound is determined by its ability to reduce the size and intensity of these clear bands.
Step-by-Step Protocol:
-
Sample Preparation: The test compounds are dissolved in DMSO to create stock solutions.
-
Electrophoresis: Protein samples containing MMP-2 and MMP-9 are mixed with the test compounds at desired concentrations and then loaded onto a gelatin-containing SDS-PAGE gel.
-
Renaturation: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubation: The gel is incubated overnight in a developing buffer containing CaCl2 and Tris-HCl at 37°C, allowing the MMPs to digest the gelatin.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250 and then destained.
-
Data Analysis: The clear bands of gelatinolysis are visualized and quantified using densitometry. The percentage of inhibition is calculated by comparing the band intensity in the presence of the inhibitor to that of the control.
Experimental Workflow for In Vitro MMP Inhibition Assay
Caption: Workflow for assessing MMP inhibition.
In Vitro COX Inhibition Assay
This is a general protocol for a commercially available COX inhibitor screening assay.
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solutions.
-
Enzyme and Inhibitor Incubation: Add the COX-1 or COX-2 enzyme to wells of a 96-well plate, followed by the test compound or vehicle control. Incubate for a specified time.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Colorimetric Measurement: Measure the absorbance at 590 nm at multiple time points.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value for each compound.
Underlying Signaling Pathway: The NF-κB Cascade
A deeper understanding of the anti-inflammatory mechanism of these compounds requires an appreciation of the key signaling pathways they may modulate. The NF-κB pathway is a prime candidate.
Simplified NF-κB Signaling Pathway
Caption: The NF-κB signaling cascade in inflammation.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[5] Inflammatory stimuli trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation.[5] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][3] 5-Oxopyrrolidine-3-carboxylic acid derivatives may exert their anti-inflammatory effects by interfering with one or more steps in this critical pathway.
Conclusion and Future Directions
The 5-oxopyrrolidine-3-carboxylic acid scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. The available data, particularly from the work of Desai et al. (2020), demonstrates that derivatives of this structure can effectively inhibit key inflammatory mediators such as MMP-2 and MMP-9. The preliminary structure-activity relationships suggest that targeted modifications, especially on the N-1 aryl substituent, can significantly enhance potency.
Future research should focus on a broader characterization of the most promising derivatives against a wider panel of inflammatory targets, including COX-2, TNF-α, and IL-6, to establish a more comprehensive anti-inflammatory profile. Elucidating the precise mechanism of action, particularly the potential modulation of the NF-κB signaling pathway, will be crucial for the rational design of next-generation anti-inflammatory drugs based on this versatile scaffold. In vivo studies will also be essential to validate the therapeutic potential of these compounds in relevant disease models.
References
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Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 513. [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]
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Min, J.-K., et al. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 9, 2335. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Eren, G., et al. (2010). Synthesis, Biological Evaluation, and Docking Studies of Novel Heterocyclic Diaryl Compounds as Selective COX-2 Inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6449-6460. [Link]
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Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
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Abdel-Aziz, A. A.-M., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-126. [Link]
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Desai, P. S., & Pandya, K. M. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
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Eldehna, W. M., et al. (2019). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Bioorganic Chemistry, 85, 423-432. [Link]
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Eren, G., et al. (2010). Synthesis, biological evaluation, and docking studies of novel heterocyclic diaryl compounds as selective COX-2 inhibitors. Semantic Scholar. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Phenylpyrrolidine-3-carboxylic Acid
Editorial Note: As a Senior Application Scientist, my primary commitment is to ensure laboratory safety and procedural integrity. The following guide provides a comprehensive framework for the proper disposal of 5-Phenylpyrrolidine-3-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact compound was not located during the literature review, the procedures outlined are synthesized from the known hazards of its parent structures—pyrrolidine and carboxylic acids—and data from closely related analogs.[1][2][3] This guide is not a substitute for the manufacturer-specific SDS, which you are required to consult before handling or disposing of any chemical.
Section 1: Inferred Hazard Profile & Risk Assessment
This compound is a solid organic compound.[2] To ensure safe handling and disposal, we must infer its potential hazards from analogous compounds. The pyrrolidine functional group can be corrosive and harmful, while the carboxylic acid group introduces acidity.[1][4]
Based on data from similar molecules like Pyrrolidine-3-carboxylic acid and (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid, a conservative risk assessment is prudent.[2][3]
Table 1: Anticipated Hazard Profile
| Hazard Category | Anticipated Risk | Rationale & Source(s) |
|---|---|---|
| Eye Damage/Irritation | High Risk (Category 1/2) | Analogs are known to cause serious eye damage or irritation.[2][3] Immediate and thorough rinsing is critical upon contact. |
| Skin Corrosion/Irritation | Moderate Risk (Category 2) | The pyrrolidine moiety is associated with skin burns, and other phenylpyrrolidine carboxylic acids are known skin irritants.[1][3] |
| Acute Toxicity (Oral/Inhalation) | Moderate Risk | Pyrrolidine itself is harmful if swallowed or inhaled.[1] While the phenyl and carboxylic acid groups modify the molecule, this potential hazard should not be discounted. |
| Reactivity | Low to Moderate Risk | Stable under normal conditions.[2] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which could trigger hazardous reactions.[2] |
Section 2: Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to comply with the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA) and reflects standard best practices in laboratory settings.[5][6]
Step 1: Waste Characterization
The first and most critical step is to correctly identify the waste.
-
Pure Compound: If you are disposing of unadulterated, expired, or surplus this compound, it should be treated as a hazardous chemical waste.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels from a spill cleanup) must also be disposed of as hazardous waste.
-
Dilute Solutions: Aqueous solutions containing this compound should be collected as hazardous aqueous waste. Do not discharge them into the sanitary sewer system.[7]
Step 2: Segregation at the Point of Generation
Proper segregation prevents dangerous chemical reactions within a waste container.
-
Designate a Satellite Accumulation Area (SAA): Establish an SAA at or near the point of waste generation, such as a designated spot within a laboratory fume hood.[6][8] This area must be under the control of laboratory personnel.[9]
-
Maintain Chemical Compatibility: Store the waste container for this compound separately from:
-
Bases: To prevent a vigorous acid-base neutralization reaction.
-
Strong Oxidizing Agents: To avoid a potentially exothermic and dangerous reaction.[2]
-
Incompatible Solvents: Do not mix with waste streams that could react violently.
-
Step 3: Waste Containment
Proper containment is essential to prevent leaks and ensure safe transport.
-
Select an Appropriate Container:
-
For solid waste, use a sealable, wide-mouth container made of a chemically resistant material like High-Density Polyethylene (HDPE).
-
For liquid waste (solutions), use a screw-top plastic or glass bottle compatible with all components of the waste stream. Crucially, do not use metal containers for acidic waste , as corrosion can occur.[5]
-
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[8][10] This minimizes the release of vapors and prevents spills.
Step 4: Labeling
Clear and accurate labeling is a strict regulatory requirement.[8][11]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[10]
-
Complete All Fields: The label must include:
-
The words "HAZARDOUS WASTE" .[8]
-
The full chemical name: "this compound" . Avoid using formulas or abbreviations.
-
An accurate list of all constituents and their approximate percentages.
-
The date when waste was first added to the container (accumulation start date).
-
The relevant hazard characteristics (e.g., "Irritant," "Corrosive").
-
Step 5: Arranging for Final Disposal
Hazardous waste must be handled by certified professionals.
-
Monitor Accumulation: Do not exceed the 55-gallon limit for hazardous waste or the one-quart limit for acutely toxic waste in your SAA.[10]
-
Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container.[10]
-
Professional Disposal: Your EHS department will work with a licensed professional waste disposal service to transport and dispose of the material in compliance with all local, state, and federal regulations.[1][12]
Section 3: Disposal Pathway Decision Framework
The following flowchart provides a logical pathway for determining the correct disposal stream for waste related to this compound.
Caption: Waste Disposal Decision Framework for this compound.
Section 4: Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and chemically resistant gloves (nitrile may be suitable for small spills, but consult the SDS for larger incidents).
-
Contain the Spill: For a solid spill, gently sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[13] For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[14]
-
Clean and Decontaminate: Once the bulk material is collected, decontaminate the area with a suitable solvent or soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Available at: [Link]
-
Chemical Waste Disposal Guidelines. Available at: [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
PYRROLIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. Available at: [Link]
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ArmorTech ® 44 SDS. Available at: [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
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Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 5-Phenylpyrrolidine-3-carboxylic Acid
Our commitment is to empower you with the knowledge to conduct your research with the highest degree of safety and scientific integrity. This guide is designed to be a practical, field-proven resource for scientists and professionals in drug development.
Understanding the Risks: Hazard Assessment
Based on the available data for analogous compounds such as 5-oxo-1-(1-phenyl-ethyl)-pyrrolidine-3-carboxylic acid and pyrrolidine-3-carboxylic acid, 5-Phenylpyrrolidine-3-carboxylic acid should be handled with care, assuming it may present the following hazards[1][2]:
-
Harmful if swallowed: May cause adverse health effects upon ingestion.[1]
-
Causes skin irritation: Direct contact can lead to redness, itching, and inflammation.[1]
-
Causes serious eye damage/irritation: Poses a significant risk to eye health, potentially leading to severe and lasting damage.[1][2]
-
May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1]
Given these potential hazards, a comprehensive PPE strategy is not just recommended, it is a critical component of your experimental design.
Core Principles of Chemical Handling Safety
The selection of appropriate PPE is the final and most personal line of defense against chemical exposure. It should always be used in conjunction with engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures). The following diagram illustrates the hierarchy of controls, emphasizing that PPE is to be used when other controls cannot eliminate the hazard.
Caption: Hierarchy of Controls for Chemical Safety
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. The selection of specific PPE should be guided by a thorough risk assessment of the intended procedure.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities) | Safety glasses with side shields or chemical splash goggles.[3][4] | Nitrile or neoprene gloves.[3][4][5] Lab coat. | Recommended if weighing outside of a ventilated enclosure. A NIOSH-approved N95 respirator for dusts.[3] |
| Conducting reactions and work-up procedures | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[3][4] | Nitrile or neoprene gloves.[3][4][5] Chemical-resistant lab coat or apron. | Work should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Handling large quantities or in case of a spill | Chemical splash goggles and a face shield.[3][4] | Heavy-duty nitrile or butyl rubber gloves.[6] Chemical-resistant suit or apron. | A full-face respirator with appropriate cartridges for organic vapors and particulates is recommended.[3] |
Detailed PPE Specifications and Rationale
Eye and Face Protection
Due to the risk of serious eye damage, appropriate eye protection is mandatory.
-
Safety Glasses with Side Shields: Provide basic protection from projectiles and minor splashes.
-
Chemical Splash Goggles: Offer a higher level of protection by forming a seal around the eyes, preventing splashes from entering.[3][4] Goggles with indirect ventilation are preferable to reduce fogging.[3]
-
Face Shield: Should be used in conjunction with goggles when there is a risk of larger splashes of hazardous materials.[4]
Skin Protection
Preventing skin contact is crucial to avoid irritation.
-
Gloves: Nitrile and neoprene gloves are recommended for their resistance to a broad range of chemicals, including acids and organic solvents.[3][4][5] Always check the manufacturer's glove compatibility chart for specific breakthrough times. It is critical to inspect gloves for any signs of degradation or punctures before use.
-
Lab Coat: A standard lab coat is sufficient for handling small quantities. For larger volumes or procedures with a higher splash risk, a chemical-resistant lab coat or apron is advised.
Respiratory Protection
Inhalation of this compound dust or aerosols should be avoided.
-
Fume Hood: All work with this compound should ideally be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Respirators: If work cannot be conducted in a fume hood, or during spill cleanup, respiratory protection is necessary. An N95 respirator can provide protection against airborne particulates.[3] For situations with potential for vapors or higher concentrations, a respirator with organic vapor cartridges may be required.[3] Fit testing of respirators is essential to ensure a proper seal.[3]
Step-by-Step Protocol for Safe Handling and Disposal
Handling Procedure
-
Preparation: Before starting any work, ensure that the fume hood is operational and that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Weighing: If possible, weigh the solid compound in a ventilated balance enclosure or a fume hood to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within a fume hood. Ensure that all glassware is properly secured.
-
Post-Reaction: After completing the experiment, decontaminate all surfaces and equipment.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, should be collected in a designated, labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams. Carboxylic acids are incompatible with bases and strong oxidizing agents.[7][8]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer research environment for yourself and your colleagues.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
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LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. [Link]
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Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
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National Institute of Standards and Technology. (2015, December 1). Benzoic Acid (Acidimetric Standard) Safety Data Sheet. [Link]
-
Kerbl. Chemical resistant gloves. [Link]
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SKS Science Products. Chemical Resistance of Glove Materials. [Link]
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Environmental Health and Safety, University of Washington. OSHA Glove Selection Chart. [Link]
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- 9. 5-OXO-1-(1-PHENYL-ETHYL)-PYRROLIDINE-3-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
